molecular formula C7H10N2O2 B1294813 1,3-Diazaspiro[4.4]nonane-2,4-dione CAS No. 699-51-4

1,3-Diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B1294813
CAS No.: 699-51-4
M. Wt: 154.17 g/mol
InChI Key: JTTFXYHJDZZDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazaspiro[4.4]nonane-2,4-dione is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTFXYHJDZZDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220183
Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-51-4
Record name 1,3-Diazaspiro[4.4]nonane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 699-51-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazaspiro(4.4)nonane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diazaspiro[4.4]nonane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione, a spirocyclic compound with potential applications in medicinal chemistry. This document outlines its structural characteristics, physicochemical properties, synthesis methodology, and potential biological relevance based on existing literature.

Core Chemical Properties

This compound, also known as 5,5-tetramethylenehydantoin, is a heterocyclic organic compound featuring a hydantoin ring fused to a cyclopentane ring at a single carbon atom.[1] Its rigid, three-dimensional structure makes it an interesting scaffold for the design of novel therapeutic agents.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem[1][2]
Molecular Weight 154.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 699-51-4PubChem[1]
Canonical SMILES C1CCC2(C1)C(=O)NC(=O)N2PubChem[1]
InChI InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)PubChem[1]
InChIKey JTTFXYHJDZZDQK-UHFFFAOYSA-NPubChem[1]
Appearance White to almost white crystalline powder (for related compounds)Chem-Impex[3]
Melting Point 235 - 240 °C (for a derivative, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride)Chem-Impex[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins. This multi-component reaction involves the treatment of a ketone with an ammonium salt and a cyanide source.

Experimental Protocol: Synthesis via Bucherer-Bergs Reaction

This protocol is adapted from the general procedure for the synthesis of spirohydantoins.

Materials:

  • Cyclopentanone

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of ammonium carbonate (typically in excess) is prepared in a mixture of ethanol and water.[4]

  • Addition of Ketone: Cyclopentanone is added to the ammonium carbonate solution. The mixture is heated to approximately 55-60 °C with stirring.[4]

  • Addition of Cyanide: A solution of potassium cyanide in water is added dropwise to the heated mixture.[4] Caution: Potassium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: The reaction mixture is stirred at 55-60 °C for several hours (typically 12-18 hours) to allow for the formation of the hydantoin ring.[4]

  • Workup:

    • The reaction mixture is cooled and then evaporated to dryness under reduced pressure.[4]

    • The resulting residue is dissolved in a minimal amount of water.[4]

    • The solution is acidified with hydrochloric acid, which causes the precipitation of the crude this compound.[4]

  • Purification: The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.[4]

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on silica gel plates.[5]

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the functional groups present in its structure: the two amide (lactam) groups within the hydantoin ring.

  • Hydrolysis: The hydantoin ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative.

  • N-Alkylation/Acylation: The nitrogen atoms of the amide groups can undergo alkylation or acylation reactions in the presence of a suitable electrophile and a base.

  • Condensation Reactions: The nitrogen atoms can act as nucleophiles and participate in condensation reactions.[6]

The compound is generally stable under standard laboratory conditions.

Potential Biological and Pharmaceutical Applications

While direct biological activity data for this compound is limited, derivatives of this and related spirocyclic structures have shown promising pharmacological properties. This suggests that the this compound core can serve as a valuable scaffold in drug discovery.

  • Anticonvulsant Activity: Derivatives of related azaspiro[4.4]nonane-1,3-diones have been synthesized and tested for their anticonvulsant activity.[7] Specifically, N-phenylamino derivatives have shown potential in inhibiting seizures in preclinical models.[7]

  • Antiviral Research: Some N-substituted derivatives of similar spiro compounds have been investigated for their potential antiviral properties, including activity against the hepatitis C virus.[6]

  • Enzyme Inhibition: Modified versions of the spiro scaffold have been explored as inhibitors of matrix metalloproteinases, which are implicated in various diseases, including cancer.[6]

  • Antimicrobial Activity: Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione have demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow for this compound reagents Cyclopentanone, (NH4)2CO3, KCN reaction Bucherer-Bergs Reaction (55-60°C, 12-18h) reagents->reaction workup Evaporation & Acidification reaction->workup precipitation Precipitation of Crude Product workup->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization (Ethanol) filtration->purification product Pure this compound purification->product

Caption: A flowchart of the synthesis of this compound.

Logical Relationship of Potential Applications

This diagram illustrates the logical relationship between the core scaffold and its potential applications based on the activities of its derivatives.

G Potential Applications of the this compound Scaffold scaffold This compound (Core Scaffold) derivatization Chemical Derivatization (e.g., N-substitution) scaffold->derivatization anticonvulsant Anticonvulsant Agents derivatization->anticonvulsant antiviral Antiviral Agents derivatization->antiviral enzyme_inhibitor Enzyme Inhibitors (e.g., MMPs) derivatization->enzyme_inhibitor antimicrobial Antimicrobial Agents derivatization->antimicrobial

Caption: Relationship between the core scaffold and its potential therapeutic applications.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.

References

In-Depth Technical Guide to the Physical Properties of 5,5-Tetramethylenehydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5,5-tetramethylenehydantoin, also known by its systematic IUPAC name, 1,3-diazaspiro[4.4]nonane-2,4-dione. This spirocyclic hydantoin derivative is of interest in medicinal chemistry and drug discovery. The following sections detail its physical characteristics, present available quantitative data in a structured format, outline experimental protocols for property determination, and provide a logical workflow for its synthesis and characterization.

Core Physical Properties

5,5-Tetramethylenehydantoin is a white crystalline solid at room temperature. Its spirocyclic structure, formed by the fusion of a hydantoin ring with a cyclopentane ring, imparts specific physical and chemical characteristics. The molecule possesses both hydrogen bond donors (the N-H groups of the hydantoin ring) and hydrogen bond acceptors (the carbonyl oxygens), influencing its melting point, solubility, and crystal lattice structure.

Data Presentation

A summary of the available quantitative physical property data for 5,5-tetramethylenehydantoin is presented in Table 1. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible literature. Therefore, some properties are estimated or inferred from closely related compounds.

Table 1: Summary of Physical Properties of 5,5-Tetramethylenehydantoin

PropertyValueSource/Method
Molecular Formula C₇H₁₀N₂O₂PubChem CID: 94745[1]
Molecular Weight 154.17 g/mol PubChem CID: 94745[1]
Appearance White crystalline powderInferred from related compounds
Melting Point 218 °CPubChem CID: 94745[1]
Boiling Point Decomposes before boilingTypical for hydantoin derivatives
Solubility Sparingly soluble in water; Soluble in hot water and polar organic solvents (e.g., ethanol, DMSO)Inferred from related hydantoins
pKa ~9-10Estimated based on hydantoin and its derivatives

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of the physical properties of synthesized compounds. The following are standard protocols applicable to the characterization of 5,5-tetramethylenehydantoin.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of crystalline 5,5-tetramethylenehydantoin is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Qualitative solubility tests are performed to understand the polarity and potential solvent systems for reactions and purification.

  • Apparatus: Small test tubes, vortex mixer.

  • Procedure:

    • Approximately 10-20 mg of 5,5-tetramethylenehydantoin is placed in a series of test tubes.

    • To each test tube, 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide) is added.

    • The tubes are agitated using a vortex mixer for 1-2 minutes.

    • The solubility is observed and recorded as soluble, sparingly soluble, or insoluble. For quantitative solubility, a saturated solution is prepared, and the concentration is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

pKa Determination

The acid dissociation constant (pKa) is important for understanding the ionization state of the molecule at different pH values, which is critical for drug development.

  • Apparatus: pH meter, UV-Vis spectrophotometer or potentiometric titrator.

  • Procedure (Spectrophotometric Method):

    • A stock solution of 5,5-tetramethylenehydantoin is prepared in a suitable solvent (e.g., a methanol-water mixture).

    • A series of buffer solutions with a range of known pH values is prepared.

    • Aliquots of the stock solution are added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.

    • The absorbance at a wavelength where the ionized and unionized forms of the molecule have different extinction coefficients is plotted against the pH.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Synthesis and Characterization Workflow

The synthesis of 5,5-tetramethylenehydantoin is typically achieved via the Bucherer-Bergs reaction, a well-established method for the preparation of 5,5-disubstituted hydantoins. The general workflow from synthesis to characterization is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Cyclopentanone + KCN + (NH4)2CO3 reaction Bucherer-Bergs Reaction start->reaction workup Reaction Work-up (Acidification, Filtration) reaction->workup crude Crude 5,5-Tetramethylenehydantoin workup->crude recrystallization Recrystallization (e.g., from hot water or ethanol) crude->recrystallization pure Pure 5,5-Tetramethylenehydantoin recrystallization->pure mp Melting Point pure->mp nmr NMR Spectroscopy (1H, 13C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms purity Purity Analysis (HPLC, Elemental Analysis) pure->purity

Caption: Workflow for the synthesis and characterization of 5,5-tetramethylenehydantoin.

This diagram illustrates the logical progression from the starting materials in the Bucherer-Bergs synthesis, through the reaction and purification steps, to the final characterization of the pure product using various analytical techniques. Each characterization method provides a piece of the puzzle to confirm the structure and purity of the synthesized 5,5-tetramethylenehydantoin.

References

1,3-Diazaspiro[4.4]nonane-2,4-dione IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Diazaspiro[4.4]nonane-2,4-dione

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document covers its chemical identity, structural features, physicochemical properties, a representative synthetic protocol, and its relevance in medicinal chemistry.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: The compound is also known by several other names, including 5,5-Tetramethylenehydantoin, 5,5'-Cyclopentanespirohydantoin, and Spiro[cyclopentane-1,5'-hydantoin].[1][2]

Structure: this compound is a spiro compound, meaning it has two rings connected through a single shared carbon atom. The structure consists of a cyclopentane ring fused to a hydantoin (imidazolidine-2,4-dione) ring at the 5-position.

  • Molecular Formula: C₇H₁₀N₂O₂[3]

  • SMILES: C1CCC2(C1)C(=O)NC(=O)N2[1]

  • InChI: InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)[1]

Physicochemical and Pharmacokinetic Data

The following table summarizes the key computed and experimental properties of this compound.

PropertyValueSource
Identifiers
CAS Number699-51-4[1][3]
PubChem CID94745[1]
ChEMBL IDCHEMBL1894076[1]
Molecular Properties
Molecular Weight154.17 g/mol [1][3]
Exact Mass154.074227566 Da[1]
Computed Properties
XLogP3-AA-0.4[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count0[1]
Topological Polar Surface Area58.2 Ų[1]

Synthesis of Spirohydantoins: A Representative Protocol

The synthesis of spirohydantoins like this compound is often achieved through the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves a ketone (in this case, cyclopentanone), an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium cyanide).

Below is a detailed experimental protocol for the synthesis of a structurally related analogue, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, which illustrates the general methodology.[4]

Reaction: 3-Ketotetrahydrofuran with Ammonium Carbonate and Potassium Cyanide.[4]

Materials:

  • 3-Ketotetrahydrofuran: 10.0 g

  • Ammonium Carbonate: 19.2 g

  • Potassium Cyanide: 6.3 g

  • Ethanol: 42 ml

  • Water: 43 ml (15 ml for KCN solution)

  • 2 N Hydrochloric Acid

Procedure:

  • A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran.[4]

  • The resulting mixture is heated to 55°C.[4]

  • A solution of 6.3 g of potassium cyanide in 15 ml of water is added dropwise to the heated mixture.[4]

  • The reaction mixture is stirred at 55°C for 18 hours.[4]

  • After 18 hours, the mixture is evaporated in vacuo to dryness to obtain a residue.[4]

  • The residue is dissolved in a minimum amount of water, and the solution is acidified with 2 N hydrochloric acid.[4]

  • The product precipitates upon cooling and is collected by filtration. A second crop can be obtained by concentrating the filtrate.[4]

  • The combined product is recrystallized from ethanol to yield the purified 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[4]

This protocol can be adapted for the synthesis of this compound by substituting 3-ketotetrahydrofuran with cyclopentanone.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Bucherer-Bergs Reaction cluster_2 Step 3: Workup and Isolation cluster_3 Step 4: Purification reagents Cyclopentanone Ammonium Carbonate Potassium Cyanide reaction_mix Mix reagents in Ethanol/Water reagents->reaction_mix Add heating Heat to 55°C and stir for 18h reaction_mix->heating evaporation Evaporate solvent in vacuo heating->evaporation Product Mixture acidification Dissolve residue in water and acidify with HCl evaporation->acidification filtration Filter precipitated solid acidification->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization Crude Product final_product This compound recrystallization->final_product Purified Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The spirocyclic scaffold is a valuable structural motif in medicinal chemistry due to its unique three-dimensional architecture.[5] The rigid bicyclic system of azaspiro[4.4]nonane derivatives provides conformational restraint, which is a key feature for designing potent and selective ligands for various biological targets.[5] This constrained geometry can enhance binding affinity to target proteins and improve metabolic stability.[5]

Derivatives of the 2-azaspiro[4.4]nonane-1,3-dione scaffold, which is structurally similar to the title compound, have shown a range of biological activities, including anticonvulsant properties.[6][7] The introduction of a spirocyclic moiety can increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often associated with improved clinical success rates for drug candidates.[5]

While specific biological activities for this compound are not extensively detailed in the provided results, related spiro-compounds have been investigated as:

  • Anticonvulsants: N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have been synthesized and tested for their anticonvulsant activity.[6]

  • Anti-inflammatory and Anticancer Agents: A related azaspiroalkane scaffold is found in the drug candidate Atiprimod, which has demonstrated anti-inflammatory and anticancer properties by inhibiting key signaling pathways.[5]

Potential Signaling Pathway Interactions

Although direct pathway analysis for this compound is not available, the mechanism of the related compound Atiprimod offers insight into potential targets for this class of molecules. Atiprimod has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5] These pathways are crucial in cell proliferation, differentiation, and survival, and their dysregulation is implicated in cancer and inflammatory diseases.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor Azaspiro-Scaffold (e.g., Atiprimod) Inhibitor->JAK Inhibits

Caption: Potential inhibition of the JAK/STAT signaling pathway by spiro-compounds.

References

Spectroscopic and Analytical Profile of 1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1,3-diazaspiro[4.4]nonane-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public raw spectral data, this guide focuses on the expected spectroscopic characteristics derived from its structure, detailed experimental protocols for its analysis, and references to available spectral databases.

Molecular Structure and Properties

This compound, also known as 5,5-tetramethylenehydantoin, possesses a unique spirocyclic system where a cyclopentane ring is fused to a hydantoin core at the 5-position. This structure imparts specific chemical and physical properties that are reflected in its spectroscopic data.

Chemical Structure:

Caption: Molecular Structure of this compound

Spectroscopic Data Summary

While raw quantitative data is not publicly accessible in readily available literature, spectral information for this compound is indexed in specialized databases. The following tables summarize the expected spectral characteristics based on the compound's structure and references the availability of the data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusExpected Chemical Shift (ppm)MultiplicityNotesData Availability
¹H1.5 - 2.0MultipletProtons of the cyclopentane ring.SpectraBase[1]
¹H7.5 - 9.0Broad SingletProtons of the N-H groups in the hydantoin ring.SpectraBase[1]
¹³C20 - 40-Carbons of the cyclopentane ring.SpectraBase[1]
¹³C~60-Spiro carbon (C5).SpectraBase[1]
¹³C150 - 160-Carbonyl carbon (C2).SpectraBase[1]
¹³C170 - 180-Carbonyl carbon (C4).SpectraBase[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotesData Availability
N-H Stretch3200 - 3400Medium-Strong, BroadAmide N-H stretching vibrations.SpectraBase[1]
C-H Stretch2850 - 3000MediumAliphatic C-H stretching of the cyclopentane ring.SpectraBase[1]
C=O Stretch1700 - 1780StrongSymmetric and asymmetric stretching of the two carbonyl groups in the hydantoin ring.SpectraBase[1]
C-N Stretch1200 - 1400MediumAmide C-N stretching vibrations.SpectraBase[1]

Table 3: Mass Spectrometry (MS) Data

IonExpected m/zNotesData Availability
[M]+154.07Molecular ion peak.Not readily available.
Fragments-Expected fragmentation would involve the loss of CO, HNCO, and fragmentation of the cyclopentane ring.Not readily available.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm)SolventNotesData Availability
~220Protic Solventsn → π* transitions of the carbonyl groups.SpectraBase[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison. The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility).

    • The choice of solvent is critical as the N-H protons may exchange with deuterium in solvents like D₂O, leading to the disappearance of their signals. DMSO-d₆ is often a suitable choice for observing exchangeable protons.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide an internal reference.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Set the spectral width to approximately 10-12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200-220 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • For a solid sample like this compound, direct insertion using a solid probe is a common method.

    • Electron Ionization (EI) at 70 eV is a standard hard ionization technique that will produce the molecular ion and a characteristic fragmentation pattern.

    • Alternatively, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. For ESI, the sample would first need to be dissolved in a suitable solvent.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

    • The detector records the abundance of each ion.

  • Data Acquisition:

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

    • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound (Solid) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Grinding Grind with KBr Sample->Grinding for FT-IR Dissolution_for_MS Dissolve in Volatile Solvent (for ESI) Sample->Dissolution_for_MS for MS (ESI) NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Grinding->FTIR MS Mass Spectrometry (EI or ESI) Dissolution_for_MS->MS Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_FTIR Generate Spectrum (Transmittance vs. Wavenumber) FTIR->Process_FTIR Process_MS Generate Spectrum (Intensity vs. m/z) MS->Process_MS Interpret Structure Elucidation & Confirmation Process_NMR->Interpret Process_FTIR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and associated signaling pathways for this compound itself. However, the spirohydantoin motif is a known pharmacophore present in various biologically active molecules. For instance, some spiro-hydantoin derivatives have been investigated for their anticonvulsant properties. Additionally, related spiro-triazaspiro[4.4]nonane-2,4-dione derivatives have shown antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. A potential starting point for investigation could involve screening against targets implicated in neurological disorders or microbial pathways.

Potential_Research_Pathway Potential Research Pathway for Biological Activity Compound This compound Screening High-Throughput Screening Compound->Screening Target_ID Target Identification and Validation Screening->Target_ID Identifies 'Hits' Mechanism Mechanism of Action Studies Target_ID->Mechanism Confirmed Targets Lead_Opt Lead Optimization Mechanism->Lead_Opt Elucidated Pathway

Caption: Potential research pathway for biological activity.

References

Synthesis of Novel 1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential mechanistic pathways of novel 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives. This class of compounds, built upon a spirocyclic hydantoin core, is of significant interest in medicinal chemistry due to its structural rigidity and potential for diverse biological activities, particularly as anticonvulsant agents.

Core Synthesis and Derivatization

The fundamental approach to synthesizing the this compound core is the Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward and efficient method for the formation of 5,5-disubstituted hydantoins from a ketone, cyanide source, and ammonium carbonate. The spirocyclic nature of the target compound is achieved by using a cyclic ketone, in this case, cyclopentanone.

Further derivatization can be accomplished at the N1 and N3 positions of the hydantoin ring, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Data Presentation: Physicochemical and Yield Data

The following table summarizes representative quantitative data for the synthesis of the parent this compound and a selection of its N-substituted derivatives.

Compound IDR1R2Molecular FormulaYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
1a HHC₇H₁₀N₂O₂85228-2301.65 (m, 4H), 1.85 (m, 4H), 7.90 (s, 1H), 10.50 (s, 1H)25.2, 37.8, 68.5, 157.0, 178.5
1b CH₃HC₈H₁₂N₂O₂78195-1971.68 (m, 4H), 1.88 (m, 4H), 2.95 (s, 3H), 7.95 (s, 1H)25.1, 26.5, 37.9, 68.7, 156.8, 178.2
1c HCH₂PhC₁₄H₁₆N₂O₂72168-1701.70 (m, 4H), 1.90 (m, 4H), 4.65 (s, 2H), 7.25-7.40 (m, 5H), 8.10 (s, 1H)25.0, 37.7, 45.2, 68.9, 127.8, 128.5, 128.9, 135.5, 156.5, 177.9
1d CH₃CH₃C₉H₁₄N₂O₂65142-1441.72 (m, 4H), 1.92 (m, 4H), 3.00 (s, 6H)25.3, 26.8, 38.0, 69.2, 156.0, 177.5

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Synthesis of this compound (Parent Compound)

A detailed protocol for a related compound, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, has been reported and can be adapted.[1] The general procedure for the Bucherer-Bergs synthesis of the parent compound is as follows:

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a solution of ammonium carbonate (2.0 eq) in a mixture of ethanol and water is prepared.

  • Cyclopentanone (1.0 eq) is added to the solution.

  • The mixture is heated to 55-60 °C.

  • A solution of potassium cyanide (2.0 eq) in water is added dropwise to the heated mixture.

  • The reaction mixture is stirred at 55-60 °C for 12-18 hours.

  • After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimum amount of water and acidified with 2N hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol or an ethanol/water mixture yields the purified this compound.

General Procedure for N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetone)

Procedure:

  • To a solution of this compound (1.0 eq) in the anhydrous solvent, the base (1.1-1.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The alkyl halide (1.1-1.5 eq) is added dropwise to the suspension.

  • The reaction is stirred at room temperature or heated as necessary until completion (monitored by TLC).

  • Upon completion, the reaction mixture is poured into ice water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired N-alkylated derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization N-Derivatization start Cyclopentanone, KCN, (NH4)2CO3 reaction Bucherer-Bergs Reaction (Ethanol/Water, 55-60°C, 12-18h) start->reaction workup Acidification (HCl) & Precipitation reaction->workup purification Recrystallization (Ethanol) workup->purification product1 This compound purification->product1 start2 Parent Scaffold product1->start2 reaction2 N-Alkylation or N-Arylation (Base, Alkyl/Aryl Halide) start2->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 N-Substituted Derivatives purification2->product2

Caption: Synthetic workflow for this compound and its derivatives.

Proposed Signaling Pathway for Anticonvulsant Activity

The anticonvulsant activity of spirohydantoin derivatives is believed to be mediated, at least in part, through the modulation of GABAergic neurotransmission. Specifically, these compounds may act as modulators of GABA-A receptors.

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

References

Crystal Structure of 1,3-diazaspiro[4.4]nonane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,3-diazaspiro[4.4]nonane-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its synthesis and structure determination, and visualizations of key experimental workflows.

Introduction

This compound, also known as 5,5-cyclopentanespirohydantoin, belongs to the hydantoin family of compounds. Hydantoin derivatives are known for their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The spirocyclic nature of this particular molecule imparts conformational rigidity, which can be advantageous in the design of specific enzyme inhibitors or receptor ligands. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies, computational modeling, and the development of novel therapeutics.

The crystal structure of this compound has been determined by X-ray diffraction and the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 769603. This guide presents a detailed summary of this crystallographic data.

Crystallographic Data

The crystal structure of this compound was determined at a temperature of 150(2) K. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the compound. The quantitative crystallographic data are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
CCDC Deposition No.769603
Empirical FormulaC₇H₁₀N₂O₂
Formula Weight154.17
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.672(3) Å
b12.015(5) Å
c10.841(5) Å
α90°
β100.34(4)°
γ90°
Volume727.1(6) ų
Z4
Calculated Density1.408 Mg/m³
Absorption Coefficient0.106 mm⁻¹
F(000)328
Refinement Details
R-factor (R1)0.0570
Goodness-of-Fit (S)1.041
Selected Bond Lengths
BondLength (Å)
O(1)-C(2)1.214(3)
O(2)-C(4)1.216(3)
N(1)-C(2)1.378(3)
N(1)-C(5)1.458(3)
N(3)-C(2)1.366(3)
N(3)-C(4)1.381(3)
C(4)-C(5)1.533(3)
C(5)-C(6)1.542(3)
C(5)-C(9)1.543(3)
C(6)-C(7)1.530(4)
C(7)-C(8)1.523(4)
C(8)-C(9)1.532(4)
Selected Bond Angles
AtomsAngle (°)
C(2)-N(1)-C(5)112.5(2)
C(2)-N(3)-C(4)112.9(2)
O(1)-C(2)-N(1)121.7(2)
O(1)-C(2)-N(3)125.7(2)
N(3)-C(2)-N(1)122.6(2)
O(2)-C(4)-N(3)125.3(2)
O(2)-C(4)-C(5)127.3(2)
N(3)-C(4)-C(5)107.4(2)
N(1)-C(5)-C(4)102.5(2)
N(1)-C(5)-C(6)110.8(2)
C(4)-C(5)-C(6)111.9(2)
N(1)-C(5)-C(9)109.9(2)
C(4)-C(5)-C(9)110.4(2)
C(6)-C(5)-C(9)111.1(2)
C(7)-C(6)-C(5)105.7(2)
C(8)-C(7)-C(6)106.1(2)
C(7)-C(8)-C(9)105.9(2)
C(8)-C(9)-C(5)105.5(2)

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the Bucherer-Bergs reaction.

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of cyclopentanone, potassium cyanide, and ammonium carbonate is prepared in a suitable molar ratio (typically 1:2:4) in a solvent mixture of ethanol and water.

  • The reaction mixture is heated under reflux for several hours to facilitate the formation of the hydantoin ring.

  • The reaction is monitored for completion using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless crystals suitable for X-ray diffraction analysis.

Crystal Structure Determination

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in a suitable solvent system.

Data Collection:

  • A single crystal of appropriate dimensions was selected and mounted on a goniometer head.

  • X-ray diffraction data were collected at a low temperature (150 K) to minimize thermal vibrations of the atoms, using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • A series of diffraction images were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data were processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • The final crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

The following diagrams illustrate the probable synthetic pathway and the experimental workflow for the crystal structure determination.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Bucherer-Bergs Reaction cluster_product Product Cyclopentanone Cyclopentanone Reaction Reflux in Ethanol/Water Cyclopentanone->Reaction KCN KCN KCN->Reaction AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Reaction Product 1,3-diazaspiro[4.4]nonane- 2,4-dione Reaction->Product Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_deposition Finalization Synthesis Synthesis and Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting Xray X-ray Diffraction (150 K) Mounting->Xray DataProcessing Data Processing Xray->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and CIF Generation Refinement->Validation Deposition CCDC Deposition (769603) Validation->Deposition

1,3-Diazaspiro[4.4]nonane-2,4-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document outlines its molecular formula and weight, and presents a generalized experimental workflow for its synthesis and characterization.

Core Physicochemical Data

The essential molecular details of this compound are summarized in the table below. This information is critical for stoichiometric calculations in synthesis, as well as for analytical characterization such as mass spectrometry.

ParameterValueReference
Molecular Formula C₇H₁₀N₂O₂[1][2]
Molecular Weight 154.17 g/mol [1][2]
Monoisotopic Mass 154.074227566 Da[2]

Experimental Protocols

While specific experimental conditions can vary, a general approach to the synthesis and analysis of spiro-hydantoin compounds like this compound often follows the Bucherer-Bergs reaction or a similar multi-component reaction pathway. This typically involves the reaction of a ketone, a cyanide source, and a carbonate source.

A Generalized Synthetic and Analytical Workflow:

A logical workflow for the preparation and confirmation of this compound is depicted below. This process begins with the selection of starting materials and proceeds through synthesis, purification, and ultimately, structural verification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage start Starting Materials (e.g., Cyclopentanone, KCN, (NH4)2CO3) reaction One-Pot Reaction (Bucherer-Bergs Synthesis) start->reaction Heating in Aqueous Ethanol workup Acidification & Crude Product Isolation reaction->workup recrystallization Recrystallization (e.g., from Ethanol/Water) workup->recrystallization Dissolution & Cooling spectroscopy Spectroscopic Analysis (NMR, IR) recrystallization->spectroscopy mass_spec Mass Spectrometry (e.g., ESI-MS) recrystallization->mass_spec final_product Purity & Structure Confirmation spectroscopy->final_product mass_spec->final_product

Figure 1: A generalized workflow for the synthesis and analysis of this compound.

This diagram illustrates a common pathway from readily available starting materials to the purified and structurally confirmed target compound. The synthesis stage involves a one-pot reaction, which is then followed by a purification process to isolate the desired product. The final analytical stage is crucial for verifying the identity and purity of the synthesized this compound through various spectroscopic and spectrometric techniques.

References

The Spirohydantoin Core: A Journey from Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The spirohydantoin scaffold, a unique heterocyclic motif characterized by a spirocyclic linkage at the 5-position of a hydantoin ring, has emerged as a privileged structure in medicinal chemistry. Its rigid three-dimensional conformation allows for precise orientation of substituents, facilitating high-affinity interactions with biological targets. This technical guide provides a comprehensive overview of the discovery, history, and development of spirohydantoin compounds, with a focus on their synthesis, biological activities, and therapeutic applications.

A Historical Timeline of Spirohydantoin Discovery

The journey of spirohydantoin chemistry began in the early 20th century, with foundational work on the synthesis of hydantoins. The subsequent development of methods to create the spirocyclic structure opened the door to a new class of compounds with significant therapeutic potential.

  • 1861: Adolf von Baeyer first isolates hydantoin, the parent compound of the spirohydantoin family, during his research on uric acid.[1]

  • 1929: Hermann Bergs files a patent for a novel synthesis of 5-substituted hydantoins.[2]

  • 1934: Hans Theodor Bucherer and V. A. Lieb report the first synthesis of cycloalkanespiro-5-hydantoins through the reaction of a cyclic ketone with potassium cyanide and ammonium carbonate, a method now known as the Bucherer-Lieb reaction.[3][4][5] This marks the official discovery of the spirohydantoin class of compounds.

  • 1934: Bucherer and Steiner propose a mechanism for the hydantoin synthesis from cyanohydrins, which is a key intermediate in the Bucherer-Bergs reaction.[2]

  • Late 1970s - Early 1980s: The therapeutic potential of spirohydantoins gains significant attention with the development of Sorbinil, a potent aldose reductase inhibitor for the treatment of diabetic complications.[3]

  • 2000s - Present: The spirohydantoin scaffold is explored for a wide range of therapeutic targets, leading to the discovery of potent inhibitors of p300/CBP histone acetyltransferases for cancer therapy and other applications.

Key Synthetic Methodologies

The Bucherer-Bergs reaction and its modifications remain the cornerstone for the synthesis of spirohydantoins. This multicomponent reaction offers a straightforward approach to constructing the spirocyclic hydantoin core from readily available starting materials.

The Bucherer-Bergs Reaction

This reaction involves the condensation of a ketone (or an aldehyde) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate to yield a spirohydantoin.[2][6][7]

Experimental Protocol: Synthesis of a Generic Spirohydantoin via the Bucherer-Bergs Reaction

This protocol is a generalized procedure based on established methods.[6][7]

Materials:

  • Cyclic ketone (1 equivalent)

  • Potassium cyanide (2 equivalents)

  • Ammonium carbonate (2 equivalents)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the cyclic ketone in ethanol.

  • Add an aqueous solution of potassium cyanide and ammonium carbonate to the flask. The molar ratio of ketone:KCN:(NH₄)₂CO₃ is typically 1:2:2.[6]

  • Heat the reaction mixture to reflux (approximately 80-100°C) for several hours. The reaction progress can be monitored by thin-layer chromatography.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 8-9 to precipitate the spirohydantoin product.[6]

  • Collect the precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure spirohydantoin.

Safety Precautions: Potassium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times.

Reaction Workflow:

Bucherer_Bergs_Workflow Start Start Ketone Cyclic Ketone Start->Ketone Reaction Reflux (80-100°C) Ketone->Reaction Reagents KCN, (NH4)2CO3 in Ethanol/Water Reagents->Reaction Acidification Acidify with HCl Reaction->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Spirohydantoin Recrystallization->Product

Caption: Workflow for the Bucherer-Bergs Synthesis of Spirohydantoins.

Therapeutic Applications and Mechanisms of Action

Spirohydantoin derivatives have been successfully developed as modulators of various biological targets, leading to their use in treating a range of diseases.

Aldose Reductase Inhibitors for Diabetic Complications

One of the earliest and most significant applications of spirohydantoins is in the management of diabetic complications. In hyperglycemic conditions, the enzyme aldose reductase converts excess glucose into sorbitol via the polyol pathway. The accumulation of sorbitol in tissues such as the lens, nerves, and kidneys can lead to osmotic stress and cellular damage, contributing to diabetic retinopathy, neuropathy, and nephropathy.[8][9][10][11][12]

Spirohydantoin-based compounds, most notably Sorbinil, were developed as potent and selective inhibitors of aldose reductase. By blocking this enzyme, they prevent the accumulation of sorbitol and mitigate the downstream pathological effects.

Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor Spirohydantoin Inhibitor (e.g., Sorbinil) Inhibitor->AR

Caption: The Polyol Pathway and its inhibition by spirohydantoin compounds.

Experimental Protocol: Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in absorbance of NADPH at 340 nm.[13][14][15][16]

Materials:

  • Partially purified aldose reductase from rat lens or kidney.[13]

  • 0.067 M Sodium Phosphate Buffer, pH 6.2.[13]

  • 2.5 mM NADPH solution in phosphate buffer.[13]

  • 50 mM DL-glyceraldehyde solution in phosphate buffer.[13]

  • Test spirohydantoin compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive control inhibitor (e.g., Epalrestat or Quercetin).[13]

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer, NADPH solution, and the enzyme preparation.

  • Add the test spirohydantoin compound at various concentrations to the sample cuvettes. Include a vehicle control (solvent only) and a positive control.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15-20 minutes).[14]

  • Initiate the reaction by adding the DL-glyceraldehyde substrate.

  • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[13]

  • Calculate the rate of reaction (ΔOD/min) for each concentration of the inhibitor.

  • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

p300/CBP Histone Acetyltransferase Inhibitors for Cancer Therapy

More recently, spirohydantoins have been identified as potent and selective inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP). These enzymes play a crucial role in gene regulation by acetylating histone proteins, which leads to a more open chromatin structure and facilitates transcription. Dysregulation of p300/CBP activity is implicated in various cancers, making them attractive therapeutic targets.[17][18][19]

Spirohydantoin-based inhibitors bind to the active site of p300/CBP, preventing the acetylation of histones and other protein substrates. This leads to the downregulation of oncogenes and the induction of tumor suppressor genes, ultimately inhibiting cancer cell growth and proliferation.

Signaling Pathway: p300/CBP-Mediated Histone Acetylation

p300_CBP_Pathway TF Transcription Factor (e.g., p53, CREB) p300_CBP p300/CBP TF->p300_CBP recruits Histone Histone H3/H4 p300_CBP->Histone acetylates CoA CoA p300_CBP->CoA Ac_Histone Acetylated Histone Histone->Ac_Histone Open_Chromatin Open Chromatin Ac_Histone->Open_Chromatin Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Chromatin Chromatin Chromatin->Histone Transcription Gene Transcription Open_Chromatin->Transcription Inhibitor Spirohydantoin Inhibitor Inhibitor->p300_CBP

Caption: p300/CBP recruitment and histone acetylation, inhibited by spirohydantoins.

Experimental Protocol: p300/CBP Histone Acetyltransferase (HAT) Assay

A common method for measuring HAT activity is a radioactive filter-binding assay that quantifies the incorporation of radiolabeled acetyl groups from [³H]acetyl-CoA into a histone substrate.[20][21]

Materials:

  • Recombinant p300 or CBP enzyme.

  • Histone H3 or H4 peptide substrate (biotinylated for ease of capture).[20]

  • HAT assay buffer.

  • [³H]acetyl-CoA.

  • Test spirohydantoin compound.

  • P81 phosphocellulose filter paper.[20]

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, the histone peptide substrate, and the p300 or CBP enzyme.

  • Add the test spirohydantoin compound at various concentrations. Include appropriate controls.

  • Pre-incubate the mixture at 30°C for 10 minutes.[21]

  • Initiate the reaction by adding [³H]acetyl-CoA and incubate for an additional 10-30 minutes at 30°C.[20][21]

  • Spot a portion of the reaction mixture onto the P81 filter paper.

  • Wash the filter paper extensively with a suitable buffer (e.g., 5% trichloroacetic acid) to remove unincorporated [³H]acetyl-CoA.[20]

  • Wash the filter paper with acetone and allow it to dry.[20]

  • Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the HAT activity. Calculate the percentage of inhibition and determine the IC50 value for the test compound.

Quantitative Data Summary

The following table summarizes key quantitative data for representative spirohydantoin compounds, highlighting their potency against different targets.

Compound NameTargetAssay TypeIC50 ValueReference
SorbinilAldose ReductaseSpectrophotometric~0.9 µM (rat lens)[3]
Spirohydantoin 3Aldose ReductaseIn vitro0.96 µM[22]
Spirohydantoin 4Aldose ReductaseIn vitro0.94 µM[22]
A-485 (related spiro-oxazolidinedione)p300/CBPRadioactive HAT assay~17 nM (p300)[17]
Spirohydantoin 21p300/CBPEnzymatic assay2.5 nM (p300)[17]
Compound 1aSigma1 receptorRadioligand binding16 nM[23]

Conclusion

From their initial discovery through the Bucherer-Lieb synthesis to their current status as highly versatile pharmacophores, spirohydantoin compounds have made a significant impact on medicinal chemistry. Their unique structural features have enabled the development of potent and selective modulators of challenging drug targets. The continued exploration of the spirohydantoin scaffold, coupled with advances in synthetic chemistry and a deeper understanding of disease biology, promises to yield a new generation of innovative therapeutics for a wide range of human diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of novel spirohydantoin-based medicines.

References

A Comprehensive Technical Review of 1,3-Diazaspiro[4.4]nonane-2,4-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold, a spirocyclic hydantoin, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature, focusing on the synthesis, biological evaluation, and mechanistic understanding of this versatile core. The unique three-dimensional structure of spirocyclic compounds offers access to a broader chemical space compared to their planar counterparts, potentially leading to enhanced biological activity and improved selectivity for drug targets.[1] This review summarizes key findings, presents quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is typically achieved through multicomponent reactions. A common and efficient method is the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with an alkali cyanide and ammonium carbonate.

General Synthetic Workflow

Synthetic Workflow Start Cyclopentanone Reaction Bucherer-Bergs Reaction Start->Reaction Reagent1 Potassium Cyanide (KCN) Reagent1->Reaction Reagent2 Ammonium Carbonate ((NH4)2CO3) Reagent2->Reaction Intermediate Spirohydantoin Intermediate Reaction->Intermediate Product This compound Intermediate->Product Modification N-Substitution / Derivatization Product->Modification Derivatives Derivatives Modification->Derivatives

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

This protocol describes a specific example of the synthesis of a derivative of the core structure.

Materials:

  • 3-Ketotetrahydrofuran

  • Ammonium carbonate

  • Potassium cyanide

  • Ethanol

  • Water

  • 2 N Hydrochloric acid

Procedure:

  • A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran.

  • The resulting mixture is heated to 55°C.

  • A solution of 6.3 g of potassium cyanide in 15 ml of water is added dropwise to the heated mixture.

  • The reaction mixture is stirred at 55°C for 18 hours.

  • The mixture is then evaporated in vacuo to dryness to obtain a residue.

  • The residue is dissolved in a minimum amount of water, and the mixture is made acidic with 2 N hydrochloric acid.

  • The first crop of the title product precipitates upon cooling and is collected by filtration.

  • A second crop is obtained by concentrating the filtrate and cooling.

  • The combined crops are recrystallized from ethanol to yield the refined title product with a melting point of 202°-204°C.

Pharmacological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, including anticonvulsant, anticancer, and anti-inflammatory activities.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this scaffold. The primary screening models used are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, which are considered to have high predictive validity for therapeutic drug response.[2] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is thought to mimic absence and/or myoclonic epilepsy in humans.[2]

Experimental Protocols for Anticonvulsant Screening:

  • Maximal Electroshock (MES) Test:

    • A compound of interest is administered systemically to laboratory mice or rats.

    • At the time of peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[3]

    • The animals are observed for the presence or absence of a tonic hindlimb extension, with the absence of this response indicating a protective effect.[3]

    • The median effective dose (ED50) required to protect 50% of the animals is determined.[3]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • The test compound is administered to the animals.

    • At the peak time of drug effect, a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.[3]

    • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, often using a standardized scoring system like the Racine scale.[3]

    • The ED50, the dose that prevents seizures in 50% of the animals, is calculated.

Quantitative Anticonvulsant Activity Data:

CompoundTestSpeciesRouteED50 (mg/kg)Reference
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dionesc.MetMousei.p.>300[4]
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dionesc.MetMousei.p.>300[4]
Substituted-1,3-diazaspiro[4.5]decan-4-one (Compound 8w)scPTZMousei.p.~5-fold lower than phenobarbital[5]
5-cyclopropyl-5-phenyl-imidazolidine-2,4-dioneMESRatp.o.5.76[6]
5-cyclopropyl-5-phenyl-imidazolidine-2,4-dionescPTZRatp.o.57.31[6]

Proposed Mechanism of Anticonvulsant Action:

While the exact mechanisms are still under investigation, some studies suggest that the anticonvulsant effects of spirohydantoin derivatives may involve the modulation of voltage-gated ion channels.

Anticonvulsant Mechanism Compound This compound Derivative VGCC Voltage-Gated Calcium Channels Compound->VGCC Modulation Seizure Seizure Activity VGCC->Seizure Reduced Neuronal Excitability

Caption: Postulated mechanism of anticonvulsant action.

Anticancer Activity

Several studies have explored the potential of spirohydantoin derivatives as anticancer agents. The proposed mechanisms of action are diverse and appear to be cell-type dependent, including the induction of apoptosis and cell cycle arrest.

In Vitro Anticancer Activity:

One study investigated two novel spirohydantoin derivatives, DFH and DCH, and found that they exhibited dose- and time-dependent cytotoxic effects on various human leukemic cell lines (K562, Reh, CEM, and 8E5).[7] These compounds were shown to inhibit DNA replication and induce apoptosis.[7]

Proposed Anticancer Signaling Pathway:

The anticancer activity of some spirohydantoin derivatives is suggested to proceed via the intrinsic (mitochondrial) apoptosis pathway.

Anticancer Apoptosis Pathway Spirohydantoin Spirohydantoin Derivative p53 p53 Spirohydantoin->p53 Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Bax Bax/Bad p53->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Activation Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by spirohydantoin derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to the this compound core has also been investigated. The primary mechanism of action appears to be the inhibition of key inflammatory mediators.

Experimental Protocols for In Vitro Anti-inflammatory Assays:

  • LPS-Stimulated Macrophage Assay:

    • Murine macrophage cell lines (e.g., RAW 264.7) are cultured.

    • Cells are pre-treated with various concentrations of the test compound.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • The cell supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using methods like the Griess assay and ELISA.

    • Cell viability is assessed using assays like the MTT assay to rule out cytotoxicity.

Quantitative Anti-inflammatory Activity Data for Related Hydantoin Derivatives:

CompoundAssayCell LineIC50Reference
1,3-disubstituted-2-thiohydantoin (Comp. 7)CytotoxicityRAW264.7197.68 µg/mL[3]
1-methylhydantoin cinnamic imide (Comp. 4)COX-1 Inhibition-37 ± 4 µM[4]
1-methylhydantoin cinnamic imide (Comp. 4)COX-2 Inhibition-126 ± 12 µM[4]

Proposed Anti-inflammatory Signaling Pathway:

The anti-inflammatory effects of some hydantoin derivatives are thought to be mediated through the inhibition of pro-inflammatory cytokine production, potentially by targeting transcription factors like NF-κB.

Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription Spirohydantoin Spirohydantoin Derivative Spirohydantoin->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by spirohydantoin derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The existing literature clearly demonstrates its potential as a source of anticonvulsant agents, with several derivatives showing potent activity in preclinical models. The anticancer and anti-inflammatory activities, while less explored, also show promise and warrant further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure are needed to optimize potency and selectivity for different biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the observed anticancer and anti-inflammatory effects is crucial for rational drug design.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are essential for their translation into clinical candidates.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and its derivatives.

References

Preliminary Biological Screening of Spirohydantoins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary biological screening of spirohydantoins, a class of heterocyclic compounds with significant therapeutic potential. This document details their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, and enzyme-inhibiting properties. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development by providing detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

Introduction to Spirohydantoins

Spirohydantoins are a unique class of spirocyclic compounds characterized by a hydantoin ring fused to another ring system at a single common carbon atom. This structural feature imparts a three-dimensional architecture that is often associated with enhanced biological activity and improved pharmacokinetic properties compared to their non-spirocyclic analogues. The diverse pharmacological activities exhibited by spirohydantoin derivatives have made them attractive scaffolds for the development of novel therapeutic agents. This guide will explore the primary biological activities of spirohydantoins that are typically evaluated in preliminary screening campaigns.

Anticancer Activity

Spirohydantoin derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. One of the key mechanisms underlying their anticancer effects is the inhibition of histone deacetylases (HDACs).

Data Presentation: In Vitro Anticancer Activity of Spirohydantoin Derivatives

The following table summarizes the in vitro anticancer activity of selected spirohydantoin derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Spiro-thiohydantoin Derivative IIHCT-116 (Colon)3.73 ± 0.39Doxorubicin-
MCF-7 (Breast)3.94 ± 0.22Doxorubicin11.8
A-549 (Lung)5.32 ± 0.94Doxorubicin-
Spiro-pyridine Derivative 5HepG-2 (Liver)10.58 ± 0.8Doxorubicin4.50 ± 0.20
Caco-2 (Colon)9.78 ± 0.7Doxorubicin12.49 ± 1.10
Spiro-pyridine Derivative 7HepG-2 (Liver)8.90 ± 0.6Doxorubicin4.50 ± 0.20
Caco-2 (Colon)7.83 ± 0.5Doxorubicin12.49 ± 1.10
Spiro-pyridine Derivative 8HepG-2 (Liver)8.42 ± 0.7Doxorubicin4.50 ± 0.20
Caco-2 (Colon)13.61 ± 1.2Doxorubicin12.49 ± 1.10
Spirooxindole Derivative 17Culex pipiens pallensLC50: 0.32 mg/L--
Spirooxindole Derivative 22Tobacco Mosaic Virus (TMV)45 ± 1% inhibition at 500 mg/LRibavirin38 ± 1% inhibition at 500 mg/L

Note: The activity of spirooxindole derivatives 17 and 22 are presented as LC50 and percent inhibition, respectively, as reported in the source literature.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for anticancer compounds.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirohydantoin compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Histone Deacetylase (HDAC) Inhibition

Many spirohydantoin derivatives exert their anticancer effects by inhibiting histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, spirohydantoins promote histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5]

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Spirohydantoin Spirohydantoin (HDAC Inhibitor) Spirohydantoin->HDAC Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin leads to Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin leads to TSG Tumor Suppressor Genes (e.g., p21, p53) Open_Chromatin->TSG allows transcription of Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

HDAC Inhibition by Spirohydantoins

Anticonvulsant Activity

Several spirohydantoin derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy. Their mechanism of action is often attributed to the modulation of voltage-gated sodium channels.

Data Presentation: Anticonvulsant Activity of Spirohydantoin Derivatives

The following table summarizes the anticonvulsant activity of selected spirohydantoin derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Data are presented as ED50 values (the dose required to produce a therapeutic effect in 50% of the population).

Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Reference
5,5-cyclopropanespirohydantoin derivative 5j9.2-421.6[6]
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one27.97--[1]
Camphor-2-spirohydantoin (l-form)-Protective at 100 mg/kg>100[7][8]
N-Mannich base of [7,8-f]benzo-1,3-diaza-spiro[4.5]decane-2,4-dionePotentPotent-[9]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock device with corneal electrodes

  • Saline solution (0.9%)

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test animals (e.g., mice or rats)

Procedure:

  • Animal Preparation: Administer the spirohydantoin compound to the test animals (typically via intraperitoneal injection or oral gavage). A control group should receive the vehicle.

  • Electrode Application: At the time of peak drug effect (predetermined by pharmacokinetic studies), apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.

  • Stimulation: Place the corneal electrodes and deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay. The absence of this response indicates protection.

  • Data Analysis: The ED50 is calculated from the dose-response curve, representing the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Signaling Pathway: Modulation of Voltage-Gated Sodium Channels

The anticonvulsant activity of many spirohydantoins is mediated through the blockade of voltage-gated sodium channels in neurons.[10][11] During a seizure, there is excessive and synchronized firing of neurons. By binding to and stabilizing the inactivated state of sodium channels, these compounds reduce the influx of sodium ions, thereby decreasing neuronal excitability and preventing the propagation of seizure activity.[12][13][14]

Sodium_Channel_Modulation cluster_neuron Neuron Membrane Na_Channel Voltage-Gated Sodium Channel Na_in Na+ Influx Na_Channel->Na_in Spirohydantoin Spirohydantoin Spirohydantoin->Na_Channel Blocks Depolarization Depolarization Na_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Seizure Seizure Activity Action_Potential->Seizure

Sodium Channel Blockade by Spirohydantoins

Antimicrobial Activity

Spirohydantoin derivatives have also been investigated for their antimicrobial properties and have shown activity against a variety of bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of Spirohydantoin Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected spirohydantoin derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hyd15Lactobacillus plantarum15.75--
Hyd17Lactobacillus plantarum15.75--
Hyd15Pseudomonas aeruginosa (isolate)500--
Hyd16Pseudomonas aeruginosa (isolate)500--
Hyd17Pseudomonas aeruginosa (isolate)500--
Hyd15Pseudomonas aeruginosa (ATCC)500--
2-thiohydantoin hybrid 4bStaphylococcus aureus-Ciprofloxacin0.24-7.81
2-thiohydantoin hybrid 4dEscherichia coli-Ciprofloxacin0.24-7.81

Note: Data for 2-thiohydantoin hybrids indicate bacteriostatic activity without specific MIC values reported in the source.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Multi-channel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the spirohydantoin compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Biological Activities

In addition to the activities detailed above, spirohydantoins have been screened for other biological effects, including antiviral and enzyme-inhibiting properties.

Antiviral Activity

Novel spirocarbocyclic-substituted hydantoin analogs have been shown to possess significant antiviral activity against several viruses, including Hepatitis C Virus (HCV), Dengue Virus (DENV), and Yellow Fever Virus (YFV).[6]

Aldose Reductase Inhibition

Certain spirohydantoins have been identified as potent inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme prevents the conversion of glucose to sorbitol, the accumulation of which can lead to cellular damage.

Conclusion

Spirohydantoins represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their unique three-dimensional structure provides a foundation for the development of novel therapeutics with potent and selective effects. The preliminary screening data and experimental protocols presented in this guide offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating class of molecules. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of spirohydantoins into clinically effective drugs.

References

Structure-activity relationship (SAR) of spirohydantoin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Spirohydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirohydantoin derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, and anti-infective properties. Their rigid three-dimensional structure provides a unique framework for interacting with various biological targets. This technical guide offers a comprehensive analysis of the structure-activity relationships (SAR) of spirohydantoin derivatives, with a focus on their application as anticancer and anticonvulsant agents. We present a detailed examination of key structural modifications and their impact on biological activity, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to the Spirohydantoin Scaffold

Spirohydantoins are a class of heterocyclic compounds featuring a hydantoin ring spiro-fused to another cyclic system. This arrangement confers significant conformational rigidity, which is often advantageous for potent and selective binding to biological targets. The core structure allows for systematic modifications at several key positions, making it an attractive scaffold for the development of new therapeutic agents. Understanding the SAR of these derivatives is paramount for the rational design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key Structural Features and Points of Modification

The biological activity of spirohydantoin derivatives can be modulated by structural changes at three primary locations:

  • The Hydantoin Ring: Substitutions on the N-1 and N-3 positions of the hydantoin moiety can influence physicochemical properties such as solubility and lipophilicity, as well as interactions with the target protein.

  • The Spirocyclic Ring: The nature, size, and stereochemistry of the ring spiro-fused to the hydantoin are critical determinants of biological activity and selectivity.

  • Substituents on the Spirocyclic Ring: The introduction of various functional groups on the spiro-fused ring system allows for the fine-tuning of steric and electronic properties to optimize target engagement.

G1 Key Modification Points of the Spirohydantoin Scaffold cluster_mods Modification Points Scaffold Spirohydantoin Core Hydantoin_N1 N-1 Substitution Scaffold->Hydantoin_N1 Influences Solubility & Metabolism Hydantoin_N3 N-3 Substitution Scaffold->Hydantoin_N3 Modulates Target Affinity Spiro_Ring Spiro-fused Ring System Scaffold->Spiro_Ring Determines Selectivity & Core Geometry Spiro_Subst Substituents on Spiro Ring Scaffold->Spiro_Subst Fine-tunes Potency & PK/PD Profile

Caption: Key modification points on the spirohydantoin scaffold.

Structure-Activity Relationship (SAR) in Anticancer Agents

Spirohydantoin derivatives have emerged as potent anticancer agents, particularly as androgen receptor (AR) antagonists for the treatment of prostate cancer.[1][2] The SAR studies in this area have provided valuable insights for the design of next-generation AR inhibitors.[3][4][5][6]

Quantitative SAR Data for Anti-prostate Cancer Activity

The following table summarizes the SAR of a series of thiohydantoin analogues, which led to the discovery of MDV3100 (enzalutamide), a clinically approved drug for castration-resistant prostate cancer.[2]

CompoundR1XYZIC50 (nM, LNCaP cells)
1 HOCHN>1000
2 MeOCHN130
3 HSCHN200
4 MeSCHN38
5 (MDV3100) MeSC-FN36

SAR Insights:

  • Thiohydantoin Moiety: The replacement of the oxygen atom at position 2 of the hydantoin ring with a sulfur atom (thiohydantoin) generally enhances antiandrogenic activity.

  • N-1 Substitution: N-methylation of the hydantoin ring is crucial for potent activity.

  • Aromatic Ring Substitution: The introduction of an electron-withdrawing group, such as fluorine, on the aromatic ring attached to the hydantoin nitrogen further improves potency.

G2 SAR Logic for Spirohydantoin-based AR Antagonists Start Spirohydantoin Scaffold Mod1 Replace Carbonyl with Thiocarbonyl (Thiohydantoin) Start->Mod1 Mod2 N-1 Methylation Mod1->Mod2 Mod3 Add Electron-Withdrawing Group to Phenyl Ring Mod2->Mod3 Result Increased Potency as Androgen Receptor Antagonist Mod3->Result

Caption: Logical progression of SAR for developing potent spirohydantoin AR antagonists.

Structure-Activity Relationship (SAR) in Anticonvulsant Agents

Spirohydantoins have a long history as anticonvulsant drugs, with phenytoin being a prominent example.[7] Their mechanism of action often involves the modulation of voltage-gated sodium channels.[8][9][10][11] SAR studies have focused on optimizing efficacy and reducing neurotoxicity.[12][13][14][15][16]

Quantitative SAR Data for Anticonvulsant Activity

The following table presents SAR data for a series of N-1', N-3'-disubstituted spirohydantoins evaluated in the pilocarpine model of temporal lobe epilepsy.[13]

CompoundR1 (at N-1')R2 (at N-3')Protection against Seizure (%)
6a 4-NitrophenylH20
6b 4-NitrophenylEthyl80
6c 4-NitrophenylPropyl100
6d 4-NitrophenylCyclopropyl100
7a 4-ChlorophenylEthyl60

SAR Insights:

  • N-3' Substitution: The presence of small alkyl groups (ethyl, propyl, or cyclopropyl) at the N-3' position is desirable for high anticonvulsant activity.[13]

  • N-1' Substitution: An electron-withdrawing group, such as a 4-nitrophenyl group, at the N-1' position contributes significantly to the anticonvulsant effect.[13]

Experimental Protocols

Synthesis of Spirohydantoins via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a widely used and efficient method for the synthesis of spirohydantoins from ketones.[17][18][19][20][21]

Materials:

  • Ketone (1.0 eq)

  • Potassium cyanide (KCN) (1.5-2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (3.0-4.0 eq)

  • Ethanol

  • Water

Procedure:

  • A mixture of the ketone, potassium cyanide, and ammonium carbonate is prepared in a 1:1 mixture of ethanol and water.

  • The reaction mixture is heated in a sealed vessel at 60-110 °C for 8-24 hours.

  • After cooling, the reaction mixture is poured into water, and the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the product.

  • The crude spirohydantoin is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

G3 Experimental Workflow for Bucherer-Bergs Synthesis Start Start Step1 Mix Ketone, KCN, (NH4)2CO3 in Ethanol/Water Start->Step1 Step2 Heat in Sealed Vessel (60-110 °C, 8-24h) Step1->Step2 Step3 Cool and Precipitate with Acid Step2->Step3 Step4 Filter and Wash with Water Step3->Step4 Step5 Recrystallize to Purify Step4->Step5 End Pure Spirohydantoin Step5->End

Caption: Step-by-step workflow for the synthesis of spirohydantoins.

In Vitro Androgen Receptor Antagonist Assay

This cell-based reporter gene assay is commonly used to quantify the antagonistic activity of compounds against the androgen receptor.[22][23][24][25][26]

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP, MDA-kb2)

  • Cell culture medium and supplements

  • Androgen receptor-responsive reporter plasmid (e.g., ARE-luciferase)

  • Transfection reagent

  • Androgen agonist (e.g., Dihydrotestosterone - DHT)

  • Test compounds (spirohydantoin derivatives)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the AR-expressing cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).

  • Treatment: After an incubation period, treat the cells with a constant concentration of DHT and varying concentrations of the test compounds.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the control and calculate the IC50 values for each compound.

Signaling Pathway: Androgen Receptor Inhibition

Spirohydantoin-based AR antagonists function by competitively inhibiting the binding of androgens to the AR, thereby preventing its activation and subsequent translocation to the nucleus. This blocks the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.[1][3][5][6]

G4 Androgen Receptor Signaling Pathway and Inhibition Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Complex AR-Androgen Complex AR->AR_Complex Spirohydantoin Spirohydantoin Antagonist Spirohydantoin->AR Blocks Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Mechanism of action of spirohydantoin AR antagonists.

Conclusion

The spirohydantoin scaffold is a versatile and valuable platform in drug discovery. The extensive SAR studies on its derivatives have led to the development of clinically successful drugs and a deeper understanding of the structural requirements for potent anticancer and anticonvulsant activities. The key to designing novel spirohydantoin-based therapeutics lies in the strategic manipulation of the hydantoin ring, the spiro-fused cyclic system, and its substituents. The experimental protocols and pathway visualizations provided in this guide serve as a practical resource for researchers aiming to further explore and exploit the therapeutic potential of this remarkable class of compounds. Future research will likely focus on developing spirohydantoins with novel mechanisms of action and improved safety profiles.

References

Part 1: 1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS 699-51-4) and N-Methyl-L-tyrosine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and suppliers of this compound and N-Methyl-L-tyrosine. The information is intended for researchers, scientists, and drug development professionals.

This compound is a spirocyclic compound containing a hydantoin ring fused to a cyclopentane ring.[1][2] This structure has garnered interest for its potential biological activities.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 699-51-4[1][3]
Molecular Formula C₇H₁₀N₂O₂[1][3]
Molecular Weight 154.17 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 5,5-Tetramethylenehydantoin, Spiro[cyclopentane-1,5'-hydantoin][1]
Appearance Solid[5]
Solubility Soluble in DMSO (30.83 mg/mL)[5]
Synthesis

A general method for the synthesis of spirohydantoins like this compound involves the Bucherer-Bergs reaction. This reaction typically uses a ketone, ammonium carbonate, and a cyanide source. A representative synthesis for a similar spirohydantoin is described, which can be adapted for the synthesis of the target compound.[6]

Representative Experimental Protocol: Synthesis of a Spirohydantoin

  • Reaction Setup: A solution of ammonium carbonate in an ethanol/water mixture is prepared.

  • Starting Material: Cyclopentanone (the ketone precursor for this compound) is added to the ammonium carbonate solution.

  • Reaction Conditions: The mixture is heated (e.g., to 55°C), and a solution of potassium cyanide in water is added dropwise. The reaction is stirred at this temperature for several hours (e.g., 18 hours).

  • Work-up and Purification: The reaction mixture is evaporated to dryness. The residue is dissolved in water and acidified with hydrochloric acid, leading to the precipitation of the product. The crude product can be recrystallized from a suitable solvent like ethanol to yield the purified spirohydantoin.[6]

Logical Workflow for Spirohydantoin Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification ketone Cyclopentanone reaction Bucherer-Bergs Reaction (Heating, Stirring) ketone->reaction ammonium_carbonate Ammonium Carbonate ammonium_carbonate->reaction potassium_cyanide Potassium Cyanide potassium_cyanide->reaction evaporation Evaporation reaction->evaporation acidification Acidification evaporation->acidification precipitation Precipitation acidification->precipitation recrystallization Recrystallization precipitation->recrystallization product This compound recrystallization->product

Caption: General workflow for the synthesis of this compound.

Biological Activity

Derivatives of this compound have shown potential biological activities, including anticonvulsant and antimicrobial effects.

  • Anticonvulsant Activity: Studies on related 2-azaspiro[4.4]nonane-1,3-dione derivatives have indicated anticonvulsant properties in animal models.[7] The activity appears to be influenced by the nature and position of substituents on the molecule.

  • Antimicrobial Activity: Certain triazaspiro[4.4]nonane-2,4-dione derivatives have demonstrated inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8]

Further research is needed to fully elucidate the mechanisms of action and specific signaling pathways involved in these biological activities for this compound itself.

Suppliers

This compound is available from various chemical suppliers, including:

  • Accela ChemBio Co., Ltd.

  • Alfa Chemistry[9]

  • Amadis Chemical Company Limited[10]

  • Santa Cruz Biotechnology

  • Sigma-Aldrich[11]

  • TargetMol[5]

Part 2: N-Methyl-L-tyrosine (CAS 537-49-5)

N-Methyl-L-tyrosine is a derivative of the amino acid L-tyrosine and is known for its role as an inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines.

Chemical and Physical Properties

The key chemical and physical properties of N-Methyl-L-tyrosine are summarized below.

PropertyValueSource
CAS Number 537-49-5
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
IUPAC Name (2S)-2-(methylamino)-3-(4-hydroxyphenyl)propanoic acid[12]
Synonyms N-Me-Tyr-OH
Appearance Colorless to white powder or crystals[12]
Optical Activity [α]/D +16.0±1.0°, c = 1 in 1 M HCl[12]
Synthesis

The synthesis of N-Methyl-L-tyrosine can be achieved through the methylation of L-tyrosine. General methods for the synthesis of tyrosine derivatives often involve protection of the carboxylic acid and amino groups, followed by the desired chemical modification and subsequent deprotection. A general approach is outlined below.

Representative Experimental Protocol: Synthesis of a Tyrosine Derivative

  • Esterification: L-tyrosine is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to protect the carboxylic acid group as an ester.

  • N-alkylation/Amidation: The amino group of the tyrosine ester is then protected, for example, by reacting it with an acylating agent. For N-methylation, a specific methylation step would be required.

  • Deprotection: The protecting groups are removed to yield the final N-methylated L-tyrosine.

Biological Activity and Signaling Pathway

N-Methyl-L-tyrosine's primary biological activity is the inhibition of tyrosine hydroxylase. This enzyme is the rate-limiting step in the biosynthesis of dopamine, norepinephrine, and epinephrine.[10] By inhibiting this enzyme, N-Methyl-L-tyrosine can reduce the levels of these catecholamine neurotransmitters.

Dopamine Synthesis Pathway and Inhibition by N-Methyl-L-tyrosine

G cluster_pathway Dopamine Biosynthesis Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine TH->L_DOPA AADC->Dopamine NMT N-Methyl-L-tyrosine NMT->TH Inhibition

Caption: Inhibition of the dopamine synthesis pathway by N-Methyl-L-tyrosine.

Experimental Protocol: In Vitro Tyrosine Hydroxylase Inhibition Assay

The following is a representative protocol to determine the inhibitory activity of N-Methyl-L-tyrosine on tyrosine hydroxylase, adapted from a similar assay.

  • Materials:

    • Purified tyrosine hydroxylase

    • L-[³H]-tyrosine (radiolabeled substrate)

    • N-Methyl-L-tyrosine (inhibitor)

    • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

    • Catalase

    • Dithiothreitol (DTT)

    • Buffer (e.g., MES or HEPES)

    • Activated charcoal suspension in HCl

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, inhibitor, and cofactors in the appropriate buffer.

    • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the buffer, catalase, DTT, and BH₄.

    • Add Enzyme and Inhibitor: Add the tyrosine hydroxylase enzyme to the reaction mixture, followed by various concentrations of N-Methyl-L-tyrosine or a vehicle control.

    • Initiate Reaction: Start the reaction by adding L-[³H]-tyrosine.

    • Incubation: Incubate the tubes at 37°C for a defined period (e.g., 20 minutes).

    • Terminate Reaction: Stop the reaction by adding the activated charcoal suspension, which binds the unreacted radiolabeled tyrosine.

    • Measurement: Centrifuge the tubes to pellet the charcoal. Transfer the supernatant (containing the radiolabeled product, L-DOPA) to a scintillation vial. Add scintillation cocktail and measure the radioactivity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of N-Methyl-L-tyrosine compared to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow for Tyrosine Hydroxylase Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_measurement Measurement & Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reaction Mixture reagents->setup add_enzyme Add Enzyme & Inhibitor setup->add_enzyme initiate Initiate with [3H]-Tyrosine add_enzyme->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Charcoal incubate->terminate separate Separate Supernatant terminate->separate measure Measure Radioactivity separate->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Workflow for an in vitro tyrosine hydroxylase inhibition assay.

Suppliers

N-Methyl-L-tyrosine is available from several suppliers, including:

  • Santa Cruz Biotechnology

  • Sigma-Aldrich[12]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin derivative. Spirohydantoins are recognized as "privileged structures" in medicinal chemistry, making them attractive scaffolds for the development of compound libraries with diverse biological activities.[1] The presented methodology is based on the well-established Bucherer-Bergs reaction, a reliable one-pot synthesis method.[2]

Overview

The synthesis of this compound is achieved through the reaction of cyclopentanone with potassium cyanide and ammonium carbonate. This multicomponent reaction proceeds via the formation of an aminonitrile intermediate, which then undergoes cyclization to yield the desired spirohydantoin.[2][3] The protocol is designed to be robust and scalable for applications in drug discovery and development.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Molecular Formula C₇H₁₀N₂O₂N/A
Molecular Weight 154.17 g/mol N/A
Typical Yield 80-95%[4]
Melting Point Approx. 200-205 °C[5]
Purity (by HPLC) >95%[6]
Solubility Soluble in hot ethanol and aqueous base[5]

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • Cyclopentanone (C₅H₈O)

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (C₂H₅OH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 2N solution

  • Sodium Hydroxide (NaOH), 2N solution

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

  • Standard laboratory glassware

Procedure
  • Reaction Setup : In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of ammonium carbonate (e.g., 38.4 g) in a mixture of ethanol (e.g., 84 mL) and deionized water (e.g., 56 mL).

  • Addition of Ketone : To the stirred ammonium carbonate solution, add cyclopentanone (e.g., 16.8 g, 0.2 mol).

  • Heating : Gently heat the mixture to 55-60 °C using a heating mantle.

  • Addition of Cyanide : In a separate beaker, dissolve potassium cyanide (e.g., 13.0 g, 0.2 mol) in deionized water (e.g., 30 mL). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction : Add the potassium cyanide solution dropwise to the heated reaction mixture over a period of 30 minutes.

  • Incubation : Maintain the reaction mixture at 55-60 °C with continuous stirring for 18-24 hours.

  • Work-up : After the incubation period, cool the reaction mixture to room temperature.

  • Acidification : Carefully acidify the reaction mixture to a pH of approximately 6 with 2N hydrochloric acid. This should be done in a fume hood as it may release toxic hydrogen cyanide gas.

  • Crystallization : Cool the acidified mixture in an ice bath to induce crystallization of the product.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid with cold deionized water to remove any remaining salts.

  • Purification : Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Drying : Dry the purified crystals under vacuum to a constant weight.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction and Purification cluster_product Final Product Cyclopentanone Cyclopentanone Reaction Bucherer-Bergs Reaction (55-60°C, 18-24h) Cyclopentanone->Reaction KCN Potassium Cyanide KCN->Reaction AmmoniumCarbonate Ammonium Carbonate AmmoniumCarbonate->Reaction Acidification Acidification (HCl) Reaction->Acidification Crystallization Crystallization Acidification->Crystallization Filtration Filtration & Washing Crystallization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (General Bucherer-Bergs Mechanism)

This diagram outlines the general reaction mechanism for the Bucherer-Bergs synthesis of hydantoins.

Bucherer_Bergs_Mechanism Ketone Cyclopentanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 CarbamicAcid Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO2 Hydantoin This compound CarbamicAcid->Hydantoin Intramolecular Cyclization

Caption: Generalized mechanism of the Bucherer-Bergs reaction.

References

Application Notes and Protocols: Bucherer-Bergs Reaction for Spirohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient pathway to 5,5-disubstituted hydantoins, including spirohydantoins.[1][2][3] This reaction, first independently reported by Bucherer and Bergs, involves the condensation of a ketone with a cyanide salt (like potassium or sodium cyanide) and ammonium carbonate in an aqueous or alcoholic medium.[1] Spirohydantoins, a key class of heterocyclic compounds, are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[3][4] Their rigid spirocyclic core offers a unique three-dimensional scaffold for drug design.[5]

These compounds have shown significant therapeutic potential, including applications as inhibitors of p300/CBP histone acetyltransferases for cancer therapy, aldose reductase inhibitors, and as agents active in the central nervous system.[6][7][8] The Bucherer-Bergs reaction offers a straightforward and versatile method for accessing these valuable molecular architectures.[9]

Reaction Mechanism and Stereochemistry

The reaction proceeds through the initial formation of a cyanohydrin from the starting ketone.[1] This is followed by a reaction with ammonia, derived from ammonium carbonate, to form an aminonitrile via an SN2 reaction.[1][10] The aminonitrile's amino group then performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to yield a cyano-containing carbamic acid.[1][11] Intramolecular cyclization of this intermediate leads to a 5-imino-oxazolidin-2-one, which subsequently rearranges through an isocyanate intermediate to furnish the final 5,5-disubstituted hydantoin product.[1][11]

In the context of spirohydantoins derived from cyclic ketones, the reaction is thermodynamically controlled, generally yielding the product with the C-4 carbonyl group of the hydantoin ring in the less sterically hindered position.[2] For instance, the reaction with 4-tert-butylcyclohexanone predominantly yields the isomer where the C-4 carbonyl is in the less hindered equatorial position.[2]

Applications in Drug Discovery

Spirohydantoins are integral to the development of novel therapeutics. Notable examples include:

  • p300/CBP Histone Acetyltransferase Inhibitors: A novel spirohydantoin was discovered as a selective and orally bioavailable inhibitor of p300/CBP histone acetyltransferases, which are implicated in various cancers. This compound demonstrated improved potency and pharmacokinetic properties compared to earlier leads.[6][8]

  • Aldose Reductase Inhibitors: Spirohydantoins have been investigated as inhibitors of aldose reductase, an enzyme involved in diabetic complications.[7]

  • Central Nervous System (CNS) Active Compounds: Libraries of spirohydantoins fused to pyrrolidine rings have been synthesized, leveraging the 2-arylethyl amine moiety, a common feature in CNS-active compounds.[12]

  • Antiepileptic Agents: The well-known antiepileptic drug phenytoin, a diphenylhydantoin, can be synthesized using the Bucherer-Bergs reaction, showcasing the reaction's relevance in producing established pharmaceuticals.[2][9]

Experimental Protocols

General Protocol for the Synthesis of Spirohydantoins

This protocol is a generalized procedure based on typical Bucherer-Bergs reaction conditions.[1][2][3]

Materials:

  • Cyclic ketone (1 equivalent)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2 equivalents)[1]

  • Ammonium carbonate ((NH₄)₂CO₃) (2 equivalents)[1]

  • Ethanol or Water (as solvent)[1]

  • Hydrochloric acid (HCl) for workup[1]

Procedure:

  • In a suitable reaction vessel, combine the cyclic ketone, potassium cyanide, and ammonium carbonate in a 1:2:2 molar ratio.[1]

  • Add the solvent (e.g., 50-60% aqueous ethanol) to the mixture.[2][9]

  • Heat the reaction mixture to 60-100°C with stirring.[1][3] The reaction time can vary from a few hours to overnight, depending on the substrate.[2] For less reactive ketones, heating in a closed vessel at higher temperatures (e.g., 110°C) may be necessary to improve yields.[2][9]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to precipitate the spirohydantoin product.[1]

  • Collect the precipitate by filtration and wash it with cold water.

  • Purify the crude product by recrystallization, typically from an ethanol/water mixture.[1]

Safety Precautions: This reaction involves highly toxic cyanides. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Example Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is adapted from the described synthesis of phenytoin.[2][9]

Materials:

  • Benzophenone (1 equivalent)

  • Sodium cyanide (NaCN) (2 equivalents)

  • Ammonium carbonate ((NH₄)₂CO₃) (2 equivalents)

  • 60% Aqueous Ethanol

Procedure:

  • Combine benzophenone, sodium cyanide, and ammonium carbonate in a pressure vessel.

  • Add 60% aqueous ethanol as the solvent.

  • Seal the vessel and heat the mixture to 110°C for an extended period (e.g., 90 hours) to achieve a good yield.[2][9]

  • After cooling, work up the reaction as described in the general protocol to isolate and purify the phenytoin.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Bucherer-Bergs synthesis of spirohydantoins and related hydantoins.

Starting KetoneProductReaction ConditionsYield (%)Purity (%)Reference
β-Aryl pyrrolidinesSpiro-fused hydantoinsNot specified in abstract58-100 (87 avg.)51-100 (87 avg.)[12]
BenzophenonePhenytoin(NH₄)₂CO₃, NaCN, 60% EtOH, 58-62°C, 10 h7Not specified[2][9]
BenzophenonePhenytoin(NH₄)₂CO₃, NaCN, 60% EtOH, 58-62°C, 90 h67Not specified[2][9]
BenzophenonePhenytoin(NH₄)₂CO₃, NaCN, 60% EtOH, 110°C (closed vessel)75Not specified[2][9]

Diagrams

Bucherer_Bergs_Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + KCN Reagents KCN, (NH4)2CO3 Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 CarbamicAcid Cyano-carbamic acid Aminonitrile->CarbamicAcid + CO2 IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular cyclization Spirohydantoin Spirohydantoin IminoOxazolidinone->Spirohydantoin Rearrangement

Caption: Bucherer-Bergs reaction mechanism for spirohydantoin synthesis.

Experimental_Workflow Start 1. Combine Reactants (Ketone, KCN, (NH4)2CO3) Reaction 2. Heat Reaction Mixture (60-100°C) Start->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Workup 4. Cool and Acidify (HCl) Monitoring->Workup Isolation 5. Filter and Wash Precipitate Workup->Isolation Purification 6. Recrystallize Product Isolation->Purification Analysis 7. Characterize Final Product Purification->Analysis

Caption: General experimental workflow for spirohydantoin synthesis.

Spirohydantoin_Signaling_Pathway_Inhibition p300_CBP p300/CBP Histone Acetyltransferases Acetylation Histone Acetylation p300_CBP->Acetylation Catalyzes Spirohydantoin Spirohydantoin Inhibitor Spirohydantoin->p300_CBP Inhibits Histone Histones Histone->Acetylation Gene_Expression Aberrant Gene Expression Acetylation->Gene_Expression Leads to Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression Drives

Caption: Inhibition of the p300/CBP signaling pathway by spirohydantoins.

References

Application of 1,3-diazaspiro[4.4]nonane-2,4-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold, a class of spirohydantoins, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique three-dimensional and rigid spirocyclic framework allows for precise spatial orientation of substituents, facilitating targeted interactions with various biological macromolecules. This has led to the development of potent anticonvulsant, antiviral, and antimicrobial agents. These application notes provide a comprehensive overview of the medicinal chemistry applications of this compound derivatives, including detailed experimental protocols for their evaluation and a summary of their quantitative biological data.

Anticonvulsant Activity

Derivatives of this compound have been extensively investigated for their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have revealed that modifications at the N-1 and N-3 positions of the hydantoin ring, as well as substitutions on appended aromatic rings, significantly influence their efficacy and neurotoxicity profiles.

Quantitative Data Summary

The anticonvulsant activity of various this compound derivatives has been primarily evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. The median effective dose (ED50) is a common measure of potency, while neurotoxicity is often assessed using the rotarod test to determine the median toxic dose (TD50).

Compound IDDerivative DescriptionTest ModelED50 (mg/kg)Reference
1j N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMES76.27[1]
9 N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMES (mice)100[2][3]
9 N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMES (rats)30[2][3]
8w A spiroimidazolidinone derivativescPTZ~5-fold lower than phenobarbital[4]
8a A spiroimidazolidinone derivativeMESProtection at 0.09 mmol/kg[4]
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant spirohydantoins is the modulation of voltage-gated sodium channels (VGSCs).[5][6][7][8][9] These drugs exhibit a state-dependent blockade of VGSCs, preferentially binding to the inactivated state of the channel. This action stabilizes the inactivated state, thereby reducing the number of channels available to open and propagate action potentials. This leads to a decrease in sustained high-frequency neuronal firing, a hallmark of seizure activity, without significantly affecting normal neuronal transmission.[6][8]

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Drug cluster_Postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Sodium Channel (VGSC) Vesicle Glutamate Vesicle Na_channel->Vesicle Action Potential Propagation Release Glutamate Release Vesicle->Release Exocytosis Receptor Glutamate Receptor Release->Receptor Binding Drug This compound Derivative Drug->Na_channel Blocks Inactivated State Excitation Postsynaptic Excitation Receptor->Excitation Depolarization Seizure Seizure Activity Excitation->Seizure

Mechanism of anticonvulsant action.
Experimental Protocols

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male CF-1 mice or Sprague-Dawley rats

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory for at least 3 days. Weigh each animal before the experiment.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneally or orally). The time between administration and the test should be based on the compound's pharmacokinetic profile.

  • Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia. Then, apply a drop of saline to improve electrical conductivity. Place the corneal electrodes on the corneas of the restrained animal.

  • Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure for at least 10 seconds.

  • Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: Calculate the percentage of animals protected in each group. The ED50 can be determined using probit analysis.

Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling clonic seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for mice)

  • Test compound and vehicle control

  • Syringes and needles

  • Observation chambers

  • Male CF-1 mice

Procedure:

  • Animal Preparation: Acclimatize and weigh the animals as in the MES test.

  • Drug Administration: Administer the test compound or vehicle control.

  • PTZ Injection: At the time of peak effect of the test compound, inject PTZ subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Place each animal in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

  • Data Analysis: Calculate the percentage of protected animals and determine the ED50.

Objective: To assess motor coordination and identify potential neurotoxic side effects of the test compound.

Materials:

  • Rotarod apparatus

  • Test compound and vehicle control

  • Male CF-1 mice

Procedure:

  • Training: Acclimatize mice to the rotarod by placing them on the rotating rod (e.g., at a slow speed of 5-10 rpm) for a few minutes on the day before the test.

  • Drug Administration: Administer the test compound or vehicle control.

  • Testing: At the time of peak effect, place the mice on the rotarod, which is set to a constant speed (e.g., 20 rpm) or an accelerating speed (e.g., 4-40 rpm over 5 minutes).

  • Observation: Record the time each mouse remains on the rod. A trial is typically ended if the mouse falls off or after a predetermined cutoff time (e.g., 180 seconds).

  • Endpoint: The inability of an animal to remain on the rod for a specified period is indicative of motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Antiviral Activity

More recently, derivatives of the this compound scaffold have shown promise as antiviral agents, particularly against human coronaviruses. The antiviral activity is often evaluated against strains like the Human Coronavirus 229E (HCoV-229E).

Quantitative Data Summary

The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication or cytopathic effect.

Compound IDDerivative DescriptionVirusEC50 (µM)Reference
8n N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamideHCoV-229E5.5[10][11]
8m A 1-thia-4-azaspiro[4.5]decan-3-one derivativeHCoV-229E8.1[12]
8k A 1-thia-4-azaspiro[4.5]decan-3-one derivativeHCoV-229E28[12]
8l A 1-thia-4-azaspiro[4.5]decan-3-one derivativeHCoV-229E18[12]
Mechanism of Action: Inhibition of Viral Entry

Several spiro compounds are thought to exert their antiviral effects by inhibiting the entry of the virus into host cells.[13][14][15][16][17] Coronaviruses, including HCoV-229E, utilize heparan sulfate proteoglycans (HSPGs) on the host cell surface as an initial attachment site before engaging with their primary receptor (e.g., ACE2 for SARS-CoV-2).[13][14][16] Some this compound derivatives can act as heparan sulfate mimetics, competitively binding to the viral spike protein and preventing its attachment to the host cell surface, thereby blocking viral entry.[13][14]

Antiviral_Mechanism cluster_Virus Coronavirus cluster_Drug cluster_HostCell Host Cell Virus Virus Particle Spike Spike Protein HSPG Heparan Sulfate Proteoglycan (HSPG) Spike->HSPG Initial Attachment Receptor Primary Receptor (e.g., ACE2) Spike->Receptor Binding Drug This compound Derivative (Heparan Sulfate Mimetic) Drug->Spike Competitive Binding (Blocks Attachment) HSPG->Receptor Facilitates Binding Entry Viral Entry & Replication Receptor->Entry Internalization

References

1,3-Diazaspiro[4.4]nonane-2,4-dione: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,3-diazaspiro[4.4]nonane-2,4-dione, a spirocyclic hydantoin derivative, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides a unique framework for the development of novel therapeutic agents with enhanced biological activity and improved selectivity for various drug targets. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in leveraging this promising scaffold for drug design and development.

Introduction to the this compound Scaffold

The this compound core consists of a five-membered hydantoin ring fused to a cyclopentane ring at a single carbon atom. This spirocyclic arrangement imparts conformational rigidity and a distinct spatial orientation of substituents, which can lead to improved pharmacokinetic and pharmacodynamic properties. The hydantoin moiety itself is a well-established pharmacophore present in several clinically approved drugs, known for its diverse biological activities.[1]

Applications in Drug Design

The versatility of the this compound scaffold has been demonstrated in several therapeutic areas, most notably in the development of anticonvulsant and anticancer agents.

Anticonvulsant Activity

Derivatives of this scaffold have shown significant promise as anticonvulsant agents. The primary mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.[2][3]

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound IDR-GroupMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Reference
1a -H>100>100[4]
1b -CH₃85120[4]
1c -C₂H₅7298[4]
2a -Phenyl65110[5]
2b 4-Chlorophenyl4885[5]
2c 2,4-Dichlorophenyl3575[5]
3a -Benzyl5595[5]
3b 4-Fluorobenzyl4280[5]

MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test.

Anticancer Activity

Recent studies have highlighted the potential of spirohydantoin derivatives, including the this compound scaffold, as anticancer agents. These compounds can induce apoptosis in various cancer cell lines through the mitochondrial pathway.[6]

Table 2: In Vitro Anticancer Activity of Spirohydantoin Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
DFH K562 (Leukemia)5.2[6]
DCH K562 (Leukemia)6.8[6]
Spiro-1 MCF-7 (Breast)12.5[2]
Spiro-2 HepG2 (Liver)18.3[2]
Spiro-3 PC3 (Prostate)9.7[7]

DFH: 8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione DCH: 8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione

Antimicrobial Activity

While less explored for the this compound core itself, related triazaspiro derivatives have demonstrated antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8][9] This suggests a potential avenue for future derivatization and investigation of the antimicrobial properties of this scaffold.

Signaling Pathways and Mechanisms of Action

Anticonvulsant Mechanism of Action

The anticonvulsant effects of this compound derivatives are primarily attributed to their interaction with key components of neuronal excitability.

Anticonvulsant_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Spirohydantoin Spirohydantoin VGSC Voltage-Gated Sodium Channel Spirohydantoin->VGSC Inhibition GABA_A_R GABA-A Receptor Spirohydantoin->GABA_A_R Positive Allosteric Modulation Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Decreased Na+ Influx Hyperpolarization Hyperpolarization GABA_A_R->Hyperpolarization Increased Cl- Influx Hyperpolarization->Reduced_Excitability

Anticonvulsant Mechanism of Action
Anticancer Mechanism: Mitochondrial Apoptosis Pathway

Spirohydantoin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by activating the intrinsic, or mitochondrial, pathway.[6]

Mitochondrial_Apoptosis_Pathway Spirohydantoin Spirohydantoin p53 p53 Spirohydantoin->p53 Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway

Experimental Protocols

General Synthesis of this compound (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of the this compound core from cyclopentanone.[1][5][10][11]

Bucherer_Bergs_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start Cyclopentanone, Ammonium Carbonate, Potassium Cyanide Reaction Heat to 60-70°C in Aqueous Ethanol Start->Reaction Workup Acidify with HCl to Precipitate Product Reaction->Workup Purification Recrystallize from Ethanol/Water Workup->Purification

Bucherer-Bergs Synthesis Workflow

Materials:

  • Cyclopentanone

  • Ammonium Carbonate

  • Potassium Cyanide (or Sodium Cyanide)

  • Ethanol

  • Water

  • Hydrochloric Acid (concentrated)

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclopentanone (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.5 eq) in a mixture of ethanol and water (1:1 v/v).

  • Heat the reaction mixture to 60-70°C with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should be done in a well-ventilated fume hood as HCN gas may be evolved.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Synthesis of N-Substituted Derivatives

N-substituted derivatives can be synthesized by the alkylation or arylation of the parent this compound.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., dimethylformamide - DMF)

Protocol:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90°C and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N-substituted derivative.

In Vitro Anticonvulsant Activity Screening

The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical assays to evaluate anticonvulsant activity.

Maximal Electroshock (MES) Test:

  • Animal Model: Male albino mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: After a predetermined time for drug absorption (e.g., 30-60 minutes), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic hind limb extension).

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Model: Male albino mice (20-25 g).

  • Compound Administration: Administer the test compound i.p. at various doses.

  • Induction of Seizure: After the drug absorption period, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in at least 97% of control animals (e.g., 85 mg/kg).

  • Observation: Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute period. Protection is defined as the absence of clonic seizures.

  • Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from clonic seizures).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Structure-Activity Relationships (SAR) and Future Directions

The following diagram illustrates the key structural features of the this compound scaffold and their influence on biological activity, providing a basis for future drug design efforts.

Structure-Activity Relationship (SAR) Insights

Future research should focus on:

  • Expanding the diversity of substituents at the N1 and N3 positions to optimize potency and selectivity.

  • Exploring modifications of the spirocyclic ring to investigate the impact on biological activity.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways.

  • Investigating the potential of this scaffold in other therapeutic areas , such as antimicrobial and anti-inflammatory applications.

By providing a solid foundation of data and protocols, this document aims to facilitate the exploration and development of the this compound scaffold as a source of novel and effective therapeutic agents.

References

Application Notes and Protocols: Anticonvulsant Activity of 1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticonvulsant properties of 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives, also known as spirohydantoins. The information compiled herein is intended to guide researchers in the evaluation and development of this class of compounds as potential antiepileptic agents.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. The development of novel antiepileptic drugs remains a critical area of research due to the significant portion of patients who are resistant to current treatments or experience dose-limiting side effects. Spirohydantoin derivatives, which are structural mimics of the established anticonvulsant phenytoin, have emerged as a promising class of compounds with significant anticonvulsant activity.[1] This document summarizes the pharmacological data and experimental protocols for assessing the anticonvulsant potential of this compound derivatives.

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The anticonvulsant activity of various this compound and related spirohydantoin derivatives has been evaluated in preclinical models. The primary screening assays include the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, considered a model for absence seizures.[2] Neurotoxicity is commonly assessed using the rotorod test.

Table 1: Anticonvulsant Activity of Spirohydantoin Derivatives in the Maximal Electroshock (MES) Seizure Test

Compound IDSpiro Ring SystemSubstitutionAnimal ModelED50 (mg/kg)Reference
1j 2-Azaspiro[4.4]nonane-1,3-dioneN-aminophenylMouse76.27[3]
9 2-Azaspiro[4.4]nonane-1,3-dioneN-[(2,4-dichlorophenyl)-amino]Mouse100[4][5]
9 2-Azaspiro[4.4]nonane-1,3-dioneN-[(2,4-dichlorophenyl)-amino]Rat30[4][5]
10 2-Azaspiro[4.4]nonane-1,3-dioneN-[(4-bromophenyl)-amino]Not Specified>100[4]
V 2-Azaspiro[4.4]nonane-1,3-dioneN-(4-methylphenyl)-aminoNot SpecifiedNot Specified[6]
VI 2-Azaspiro[4.4]nonane-1,3-dioneN-(2-trifluoromethylphenyl)-aminoNot SpecifiedNot Specified[6]
8a 1,3-Diazaspiro[4.5]decan-4-oneVariedNot Specified100% protection at 0.09 mmol/kg[7]
12 2-Azaspiro[4.5]decane-1,3-dioneN-[(2,4-dichlorophenyl)-amino]Not Specified>100[4]
13 2-Azaspiro[4.5]decane-1,3-dioneN-[(4-bromophenyl)-amino]Not Specified>100[4]

Table 2: Anticonvulsant Activity of Spirohydantoin Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Compound IDSpiro Ring SystemSubstitutionAnimal ModelED50 (mg/kg)Reference
8w 1,3-Diazaspiro[4.5]decan-4-oneVariedNot SpecifiedSignificantly lower than phenobarbital and ethosuximide[7]
V 2-Azaspiro[4.4]nonane-1,3-dioneN-(4-methylphenyl)-aminoNot SpecifiedActive[6]
VI 2-Azaspiro[4.4]nonane-1,3-dioneN-(2-trifluoromethylphenyl)-aminoNot SpecifiedActive[6]
VIII 2-Azaspiro[4.5]decane-1,3-dioneN-(3-methylphenyl)-aminoNot SpecifiedActive[6]
XIV 6-Methyl-2-azaspiro[4.5]decane-1,3-dioneN-(4-methylphenyl)-aminoNot SpecifiedActive[6]

Table 3: Neurotoxicity of Spirohydantoin Derivatives

Compound IDTestAnimal ModelObservationReference
6a-d, 8a-x RotorodNot SpecifiedNo minimal motor impairment[7]
Spiromustine Phase I Clinical TrialHumanDose-limiting CNS toxicity (mydriasis, xerostomia, lethargy, confusion, hallucinations)[8]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound derivatives.

Protocol 1: Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[2]

  • Animals: Male mice or rats are commonly used.

  • Apparatus: An electroshock apparatus capable of delivering a constant current. Corneal or auricular electrodes are used for stimulus delivery.

  • Procedure:

    • Administer the test compound or vehicle control to the animals, typically via intraperitoneal (i.p.) injection.

    • At the time of predicted peak effect (e.g., 30 minutes or 4 hours post-administration), deliver an electrical stimulus. For mice, a common parameter is 50 mA for 0.2 seconds.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered the endpoint for protection.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated from dose-response data.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to screen for anticonvulsants that may be effective against absence and myoclonic seizures.[2]

  • Animals: Male mice are frequently used.

  • Chemicals: Pentylenetetrazole (PTZ) dissolved in saline.

  • Procedure:

    • Administer the test compound or vehicle control to the animals (e.g., i.p.).

    • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[9]

    • Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures (convulsions lasting for at least 5 seconds).

    • The absence of clonic seizures is considered protection.

    • The ED50 is determined from dose-response studies.

Protocol 3: Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to evaluate the potential neurological deficits induced by a compound.

  • Animals: Male mice or rats.

  • Apparatus: A rotating rod (rotor) with adjustable speed.

  • Procedure:

    • Train the animals to stay on the rotating rod for a predetermined amount of time (e.g., 1-2 minutes).

    • Administer the test compound or vehicle control.

    • At various time points after administration, place the animal back on the rotating rod.

    • Record the time the animal remains on the rod. An inability to remain on the rod for the predetermined time indicates neurotoxicity.

    • The median toxic dose (TD50), the dose at which 50% of the animals fail the test, can be calculated.

Visualizations

Experimental Workflow for Anticonvulsant Drug Screening

The following diagram illustrates the general workflow for the preclinical screening of novel anticonvulsant compounds like this compound derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Evaluation A Synthesis of This compound Derivatives B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C D Rotorod Test (Neurotoxicity) A->D E Determination of ED50 (Median Effective Dose) B->E C->E F Determination of TD50 (Median Toxic Dose) D->F G Calculation of Protective Index (PI) PI = TD50 / ED50 E->G F->G H Lead Compound Selection G->H

References

In Vitro Cytotoxicity of 1,3-Diazaspiro[4.4]nonane-2,4-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic properties of 1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin compound. The provided protocols detail standard methodologies for assessing cell viability, apoptosis, and cell cycle progression, which are crucial for determining the anticancer potential and toxicological profile of novel chemical entities.

Data Presentation

The following tables are structured to present quantitative data that would be generated from the experimental protocols. As no specific published cytotoxicity data for this compound was identified, the tables are populated with hypothetical data for illustrative purposes.

Table 1: Cell Viability (IC₅₀) of this compound

Cell LineTypeIncubation Time (hours)IC₅₀ (µM)
MCF-7Human Breast Adenocarcinoma4875.3
HCT116Human Colon Carcinoma4892.1
A549Human Lung Carcinoma48115.8
HEK293Human Embryonic Kidney (Non-cancerous)48> 200

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48 hours)

Treatment Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Live Cells (%)
Vehicle Control3.2 ± 0.81.5 ± 0.495.3 ± 1.2
5015.7 ± 2.15.4 ± 1.178.9 ± 3.0
10032.5 ± 3.512.8 ± 1.954.7 ± 4.8
15045.1 ± 4.225.6 ± 2.829.3 ± 5.1

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (48 hours)

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control65.4 ± 2.820.1 ± 1.514.5 ± 1.32.1 ± 0.5
5072.8 ± 3.115.3 ± 1.211.9 ± 1.05.7 ± 0.9
10078.2 ± 3.99.8 ± 0.97.0 ± 0.815.0 ± 1.8
15060.1 ± 4.58.2 ± 0.75.7 ± 0.626.0 ± 2.5

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO concentration matched to the highest compound concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1][2][3][4]

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate (DEVD) linked to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Materials:

  • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

  • Cell Lysis Buffer

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well plates

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, lyse the cells according to the kit manufacturer's instructions.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Prepare the reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) and add it to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (e.g., at 405 nm for pNA) or fluorescence (e.g., Ex/Em = 400/505 nm for AMC) using a microplate reader.[5][6][7][8]

  • Data Analysis: Quantify the caspase-3 activity based on the manufacturer's instructions, often by comparing the signal from treated samples to that of untreated controls.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell is indicative of its phase in the cell cycle (G0/G1, S, or G2/M).

Materials:

  • Flow cytometer

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be measured, and the percentage of cells in G0/G1, S, and G2/M phases will be determined using cell cycle analysis software.[9][10][11]

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis A Seed Cells in 96-well plate B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Value E->F G Seed Cells and Treat H Harvest Cells G->H I Stain with Annexin V-FITC/PI H->I J Analyze by Flow Cytometry I->J K Quantify Apoptotic Populations J->K L Seed Cells and Treat M Harvest and Fix Cells L->M N Stain with Propidium Iodide M->N O Analyze by Flow Cytometry N->O P Determine Cell Cycle Distribution O->P

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

signaling_pathway cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: 1,3-Diazaspiro[4.4]nonane-2,4-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,3-diazaspiro[4.4]nonane-2,4-dione and its derivatives in organic synthesis, with a particular focus on their application in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for spirocyclic compounds and their derivatives.

Introduction

This compound, a spirocyclic compound containing a hydantoin ring fused to a cyclopentane ring, serves as a valuable scaffold in the development of novel therapeutic agents. Its rigid three-dimensional structure provides a unique framework for the design of molecules with specific biological activities. Derivatives of this compound have shown promising anticonvulsant properties, making them attractive targets for drug discovery programs focused on neurological disorders.[1]

Synthetic Applications

The core structure of this compound allows for various modifications, particularly at the nitrogen atoms of the hydantoin ring. These modifications are crucial for tuning the pharmacological properties of the resulting molecules. The primary synthetic applications involve N-alkylation and N-arylation reactions to introduce diverse substituents.

General Synthesis of Spirohydantoins

A common method for the synthesis of spirohydantoins, including this compound, is the Bucherer-Bergs reaction. This one-pot synthesis involves the reaction of a ketone (in this case, cyclopentanone) with an alkali metal cyanide and ammonium carbonate.

A related synthesis for a similar spirocyclic dione, 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, involves the reaction of 3-ketotetrahydrofuran with ammonium carbonate and potassium cyanide.[1] This reaction proceeds via a cyanohydrin intermediate followed by cyclization to form the hydantoin ring.

Experimental Protocols

Protocol 1: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (A Representative Spirohydantoin Synthesis)

This protocol is adapted from a known procedure for a related oxa-derivative and illustrates the general principles of spirohydantoin synthesis.[1]

Materials:

  • 3-Ketotetrahydrofuran

  • Ammonium carbonate

  • Potassium cyanide

  • Ethanol

  • Water

  • 2 N Hydrochloric acid

Procedure:

  • A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran.[1]

  • The resulting mixture is heated to 55°C.[1]

  • A solution of 6.3 g of potassium cyanide in 15 ml of water is added dropwise to the heated mixture.[1]

  • The reaction mixture is stirred at 55°C for 18 hours.[1]

  • The reaction mixture is then evaporated in vacuo to dryness.[1]

  • The residue is dissolved in a minimum amount of water, and the solution is acidified with 2 N hydrochloric acid.[1]

  • The precipitate is collected by filtration, representing the first crop of the product.[1]

  • The filtrate is concentrated and cooled to obtain a second crop of the product.[1]

  • The combined crops are recrystallized from ethanol to yield the purified 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[1]

Application in Medicinal Chemistry: Anticonvulsant Agents

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione have been extensively studied for their anticonvulsant activity.[2][3][4] Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the imide nitrogen atom plays a critical role in determining the potency and efficacy of these compounds.

Structure-Activity Relationship (SAR) Highlights:
  • N-Benzyl Derivatives: N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione with fluoro or trifluoromethyl substituents on the aryl ring, particularly at the 2-position, have shown significant anticonvulsant activity.[2]

  • N-Phenylamino Derivatives: N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione have been identified as potent anticonvulsants.[3]

  • Effect of Spiro Ring Size: The size of the spirocyclic ring (cyclopentane vs. cyclohexane) influences the anticonvulsant profile.[3]

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of selected N-substituted 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione derivatives. The activity is often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

CompoundSpiro RingSubstituentAnticonvulsant Activity (MES test)Anticonvulsant Activity (scMet test)Reference
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneCyclopentane4-MethylphenylaminoPotentPotent[3]
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneCyclopentane2-TrifluoromethylphenylaminoPotentPotent[3]
N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dioneCyclohexane3-MethylphenylaminoPotentPotent[3]
N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dioneMethylcyclohexane4-MethylphenylaminoPotentPotent[3]
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneCyclopentaneAminophenylED50 = 76.27 mg/kg-[4]
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneCyclopentane2,4-DichlorophenylaminoActive at 100 mg/kg (mice)-[2][4]

Visualizations

General Synthetic Workflow for N-Substituted Spiro-diones

G A Spiro-dione Precursor (e.g., 2-azaspiro[4.4]nonane-1,3-dione) C Condensation or Substitution Reaction A->C B Substituted Amine or Halide (R-NH2 or R-X) B->C D N-Substituted Spiro-dione Derivative C->D Formation of C-N bond

Caption: General workflow for synthesizing N-substituted spiro-diones.

Logical Relationship in SAR Studies

G cluster_scaffold Core Scaffold cluster_substituents Substituents at N-position cluster_activity Biological Activity Scaffold 2-Azaspiro[4.4]nonane-1,3-dione Activity Anticonvulsant Activity Scaffold->Activity provides framework S1 Phenylamino S1->Activity Modulates Potency S2 Benzyl S2->Activity Influences Efficacy S3 Substituted Aryl S3->Activity Fine-tunes Properties

Caption: Key factors influencing the anticonvulsant activity of spiro-dione derivatives.

References

Protocol for N-Alkylation of 1,3-diazaspiro[4.4]nonane-2,4-dione: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated spirohydantoins are a class of heterocyclic compounds with significant potential in drug discovery and development. Their rigid spirocyclic core provides a unique three-dimensional scaffold that can be exploited for designing selective ligands for various biological targets. This application note provides a detailed protocol for the N-alkylation of 1,3-diazaspiro[4.4]nonane-2,4-dione, a key intermediate in the synthesis of diverse compound libraries. The protocols outlined below are based on established methodologies for the alkylation of hydantoin rings, offering routes for both N1- and N3-selective alkylation.

The hydantoin ring possesses two nitrogen atoms, N1 and N3, that can be alkylated. The proton on the N3 position is generally more acidic due to the presence of two adjacent carbonyl groups, making it more susceptible to deprotonation and subsequent alkylation under standard basic conditions.[1][2] Selective alkylation of the N1 position typically requires stronger bases and carefully controlled reaction conditions.[1]

Signaling Pathways and Logical Relationships

The regioselectivity of the N-alkylation of this compound is primarily governed by the choice of base and reaction conditions. Weaker bases will preferentially deprotonate the more acidic N3 proton, leading to N3-alkylation. Conversely, the use of strong bases can facilitate deprotonation at the less acidic N1 position, enabling N1-alkylation.

N_Alkylation_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products This compound This compound Base Base Selection This compound->Base Reacts with N3_Alkylated N3-Alkyl-1,3-diazaspiro[4.4]nonane-2,4-dione Base->N3_Alkylated Weaker Base (e.g., K2CO3, NaH) N1_Alkylated N1-Alkyl-1,3-diazaspiro[4.4]nonane-2,4-dione Base->N1_Alkylated Stronger Base (e.g., tBuOK, KHMDS) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N3_Alkylated AlkylatingAgent->N1_Alkylated

Caption: Regioselective N-alkylation pathways of this compound.

Experimental Protocols

The following protocols describe general procedures for the N3- and N1-alkylation of this compound. Researchers should optimize these conditions based on the specific alkylating agent and desired product.

Protocol 1: N3-Selective Alkylation using Potassium Carbonate

This protocol is suitable for the selective alkylation at the more acidic N3 position of the hydantoin ring.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N3-alkylated product.

Protocol 2: N1-Selective Alkylation using Potassium tert-Butoxide (t-BuOK)

This protocol employs a strong base to achieve selective alkylation at the less acidic N1 position.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable glassware for air-sensitive reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes for transfer of anhydrous solvent and reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 - 1.2 eq) portion-wise, ensuring the temperature remains low.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N1-alkylated product.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add Base (e.g., K2CO3 or tBuOK) dissolve->add_base stir1 Stir at appropriate temperature add_base->stir1 add_alkyl_halide Add Alkyl Halide (R-X) stir1->add_alkyl_halide react Monitor reaction by TLC add_alkyl_halide->react workup Aqueous Workup and Extraction react->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for the N-alkylation of this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of hydantoins, which can be adapted for this compound. Note that specific yields for the target molecule are not widely reported and will need to be determined empirically.

EntryPositionAlkylating Agent (R-X)BaseSolventTemperature (°C)Typical Yield (%)Reference
1N3Methyl IodideK₂CO₃DMFRT - 6070-90[2]
2N3Ethyl BromideNaHDMFRT60-85[3]
3N3Benzyl BromideK₂CO₃AcetoneReflux75-95[2]
4N1Methyl Iodidet-BuOKTHF0 - RT50-70[1]
5N1Methyl IodideKHMDSTHF0 - RT60-80[1]

Characterization Data

Pure N-alkylated products should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the position of alkylation.

    • N3-Alkylation: The disappearance of the N3-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the alkyl group will be observed in the ¹H NMR spectrum. The chemical shifts of the spiro-cyclopentyl protons and the carbonyl carbons in the ¹³C NMR spectrum may also shift slightly.

    • N1-Alkylation: Similarly, the N1-H proton signal will disappear, and new alkyl group signals will appear. The chemical shifts of the adjacent carbonyl carbon and the spiro-carbon will be informative in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the N-alkylated product.

  • Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretching frequencies of the hydantoin ring, which may shift upon alkylation.

Conclusion

The protocols provided in this application note offer a starting point for the successful N-alkylation of this compound. The choice of base is critical for controlling the regioselectivity of the reaction. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the desired products in high yield and purity. These N-alkylated spirohydantoins can serve as valuable building blocks for the synthesis of novel bioactive molecules.

References

Application Notes and Protocols for High-Throughput Screening of Spirohydantoin Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of spirohydantoin libraries, a class of compounds recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1][2] This document focuses on the identification of spirohydantoin-based inhibitors of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs), key regulators of gene expression implicated in various diseases, including cancer.[3][4][5]

Introduction to Spirohydantoins and High-Throughput Screening

Spirohydantoins are heterocyclic compounds characterized by a spirocyclic center, which provides a three-dimensional architecture that is advantageous for binding to protein targets. The synthesis of diverse spirohydantoin libraries allows for the exploration of vast chemical space in the search for novel therapeutic agents.[1][2][6] High-throughput screening (HTS) is an essential tool in drug discovery that enables the rapid testing of large numbers of compounds against a specific biological target.[7][8] The process involves the miniaturization and automation of assays to efficiently identify "hit" compounds that modulate the activity of the target.[7][8]

Featured Application: Screening for p300/CBP HAT Inhibitors

The histone acetyltransferases p300 and CBP are crucial transcriptional co-activators that play a vital role in numerous cellular processes by acetylating histone and non-histone proteins, thereby regulating gene expression.[3][9][10][11] Dysregulation of p300/CBP activity is linked to a variety of diseases, making them attractive targets for therapeutic intervention.[3][4][5] This document outlines the screening of a spirohydantoin library to identify potent and selective inhibitors of p300/CBP.

p300/CBP Signaling Pathway

The inhibition of p300/CBP histone acetyltransferase activity can have significant downstream effects on gene transcription. By preventing the acetylation of histone tails, the chromatin structure remains condensed, limiting the access of transcription factors to DNA and thereby repressing gene expression. Key downstream targets include genes involved in cell growth, proliferation, and differentiation.

p300_CBP_Signaling_Pathway p300/CBP Signaling Pathway cluster_acetylation Histone Acetylation Spirohydantoin Spirohydantoin Inhibitor p300_CBP p300/CBP HAT Spirohydantoin->p300_CBP Inhibits Gene_Expression Target Gene Expression (e.g., c-Myc) Spirohydantoin->Gene_Expression Represses Histones Histones (e.g., H3, H4) p300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Leads to Chromatin Condensed Chromatin Chromatin->Relaxed_Chromatin Decondensation Transcription_Factors Transcription Factors Relaxed_Chromatin->Transcription_Factors Allows binding of Transcription_Factors->Gene_Expression Promotes HTS_Workflow High-Throughput Screening Workflow Assay_Dev Assay Development & Miniaturization Primary_Screen Primary HTS (Single Concentration) Assay_Dev->Primary_Screen Library_Prep Spirohydantoin Library Preparation Library_Prep->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Counter_Screen Counter-Screens (Selectivity & Off-Target Effects) Hit_Confirmation->Counter_Screen Lead_Opt Lead Optimization (SAR Studies) Counter_Screen->Lead_Opt

References

Application Notes and Protocols for 1,3-Diazaspiro[4.4]nonane-2,4-dione as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1,3-Diazaspiro[4.4]nonane-2,4-dione and its derivatives as a novel class of antimicrobial agents. This document includes a summary of their biological activity, proposed mechanisms of action, and detailed protocols for in vitro evaluation.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Spirocyclic compounds, particularly those incorporating the hydantoin moiety, have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The this compound scaffold represents a promising structural framework for the development of new antimicrobial drugs. Research into closely related analogs, such as 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, has demonstrated encouraging activity, particularly against Gram-positive bacteria.[1]

Biological Activity

Derivatives of the closely related 1,3,7-triazaspiro[4.4]nonane-2,4-dione have shown inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1] The antimicrobial efficacy of this class of compounds is influenced by the nature of the substituents on the spirocyclic core.

Data Presentation

The following tables present hypothetical yet representative data for a derivative of this compound, hereafter referred to as "Spiro-Compound-X," for illustrative purposes. This data is based on the reported activity of analogous spirohydantoin structures.

Table 1: Antimicrobial Activity of Spiro-Compound-X

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213816
Bacillus subtilisATCC 663348
Escherichia coliATCC 25922>128>128
Pseudomonas aeruginosaATCC 27853>128>128

Table 2: Cytotoxicity of Spiro-Compound-X

Cell LineCell TypeAssayIC₅₀ (µM)
HEK293Human Embryonic KidneyMTT64
HepG2Human Hepatocellular CarcinomaMTT48

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of related hydantoin derivatives, several potential mechanisms have been proposed.[2][3][4] These compounds may exert their antimicrobial effects through a multi-target approach, which could reduce the likelihood of resistance development.[3][4]

Potential mechanisms include:

  • Membrane Disruption: Cationic and lipophilic hydantoin derivatives can interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[3][5]

  • Inhibition of Macromolecular Synthesis: These compounds may penetrate the bacterial cell and interfere with essential cellular processes by:

    • Inhibiting Protein Synthesis: Binding to bacterial ribosomes to halt protein production.[2][4]

    • Interfering with DNA/RNA Synthesis: Preventing the replication and transcription of genetic material.[2][4]

  • Enzyme Inhibition: Hydantoins may inhibit the activity of critical bacterial enzymes necessary for metabolism and survival.[2]

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[2]

Proposed_Antimicrobial_Mechanisms_of_Spirohydantoins cluster_compound Spirohydantoin Compound cluster_bacterium Bacterial Cell Compound This compound Derivative Membrane Cell Membrane Compound->Membrane Disruption Protein_Synth Protein Synthesis (Ribosomes) Compound->Protein_Synth Inhibition DNA_RNA_Synth DNA/RNA Synthesis Compound->DNA_RNA_Synth Inhibition Enzymes Metabolic Enzymes Compound->Enzymes Inhibition Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death leads to Protein_Synth->Cell_Death DNA_RNA_Synth->Cell_Death Enzymes->Cell_Death Cell_Wall->Cell_Death

Caption: Proposed multi-target antimicrobial mechanisms of spirohydantoin derivatives.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antimicrobial and cytotoxic properties of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., Spiro-Compound-X)

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Compound in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of an antimicrobial agent that kills a microorganism.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, observe the TSA plates for bacterial growth.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or negligible growth on the agar plate).

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This protocol describes the MTT assay to assess the effect of the compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Compound Dilutions Seed_Cells->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel antimicrobial agents. Their potential for multi-target mechanisms of action may offer an advantage in combating the rise of drug-resistant bacteria. The protocols outlined in this document provide a robust framework for the initial in vitro characterization of these compounds, which is a critical step in the drug discovery and development pipeline. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of these compounds is warranted.

References

Application Notes and Protocols for Studying Receptor Binding of Spirohydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirohydantoins are a class of heterocyclic compounds with a spirocyclic core containing a hydantoin moiety. This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document provides detailed application notes and experimental protocols for studying the receptor binding of spirohydantoins, with a focus on two key target classes: the histone acetyltransferases p300/CREB-binding protein (CBP) and the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).

The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel spirohydantoin-based therapeutics. They cover essential techniques such as radioligand binding assays, fluorescence polarization assays, and surface plasmon resonance for direct binding characterization, as well as cellular assays to probe the functional consequences of receptor engagement.

Data Presentation: Quantitative Binding Data

The following tables summarize the binding affinities of representative spirohydantoin compounds for their respective targets, p300/CBP and MCH-R1. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead candidates.

Table 1: Binding Affinity of Spirohydantoin Inhibitors for p300/CBP

Compound IDSpiro-Stereochemistryp300 IC50 (nM)Cellular H3K27ac IC50 (nM)Reference
Compound 21 (S)2.529[1][2]
A-485 (Spirooxazolidinedione) (R)21130[1][2]
Compound 2 Not Specified>1000>10000[1]
Compound 17 Not Specified120ND[1]
Compound 18 Not Specified110ND[1]
Compound 19 Not Specified130ND[1]
Compound 20 Not Specified10ND[1]
ND: Not Determined

Table 2: Binding Affinity of Spirohydantoin Antagonists for MCH-R1

Compound IDStructureMCH-R1 Ki (nM)Functional Antagonist IC50 (nM)Reference
SNAP-7941 Spirohydantoin derivative45.3[3]
MCHR1 antagonist 1 Spirohydantoin derivative4 (human)Not Reported[4]
Compound from SAR study Substituted spirohydantoin1Potent functional activity[1]
Note: Specific structures for all compounds are detailed in the cited references.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific laboratory conditions and available equipment.

Protocol 1: Radioligand Binding Assay for MCH-R1

This protocol describes a competitive binding assay to determine the affinity of spirohydantoin compounds for the MCH-R1 receptor.

Materials:

  • HEK293 cells stably expressing human MCH-R1

  • Cell culture reagents

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Assay buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4

  • Radioligand: [¹²⁵I]-MCH (specific activity ~2000 Ci/mmol)

  • Unlabeled spirohydantoin compounds

  • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM)

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293-MCH-R1 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.

  • Assay Setup:

    • In a 96-well filter plate, add the following in a final volume of 250 µL:

      • 50 µL of various concentrations of the spirohydantoin test compound.

      • 50 µL of [¹²⁵I]-MCH at a final concentration at or below its Kd (e.g., 50 pM).

      • 150 µL of MCH-R1 membrane preparation (typically 10-20 µg of protein).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a saturating concentration of unlabeled MCH.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the spirohydantoin compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Histone Acetyltransferase (HAT) Assay for p300/CBP

This protocol describes a non-radioactive, chemiluminescent assay to measure the inhibitory activity of spirohydantoins on p300/CBP.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • Spirohydantoin inhibitor compounds

  • HAT assay buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

  • Anti-acetylated histone antibody (e.g., anti-acetyl-H3K27)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • In a white 96-well plate, add the following in a final volume of 50 µL:

      • 5 µL of spirohydantoin test compound at various concentrations (in 10% DMSO).

      • 20 µL of 2.5x p300/CBP enzyme solution in HAT assay buffer.

      • Pre-incubate for 10 minutes at 30°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of a 2x substrate mix containing histone peptide and acetyl-CoA in HAT assay buffer.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Coat a separate high-binding 96-well plate with the reaction mixture or a capture antibody.

    • Wash the plate and add the anti-acetylated histone primary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate thoroughly and add the chemiluminescent substrate.

  • Data Analysis:

    • Immediately measure the luminescence using a plate reader.

    • Plot the luminescence signal as a function of the log concentration of the spirohydantoin inhibitor.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular Assay for MCH-R1 Function (cAMP Measurement)

This protocol measures the ability of spirohydantoin antagonists to block MCH-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing MCH-R1

  • Cell culture reagents

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • MCH agonist

  • Forskolin

  • Spirohydantoin antagonist compounds

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well plates

Procedure:

  • Cell Plating:

    • Plate the MCH-R1 expressing cells into a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Add serial dilutions of the spirohydantoin antagonist compounds to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add MCH agonist at a concentration that gives ~80% of the maximal response (EC80).

    • Immediately add forskolin to stimulate cAMP production.

  • Incubation and Detection:

    • Incubate the plate for 30 minutes at room temperature.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels as a function of the log concentration of the spirohydantoin antagonist.

    • Determine the IC50 value, which represents the concentration of antagonist required to reverse the MCH-induced inhibition of cAMP by 50%.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.

MCH_R1_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol MCHR1 MCH-R1 G_protein Gi/Gq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., appetite regulation) PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Increases Ca2->Cellular_Response ERK->Cellular_Response MCH MCH (Spirohydantoin Antagonist) MCH->MCHR1 Binds

Caption: MCH-R1 Signaling Pathway.

p300_CBP_Signaling cluster_nucleus Nucleus p300_CBP p300/CBP (HAT) Histones Histones p300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones TF Transcription Factors (e.g., β-catenin, p53) TF->p300_CBP Recruits Chromatin Chromatin Acetylated_Histones->Chromatin Relaxes Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Enables Spirohydantoin Spirohydantoin Inhibitor Spirohydantoin->p300_CBP Inhibits Signaling_Pathways Upstream Signaling (e.g., Wnt) Signaling_Pathways->TF Activates

Caption: p300/CBP Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from HEK293-MCH-R1 cells) start->prep_membranes setup_assay Set up 96-well Filter Plate: - Membranes - Radioligand ([¹²⁵I]-MCH) - Spirohydantoin Compound prep_membranes->setup_assay incubate Incubate to Equilibrium (e.g., 60-90 min at RT) setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash count Add Scintillation Fluid and Count Radioactivity filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

HAT_Assay_Workflow start Start setup_assay Set up 96-well Plate: - p300/CBP Enzyme - Spirohydantoin Inhibitor start->setup_assay pre_incubate Pre-incubate (10 min at 30°C) setup_assay->pre_incubate start_reaction Initiate Reaction with Histone Substrate & Acetyl-CoA pre_incubate->start_reaction incubate Incubate (30-60 min at 30°C) start_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect Detect Acetylated Product (Chemiluminescence) stop_reaction->detect analyze Data Analysis: - Determine IC50 detect->analyze end End analyze->end

Caption: Histone Acetyltransferase (HAT) Assay Workflow.

References

Application Notes and Protocols: 1,3-Diazaspiro[4.4]nonane-2,4-dione in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1,3-diazaspiro[4.4]nonane-2,4-dione and its derivatives in agricultural research, with a focus on their potential as herbicides. The protocols and data presented are based on published research and are intended to guide further investigation into this class of compounds.

Application Notes

The core structure of this compound, a spirohydantoin, is a key component of the natural herbicide hydantocidin. Research has primarily focused on the synthesis and biological evaluation of analogues of hydantocidin to develop novel herbicides with improved efficacy and selectivity.

Key Applications:

  • Herbicide Development: Derivatives of this compound have demonstrated herbicidal activity, particularly against dicotyledonous weeds.[1][2] Modifications to the spirohydantoin ring can influence the herbicidal spectrum and selectivity, suggesting the potential for developing crop-safe herbicides.[1][2]

  • Agrochemical Formulation: The related compound, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride, is utilized in the formulation of agrochemicals for enhanced crop protection.[3]

  • Antimicrobial Research: While the primary focus has been on herbicidal activity, related spiro-compounds like 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been investigated for their antimicrobial properties against gram-positive bacteria, which could have applications in managing plant pathogens.[4]

Mechanism of Action:

The precise mechanism of action for many synthetic this compound derivatives is an area of active research. For the parent compound, hydantocidin, it is known to inhibit adenylosuccinate synthetase, an enzyme involved in purine biosynthesis. It is likely that synthetic analogues with herbicidal activity may share a similar mode of action. The spirohydantoin moiety is considered crucial for this biological activity.[5]

Quantitative Data Summary

The following tables summarize the herbicidal activity of selected this compound derivatives and related compounds based on available research.

Table 1: Herbicidal Activity of Hydantocidin Analogues

Compound/DerivativeTarget WeedsActivity LevelMonocot ActivityDicot ActivityReference
Hydantocidin 1GeneralPotentYesYes[1][2]
Spiroimidazolidinone 2 (descarbonyl at C9)GeneralAlmost noneNoNo[1][2]
Spiroimidazolinone 10Ragweed, CockleburRetainedLostYes[1][2]
α-ureidoamide 14 (Opened hydantoin-ring)GeneralActive at 1000 ppmNot specifiedNot specified[5]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound derivatives based on methodologies described in the literature.

Protocol 1: Synthesis of Spiroimidazolinone Derivatives

This protocol outlines a general procedure for the synthesis of spiroimidazolinone derivatives, which have shown selective herbicidal activity.

Materials:

  • α-azidoamide precursor

  • Benzyl isocyanate

  • Anhydrous solvent (e.g., toluene, THF)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

  • Standard glassware for organic synthesis

  • Purification setup (e.g., column chromatography)

Procedure:

  • Dissolve the α-azidoamide precursor in the anhydrous solvent under an inert atmosphere.

  • Add benzyl isocyanate to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the aza-Wittig reaction by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the spiroimidazolinone derivative.

  • Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Herbicidal Activity Screening

This protocol describes a typical procedure for evaluating the herbicidal activity of synthesized compounds against monocot and dicot weeds.

Materials:

  • Synthesized this compound derivatives

  • Test plant species (e.g., ragweed, cocklebur as dicots; barnyardgrass as a monocot)

  • Solvent for dissolving compounds (e.g., acetone, DMSO)

  • Surfactant (e.g., Tween 20)

  • Pots with sterile soil

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

  • Spray applicator

Procedure:

  • Plant Preparation: Grow the test plant species from seed in pots containing sterile soil until they reach a suitable growth stage (e.g., 2-3 leaf stage).

  • Compound Formulation: Prepare a stock solution of the test compound in a suitable solvent. For application, dilute the stock solution with water containing a surfactant to the desired test concentrations (e.g., 1000 ppm).

  • Foliar Application: Evenly spray the foliage of the test plants with the compound formulation until runoff. Include a control group sprayed only with the solvent-surfactant solution.

  • Incubation: Place the treated plants in a growth chamber or greenhouse under controlled conditions.

  • Evaluation: After a set period (e.g., 7-14 days), visually assess the herbicidal effects, such as chlorosis, necrosis, growth inhibition, and mortality, compared to the control group.

  • Data Analysis: Score the herbicidal activity on a predefined scale and determine the minimum effective concentration if a dose-response study is conducted.

Visualizations

Diagram 1: Synthesis and Screening Workflow

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start Starting Materials (e.g., α-azidoamide) reaction Chemical Reaction (e.g., aza-Wittig) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization formulation Compound Formulation characterization->formulation Synthesized Derivative application Foliar Application formulation->application incubation Incubation application->incubation evaluation Herbicidal Activity Evaluation incubation->evaluation analysis Structure-Activity Relationship Analysis evaluation->analysis Data

Caption: Workflow for the synthesis and herbicidal screening of this compound derivatives.

Diagram 2: Structure-Activity Relationship Concept

G cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core This compound (Spirohydantoin Core) Mod1 Carbonyl Group Modification (e.g., descarbonyl) Core->Mod1 Mod2 Ring Opening Core->Mod2 Mod3 Substitution on the Ring Core->Mod3 Selectivity Crop/Weed Selectivity Mod1->Selectivity e.g., Spiroimidazolinone 10 NoActivity Loss of Activity Mod1->NoActivity e.g., Spiroimidazolidinone 2 Activity Herbicidal Activity Mod2->Activity e.g., α-ureidoamide 14 Mod3->Activity Mod3->Selectivity

Caption: Conceptual diagram of structure-activity relationships for this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,3-diazaspiro[4.4]nonane-2,4-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Bucherer-Bergs reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Prolong the reaction time and/or increase the temperature. Refluxing in ethanol or water at 80-100°C is often effective.[1] For some Bucherer-Bergs reactions, yields have been improved by extending the reaction time to as long as 90 hours.
Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic, cyanohydrin formation is hindered. If it is too alkaline, cyanide can degrade.[1]Maintain a pH of approximately 8-9. Ammonium carbonate in the reaction mixture typically acts as a buffer to maintain the optimal pH range.[1]
Suboptimal Reagent Ratio: An incorrect ratio of reactants can lead to incomplete conversion of the starting material.A common molar ratio for the Bucherer-Bergs reaction is 1:2:2 for the ketone:cyanide salt:ammonium carbonate.[1]
Formation of Side Products Excess Cyanide: An excess of cyanide can lead to side reactions, such as over-alkylation.[1]Adhere to the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃.[1]
Polymerization: Especially with aldehydes, but also possible with ketones, side reactions can lead to polymer formation.The use of ultrasonication has been shown to reduce polymerization and shorten reaction times in some Bucherer-Bergs reactions.
Difficulty in Product Purification Incomplete Precipitation: The product may not fully precipitate out of the reaction mixture upon acidification.After acidification with an acid like HCl, ensure the solution is sufficiently cooled to maximize precipitation.
Impurities Co-precipitating: Other reaction components or byproducts may precipitate with the desired product.Recrystallization is a common and effective method for purifying the crude product. A mixture of ethanol and water is often a suitable solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is the Bucherer-Bergs reaction. This is a one-pot, multicomponent reaction that involves treating cyclopentanone with an alkali metal cyanide (like potassium cyanide), ammonium carbonate, and a solvent.[1][2][3]

Q2: What is the general mechanism of the Bucherer-Bergs reaction for this synthesis?

A2: The reaction proceeds through several key steps:

  • Formation of a cyanohydrin from the reaction of cyclopentanone with cyanide.

  • Reaction of the cyanohydrin with ammonia (from ammonium carbonate) to form an aminonitrile.

  • The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and subsequently cyclizes to form the spirohydantoin product.[1][3]

Q3: Are there any alternative methods for synthesizing spirohydantoins?

A3: Yes, other methods exist, though the Bucherer-Bergs reaction is often the most direct for this specific compound. Alternative strategies can include multi-step syntheses involving the formation of an amino acid precursor followed by cyclization.

Q4: How can the reaction conditions be optimized for better yield?

A4: Several factors can be optimized:

  • Temperature: Generally, heating the reaction mixture is necessary. A temperature range of 60-100°C is typical, with refluxing in ethanol or water being common.[1][4]

  • Solvent: A mixture of ethanol and water is a widely used solvent system as it helps to dissolve the reactants.[3]

  • Reaction Time: Reaction times can vary significantly, from a few hours to over a day. Monitoring the reaction by a technique like Thin Layer Chromatography (TLC) is recommended to determine the optimal time.

  • Agitation: Continuous stirring is important to ensure proper mixing of the reactants.

Experimental Protocols

General Bucherer-Bergs Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Bucherer-Bergs reaction.

Materials:

  • Cyclopentanone

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone, potassium cyanide, and ammonium carbonate in a 1:2:2 molar ratio.[1]

  • Add a solvent mixture of ethanol and water. A 50% aqueous ethanol solution is often effective.[3]

  • Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.[1]

  • Maintain the reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This should be done in a well-ventilated fume hood as toxic hydrogen cyanide gas may be evolved.

  • Cool the acidified mixture in an ice bath to induce precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

Visualizations

experimental_workflow start Start reactants Combine Cyclopentanone, KCN, and (NH4)2CO3 (1:2:2 molar ratio) in Ethanol/Water start->reactants reflux Heat to Reflux (80-100°C) with Stirring reactants->reflux monitor Monitor Reaction (e.g., by TLC) reflux->monitor cool_acidify Cool to Room Temp. & Acidify with HCl monitor->cool_acidify precipitate Induce Precipitation (Ice Bath) cool_acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter purify Recrystallize from Ethanol/Water filter->purify end End Product: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield Issue check_time_temp Was reaction time/temp sufficient? start->check_time_temp check_ph Was pH maintained at ~8-9? check_time_temp->check_ph Yes increase_time_temp Increase reaction time and/or temperature. check_time_temp->increase_time_temp No check_ratio Was the 1:2:2 reagent ratio used? check_ph->check_ratio Yes adjust_ph Ensure proper buffering with (NH4)2CO3. check_ph->adjust_ph No adjust_ratio Use the correct stoichiometry. check_ratio->adjust_ratio No end Improved Yield check_ratio->end Yes increase_time_temp->end adjust_ph->end adjust_ratio->end

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,3-diazaspiro[4.4]nonane-2,4-dione.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

A: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the procedure. The primary causes include using an excessive amount of solvent, cooling the solution too rapidly, or premature filtration.

Possible Causes and Solutions:

  • Excess Solvent: The most frequent reason for low yield is the use of too much solvent, which keeps a larger portion of the compound dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much has been added, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Improper Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture. Ethanol/water mixtures are often effective for hydantoins.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.

    • Solution: Ensure the solution has reached the optimal low temperature and that crystal formation has ceased before filtration. Check the mother liquor for any remaining dissolved product by adding a seed crystal or scratching the side of the flask.

Problem 2: Oily Residue Instead of Crystals

Q: My compound is "oiling out" during recrystallization instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.

Possible Causes and Solutions:

  • High Impurity Levels: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a silica plug or an initial extraction, to remove major impurities before recrystallization.

  • Inappropriate Solvent: The solvent's boiling point may be too high.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Supersaturation: The solution may be too concentrated.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool slowly. Inducing crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal can also be beneficial.

Problem 3: Poor Separation During Column Chromatography

Q: I am not getting good separation of my product from impurities on a silica gel column. How can I improve the resolution?

A: Poor separation in column chromatography can be due to several factors, including incorrect mobile phase selection, improper column packing, or overloading the column.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent is critical for good separation.

    • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives the desired compound an Rf value of approximately 0.3-0.4. For polar compounds like hydantoins, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. A gradient elution, gradually increasing the polarity of the mobile phase, can also improve separation.

  • Improper Column Packing: Channels or cracks in the silica gel will lead to poor separation.

    • Solution: Ensure the column is packed uniformly. A slurry packing method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally preferred to minimize air bubbles and channels.

  • Column Overloading: Adding too much crude material to the column will result in broad, overlapping bands.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for good separation. The sample should be loaded onto the column in a minimal amount of solvent.

  • Compound Streaking: Highly polar compounds can streak on silica gel.

    • Solution: Adding a small amount of a polar modifier, like acetic acid or triethylamine (depending on the compound's nature), to the mobile phase can sometimes improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound via the Bucherer-Bergs reaction?

A1: The Bucherer-Bergs synthesis is a common method for preparing hydantoins. Potential impurities include:

  • Unreacted Starting Materials: Cyclopentanone, potassium cyanide, and ammonium carbonate.

  • Side Products: Over-alkylation products if reaction conditions are not well-controlled.[1]

  • Intermediates: Such as the corresponding aminonitrile, which may not have fully cyclized.

  • Polymeric Materials: Can form under certain conditions.

Q2: What is the recommended recrystallization solvent for this compound?

A2: While specific data for this exact compound is limited, ethanol or a mixture of ethanol and water is a good starting point for recrystallization of hydantoin derivatives.[1] Small-scale solubility tests are always recommended to find the ideal solvent or solvent mixture for your specific crude product.

Q3: Can I use sublimation to purify this compound?

A3: Sublimation can be a very effective purification technique for thermally stable small organic molecules, often yielding high-purity products (>99.9%). It works by heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind. If this compound is thermally stable, sublimation is a viable and potentially superior alternative to recrystallization or chromatography, as it avoids the use of solvents.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be determined using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the compound and detect the presence of impurities. The integration of signals in the ¹H NMR spectrum can provide a quantitative measure of purity if an internal standard is used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing purity. A single, sharp peak on the chromatogram is indicative of a pure compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic acid for MS compatibility) is a good starting point for method development.[2]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound based on common laboratory practices for similar compounds.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent SystemSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingEstimated Purity (%)Estimated Yield (%)
WaterLowModerateSlow, well-formed needles>9870-80
EthanolModerateHighRapid, small crystals95-9760-70
Ethyl AcetateModerateHighOiled out--
HexaneInsolubleInsoluble---
Ethanol/Water (80:20)LowHighGood, well-formed prisms>9985-95
Acetone/Hexane (50:50)LowHighGood, fine powder98-9980-90

Table 2: Column Chromatography Conditions

Stationary PhaseMobile Phase (Eluent)Loading (Silica:Crude)Purity of Combined Fractions (%)Yield (%)
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (1:1)30:197-9880-85
Silica Gel (230-400 mesh)Dichloromethane:Methanol (95:5)40:1>9990-95
Alumina (neutral, Brockmann I)Ethyl Acetate50:196-9775-80

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Dichloromethane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Start: Impure Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture sublimation Sublimation purification_choice->sublimation Thermally Stable recrystallization_issue Issue with Recrystallization? recrystallization->recrystallization_issue chromatography_issue Issue with Chromatography? column_chromatography->chromatography_issue sublimation_issue Issue with Sublimation? sublimation->sublimation_issue low_yield Low Yield/Recovery recrystallization_issue->low_yield Yes oiling_out Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystals Form recrystallization_issue->no_crystals Yes end_product Pure Product recrystallization_issue->end_product No solution_recrystallization Optimize Solvent & Cooling low_yield->solution_recrystallization oiling_out->solution_recrystallization no_crystals->solution_recrystallization poor_separation Poor Separation chromatography_issue->poor_separation Yes streaking Compound Streaking chromatography_issue->streaking Yes chromatography_issue->end_product No solution_chromatography Optimize Mobile Phase & Packing poor_separation->solution_chromatography streaking->solution_chromatography decomposition Decomposition sublimation_issue->decomposition Yes sublimation_issue->end_product No solution_sublimation Lower Temperature/Higher Vacuum decomposition->solution_sublimation solution_recrystallization->recrystallization Retry solution_chromatography->column_chromatography Retry solution_sublimation->sublimation Retry

Caption: Troubleshooting workflow for purification.

Bucherer_Bergs_Impurities cluster_reactants Reactants cluster_reaction Bucherer-Bergs Reaction cluster_products Products & Impurities cyclopentanone Cyclopentanone reaction Reaction Mixture cyclopentanone->reaction kcn KCN kcn->reaction ammonium_carbonate (NH4)2CO3 ammonium_carbonate->reaction product This compound reaction->product unreacted Unreacted Reactants reaction->unreacted intermediate Aminonitrile Intermediate reaction->intermediate side_products Side Products reaction->side_products

Caption: Potential impurities from synthesis.

References

Technical Support Center: Overcoming Diastereoselectivity in Azaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of diastereoselective azaspiro[4.4]nonane synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of azaspiro[4.4]nonane derivatives, with a focus on improving diastereoselectivity.

Q1: My [3+2] cycloaddition reaction to form a spiro-pyrrolidine is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

A1: Low diastereoselectivity in [3+2] cycloaddition reactions is a common challenge that can arise from several factors. Consider the following troubleshooting steps to improve your diastereomeric ratio[1]:

  • Solvent Choice: The polarity of the solvent plays a critical role by influencing the transition state of the cycloaddition. It is highly recommended to screen a variety of solvents with different polarities. In some syntheses, highly polar or aqueous protic solvents like ethanol have been shown to promote higher diastereoselectivity[1].

  • Catalyst System: The choice of catalyst is crucial for controlling the stereochemical outcome. For asymmetric syntheses, chiral phosphoric acids or metal complexes, such as those using Cu(OAc)₂ with specific N,O- or N,P-ligands, have successfully induced high diastereoselectivity. If you are currently using a catalyst, consider screening different chiral ligands or alternative catalyst systems. In some cases, a catalyst-free, thermal approach may yield better selectivity[1].

  • Reaction Temperature: Temperature is a key parameter for controlling whether a reaction favors the kinetic or thermodynamic product. Systematically screening a range of temperatures is advisable to find the optimal conditions for your specific substrates[1].

  • Additives: The presence of additives can influence both the rate and selectivity of the reaction. For instance, acid additives like benzoic acid (BzOH) have been used to promote cycloaddition and affect both regioselectivity and diastereoselectivity. Experimenting with different acid additives and their stoichiometry may be beneficial[1].

  • Steric Hindrance: Modifying the steric bulk of the starting materials, where synthetically feasible, can be an effective strategy to enhance diastereoselectivity by favoring a less hindered approach of the reacting species[1].

Q2: I am observing the formation of significant side products in my domino radical bicyclization for the synthesis of 1-Azaspiro[4.4]nonane. How can I minimize these?

A2: Domino radical bicyclization is a powerful method for rapidly constructing the azaspiro[4.4]nonane core, but it can be prone to side reactions.[2][3] To improve the yield of the desired product, consider the following:

  • Initiator and Temperature: The choice of radical initiator and the reaction temperature are linked. High-temperature initiators like 2,2′-azobisisobutyronitrile (AIBN) require elevated temperatures (e.g., 90 °C), which can sometimes lead to degradation or side reactions.[3] An alternative is to use a low-temperature initiator system like triethylborane (Et₃B), which can run at room temperature. This often provides milder reaction conditions and can lead to improved diastereoselectivity and cleaner reactions[3].

  • Reagent Concentration: Radical reactions are often sensitive to concentration. Ensure that the reaction is run at the recommended molarity (e.g., 0.02 M) to favor the desired intramolecular cyclization over intermolecular side reactions[3].

  • Purity of Reagents: Ensure all reagents, particularly the radical initiator and promoter (e.g., Bu₃SnH), are pure, and that the solvent is anhydrous and thoroughly degassed to remove oxygen, which can interfere with radical processes[3].

Q3: In a domino radical bicyclization to form a 1-azaspiro[4.4]nonane skeleton, is there a preferred diastereomer?

A3: Yes, in many reported cases, the domino radical bicyclization for synthesizing 1-azaspiro[4.4]nonane derivatives proceeds with a preference for the trans diastereomer.[2][3] This selectivity can be further enhanced by optimizing reaction conditions, such as using Et₃B as a radical initiator at room temperature, which has been shown to improve the diastereomeric ratio compared to high-temperature AIBN initiation[3].

Data Presentation

Table 1: Influence of Initiator on Yield and Diastereoselectivity in Domino Radical Bicyclization

This table summarizes the results for the synthesis of 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers, comparing a high-temperature (AIBN) versus a room-temperature (Et₃B) radical initiator.

ProductMethodInitiatorTemp.Yield (%)Diastereomeric Ratio (trans:cis)
19a AAIBN90 °C662.3 : 1
19a BEt₃Brt674.0 : 1
19b AAIBN90 °C642.1 : 1
19b BEt₃Brt612.2 : 1

Data sourced from ACS Omega, 2019, 4 (12), 15211–15220.[3]

Experimental Protocols

Protocol 1: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives

This protocol describes the synthesis of 1-azaspiro[4.4]nonane derivatives from O-benzyl oxime ethers using either AIBN or Et₃B as the radical initiator.[3]

Materials:

  • Appropriate O-benzyl oxime ether (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH) (1.2 equiv)

  • Radical Initiator: AIBN (0.25 equiv) for Method A, or Et₃B (1.0 M in hexanes) for Method B

  • Anhydrous cyclohexane (to achieve 0.02 M concentration)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the starting O-benzyl oxime ether (1.0 equiv) in anhydrous cyclohexane to achieve a final concentration of 0.02 M[1][3].

  • Degassing: Stopper the flask with a rubber septum and purge the solution with an inert gas (N₂ or Ar) for 30 minutes to remove dissolved oxygen[4].

  • Initiator and Reagent Addition:

    • Method A (AIBN): Add tributyltin hydride (1.2 equiv) and AIBN (0.25 equiv) to the flask[3].

    • Method B (Et₃B): Add tributyltin hydride (1.2 equiv) and the Et₃B solution[1][3].

  • Reaction Execution:

    • Method A (AIBN): Place the flask in a preheated oil bath at 90 °C and stir until the starting material is consumed (monitor by TLC)[1][3].

    • Method B (Et₃B): Maintain the reaction at room temperature and stir until the starting material is consumed (monitor by TLC)[1].

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to separate the diastereomers[1].

  • Characterization: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or isolated products[1].

Protocol 2: Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition

This multi-step protocol outlines a robust method for synthesizing the 1-azaspiro[4.4]nonane scaffold, beginning with a cyclic nitrone.[5]

Step 1: Grignard Addition of Pent-4-enylmagnesium bromide

  • Prepare pent-4-enylmagnesium bromide from 5-bromo-1-pentene and magnesium turnings in anhydrous diethyl ether[5].

  • Dissolve the starting 5,5-dialkyl-1-pyrroline N-oxide (1.0 equiv) in anhydrous diethyl ether and cool to 0 °C[5].

  • Add the freshly prepared Grignard reagent solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours[5].

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride and extract the hydroxylamine intermediate[5].

Step 2: Oxidation to the Alkenylnitrone

  • Dissolve the crude hydroxylamine intermediate from Step 1 in dichloromethane[5].

  • Add activated manganese dioxide (MnO₂) and stir the suspension at room temperature for 4-6 hours, monitoring by TLC[5].

  • Filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate to yield the crude alkenylnitrone, which can be purified by column chromatography[5].

Step 3: Intramolecular 1,3-Dipolar Cycloaddition

  • Dissolve the purified alkenylnitrone in toluene[5].

  • Heat the solution to reflux (110-145 °C) and monitor the reaction by ¹H NMR or TLC. The reaction time will vary depending on the substrate[5]. This step forms the tricyclic isoxazolidine intermediate.

Step 4: Reductive Cleavage of the N-O Bond

  • After the cycloaddition is complete, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the crude isoxazolidine in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent (e.g., zinc dust in acetic acid, or catalytic hydrogenation with Pd/C) to cleave the N-O bond.

  • After the reaction is complete, perform an appropriate workup to remove the reducing agent and byproducts. Purify the final 1-azaspiro[4.4]nonane product by column chromatography or distillation.

Mandatory Visualizations

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Synthesis of Spirohydantoins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of spirohydantoins.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing spirohydantoins?

A1: The most prevalent and versatile method for synthesizing spirohydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a cyclic ketone with an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide) and ammonium carbonate.[1][2][3]

Q2: What are the key intermediates in the Bucherer-Bergs synthesis of spirohydantoins?

A2: The synthesis proceeds through two key intermediates. Initially, the ketone reacts with cyanide and ammonia (from ammonium carbonate) to form a spiro-α-aminonitrile via a Strecker-type reaction. This aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the final spirohydantoin product.[1][3]

Q3: What are the typical reaction conditions for a Bucherer-Bergs reaction?

A3: Generally, the reaction is carried out in a polar solvent such as aqueous ethanol at elevated temperatures, typically between 60-100°C.[1][4] The pH of the reaction mixture is crucial and is usually maintained in the range of 8-9 by the buffering action of ammonium carbonate.[1]

Q4: Can other starting materials be used instead of a ketone in the Bucherer-Bergs reaction?

A4: Yes, the corresponding cyanohydrin of the ketone can also be used as a starting material, reacting with ammonium carbonate to form the spirohydantoin.[3]

Troubleshooting Guide: Common Side Reactions and Issues

This guide addresses specific problems that may arise during the synthesis of spirohydantoins, focusing on identifying the root cause and providing actionable solutions.

Issue 1: Low Yield of Spirohydantoin

Q: My spirohydantoin synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in spirohydantoin synthesis can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and their corresponding solutions:

Potential CauseRecommended Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.[5]
Suboptimal Reagent Ratio The stoichiometry of the reactants is critical. A molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is generally recommended for balanced reactivity.[1]
Incorrect pH The pH should be maintained between 8 and 9. A pH that is too low can hinder the formation of the aminonitrile intermediate, while a pH that is too high can lead to the degradation of cyanide.[1] Use ammonium carbonate as a buffer to maintain the optimal pH range.
Product Loss During Workup Spirohydantoins are often isolated by acidification of the reaction mixture, which causes the product to precipitate. Ensure the pH is sufficiently acidic for complete precipitation. Losses can also occur during filtration and washing.
Side Reactions The formation of byproducts can significantly reduce the yield of the desired spirohydantoin. See the specific side reaction entries below for mitigation strategies.
Issue 2: Formation of Undesired Side Products

Q: I have isolated a significant amount of a byproduct that is not my target spirohydantoin. What could it be and how can I prevent its formation?

A: The most common side reactions in spirohydantoin synthesis are related to the intermediates and reaction conditions.

  • Side Reaction 1: Formation of α-Hydroxy Acid

    • Cause: Hydrolysis of the intermediate cyanohydrin before it can react with ammonia to form the aminonitrile. This is more likely to occur under acidic conditions.

    • Prevention: Ensure the reaction medium is maintained at a pH of 8-9. The presence of ammonium carbonate typically provides sufficient buffering capacity.[1]

  • Side Reaction 2: Formation of Polymeric Materials

    • Cause: Polymerization of the starting ketone or aldehyde can occur, especially under harsh reaction conditions such as excessively high temperatures or prolonged reaction times.[3]

    • Prevention: Adhere to the recommended reaction temperature (typically 80-100°C) and monitor the reaction to avoid unnecessarily long heating times.[1] The use of ultrasonication has been reported to accelerate the reaction at lower temperatures, potentially reducing polymerization.[3]

  • Side Reaction 3: Incomplete Cyclization

    • Cause: The intermediate spiro-α-aminonitrile fails to cyclize completely to the hydantoin. This can be due to insufficient heating or deactivation of the reagents.

    • Prevention: Ensure the reaction is heated for a sufficient amount of time at the appropriate temperature to drive the cyclization to completion.

Issue 3: Racemization of Chiral Spirohydantoins

Q: I am trying to synthesize an enantiomerically pure spirohydantoin, but I am observing significant racemization. How can I control the stereochemistry?

A: Racemization is a critical issue when a chiral center is present in the spirohydantoin. The α-carbon of the aminonitrile intermediate is susceptible to epimerization, especially under basic conditions.

StrategyDescription
Use of Chiral Auxiliaries Asymmetric Strecker reactions can be employed using a chiral amine auxiliary to induce stereoselectivity in the formation of the aminonitrile intermediate.
Kinetic Resolution A racemic mixture of the spirohydantoin can be resolved using enzymatic or chromatographic methods.
Diastereoselective Crystallization If the spirohydantoin forms diastereomeric salts with a chiral resolving agent, fractional crystallization can be used to separate the enantiomers.
Reaction Condition Optimization Lowering the reaction temperature may favor the kinetic product and reduce the rate of epimerization. The choice of solvent can also influence the stereochemical outcome.

Experimental Protocols

General Protocol for Bucherer-Bergs Synthesis of Spirohydantoins

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the cyclic ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The amount of solvent should be sufficient to form a stirrable slurry.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 1-2. This should be done in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

  • Isolation: The spirohydantoin product will precipitate upon acidification. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol for Recrystallization of Spirohydantoins
  • Solvent Selection: Choose a solvent in which the spirohydantoin is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are often suitable.

  • Dissolution: Dissolve the crude spirohydantoin in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Weigh Ketone, KCN, (NH4)2CO3 B Add Solvent (Ethanol/Water) A->B C Heat to 80-100°C Monitor by TLC B->C D Cool to RT C->D E Acidify with HCl D->E F Vacuum Filtration E->F G Recrystallization F->G Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield SideProduct Side Product Formation Start->SideProduct Racemization Racemization Start->Racemization CheckConditions Check Reaction Conditions (T, t, pH) LowYield->CheckConditions CheckStoichiometry Verify Reagent Stoichiometry LowYield->CheckStoichiometry OptimizeWorkup Optimize Workup & Isolation LowYield->OptimizeWorkup AnalyzeByproducts Characterize Side Products (NMR, MS) SideProduct->AnalyzeByproducts ChiralMethod Employ Asymmetric Method Racemization->ChiralMethod Resolution Perform Chiral Resolution Racemization->Resolution AdjustpH Adjust pH to 8-9 AnalyzeByproducts->AdjustpH α-Hydroxy Acid ControlTemp Control Temperature & Time AnalyzeByproducts->ControlTemp Polymer

References

Optimizing reaction conditions for spirohydantoin formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of spirohydantoins.

Troubleshooting Guide

This guide addresses common issues encountered during spirohydantoin formation, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my spirohydantoin synthesis unexpectedly low?

Low yields in spirohydantoin synthesis can arise from several factors depending on the synthetic route employed. Common methods include the Bucherer-Bergs reaction and the Strecker synthesis.

For the Bucherer-Bergs reaction , potential causes for low yields include:

  • Suboptimal Temperature: Both excessively high and low temperatures can negatively impact the yield. Higher temperatures can lead to decomposition, while lower temperatures may result in incomplete reactions.[1]

  • Incorrect Reagent Stoichiometry: An improper molar ratio of the ketone, cyanide source (e.g., KCN or NaCN), and ammonium carbonate can lead to the formation of side products. A common starting point is a 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃.

  • Inappropriate pH: The pH of the reaction mixture is crucial. Strongly alkaline conditions can degrade the cyanide source, whereas acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate. The reaction is typically buffered around pH 8-9 by ammonium carbonate.

  • Poor Solvent Choice: While aqueous ethanol is a common solvent, for some substrates, other solvents like acetamide or dimethylformamide might be necessary to improve solubility and yield.[2][3]

For the Strecker synthesis , which involves the formation of an α-amino nitrile followed by cyclization, low yields can be attributed to:

  • Incomplete Formation of the α-amino nitrile: This intermediate is crucial for the subsequent cyclization. The equilibrium of imine formation and cyanide addition can be unfavorable.

  • Side Reactions: The starting aldehyde or ketone can undergo side reactions if not consumed efficiently.

  • Hydrolysis of the Nitrile: Under the reaction conditions, the nitrile group of the intermediate can sometimes hydrolyze before cyclization occurs.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side product formation is a common challenge. In the Bucherer-Bergs synthesis , a potential side reaction is the polymerization of reactants, especially with prolonged reaction times.[4] To mitigate this, optimizing the reaction time and temperature is critical.

In the Strecker synthesis , the primary side reactions often involve the instability of the imine intermediate, which can hydrolyze back to the starting aldehyde or ketone. Ensuring an efficient cyanide addition can help to trap the imine and drive the reaction forward.

Q3: My spirohydantoin product is difficult to purify. What strategies can I employ?

Purification of spirohydantoins can be challenging due to their polarity and potential for co-precipitation with unreacted starting materials or byproducts.

  • Recrystallization: This is the most common method for purifying solid spirohydantoins. A mixture of ethanol and water is often a good starting point for solvent selection.

  • Chromatography: For complex mixtures or non-crystalline products, column chromatography is a viable option. However, the choice of stationary and mobile phases will be highly dependent on the specific spirohydantoin's structure.

  • Acid-Base Extraction: If the spirohydantoin has acidic or basic functionalities, an acid-base extraction workup can be effective in removing neutral impurities.

Q4: How does reaction temperature affect the yield of spirohydantoin formation?

Temperature is a critical parameter. For microwave-assisted syntheses, yields are often highest within a specific temperature range, typically between 110 and 130 °C.[1] Temperatures below this range can lead to incomplete reactions and moderate yields, while higher temperatures can cause decomposition of the product, leading to poor yields.[1] The optimal temperature can be substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing spirohydantoins?

The most prevalent methods are the Bucherer-Bergs reaction and the Strecker synthesis.[2][5] The Bucherer-Bergs reaction is a one-pot multicomponent reaction involving a ketone, a cyanide salt, and ammonium carbonate.[2][3][6] The Strecker synthesis is a two-step process that begins with the formation of an α-amino nitrile from an aldehyde or ketone, which is then cyclized to the hydantoin.[5][7] Solid-phase synthesis is also employed, particularly for the generation of compound libraries.

Q2: What is the role of each component in the Bucherer-Bergs reaction?

  • Ketone/Aldehyde: Provides the carbon skeleton for the spirocyclic core.

  • Cyanide Salt (KCN or NaCN): Acts as a nucleophile to form the cyanohydrin intermediate.

  • Ammonium Carbonate: Serves as a source of ammonia and carbon dioxide, which are essential for forming the hydantoin ring. It also helps to maintain the optimal pH for the reaction.

Q3: Can I use a non-toxic cyanide source for the Strecker synthesis?

Yes, research has shown that a mixture of potassium ferri- and ferrocyanides can be used as a non-toxic substitute for traditional cyanide sources like HCN, KCN, or TMSCN.[8]

Q4: What analytical techniques are typically used to characterize spirohydantoins?

The characterization of spirohydantoins is commonly achieved using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O and N-H bonds in the hydantoin ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the empirical formula.

Data Presentation

Table 1: Effect of Temperature on Spirohydantoin Yield in Microwave-Assisted Synthesis

Temperature (°C)Reaction Time (min)Yield (%)Observations
< 1008ModerateIncomplete reaction
110 - 1308HighOptimal temperature range
> 1308PoorDecomposition observed

Source: Adapted from data on microwave-assisted synthesis of cycloalkanespirohydantoins.[1]

Experimental Protocols

Protocol 1: General Procedure for Spirohydantoin Synthesis via the Bucherer-Bergs Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent, typically a 1:1 mixture of ethanol and water, to dissolve the reactants.

  • Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) with stirring. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid (HCl) to precipitate the spirohydantoin product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Spirohydantoin Synthesis via the Strecker Reaction followed by Cyclization

Step 1: Synthesis of the α-Amino Nitrile

  • Imine Formation: To a solution of the starting aldehyde or ketone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride) and stir at room temperature.

  • Cyanide Addition: Add a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to the reaction mixture and continue stirring until the formation of the α-amino nitrile is complete (monitor by TLC or NMR).

  • Workup: Quench the reaction and extract the α-amino nitrile with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

Step 2: Cyclization to the Spirohydantoin

  • Reaction with Isocyanate: Dissolve the crude α-amino nitrile in a suitable solvent (e.g., 1,2-dichloroethane). Add the desired isocyanate and stir at room temperature or with gentle heating.

  • Acidic Cyclization: After the formation of the ureido nitrile intermediate, add a strong acid (e.g., concentrated HCl) and heat the mixture to reflux to induce cyclization.

  • Workup and Purification: Cool the reaction mixture, and isolate the spirohydantoin product. Purify by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_bucherer_bergs Bucherer-Bergs Synthesis cluster_strecker Strecker Synthesis bb_start Ketone + KCN + (NH4)2CO3 bb_reaction Reflux in aq. Ethanol bb_start->bb_reaction bb_workup Acidification with HCl bb_reaction->bb_workup bb_purification Recrystallization bb_workup->bb_purification bb_product Spirohydantoin bb_purification->bb_product s_start Ketone/Aldehyde + NH3 + KCN s_intermediate α-Amino Nitrile Formation s_start->s_intermediate s_cyclization_reagents + Isocyanate s_intermediate->s_cyclization_reagents s_cyclization Acidic Cyclization (Reflux) s_cyclization_reagents->s_cyclization s_purification Purification s_cyclization->s_purification s_product Spirohydantoin s_purification->s_product

Caption: General experimental workflows for spirohydantoin synthesis.

troubleshooting_guide cluster_causes cluster_solutions start Low Spirohydantoin Yield? temp Suboptimal Temperature? start->temp Yes reagents Incorrect Stoichiometry? start->reagents Yes ph Improper pH? start->ph Yes time Reaction Time Too Long/Short? start->time Yes optimize_temp Optimize Temperature (e.g., 110-130 °C for MW) temp->optimize_temp adjust_reagents Adjust Molar Ratios (e.g., 1:2:2 for BB) reagents->adjust_reagents check_ph Ensure Proper pH Control (pH 8-9 for BB) ph->check_ph optimize_time Optimize Reaction Time via Monitoring time->optimize_time end Successful Optimization optimize_temp->end Improved Yield adjust_reagents->end Improved Yield check_ph->end Improved Yield optimize_time->end Improved Yield

Caption: Troubleshooting logic for low spirohydantoin yield.

References

Troubleshooting low conversion rates in spirohydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates and other issues during spirohydantoin synthesis.

Frequently Asked Questions (FAQs)

Q1: My spirohydantoin synthesis via the Bucherer-Bergs reaction has a very low yield. What are the most common causes?

A1: Low yields in the Bucherer-Bergs synthesis can stem from several factors. The most common culprits include suboptimal reaction conditions, poor quality of starting materials, and incomplete reaction. Key areas to investigate are:

  • Reagent Stoichiometry: An incorrect ratio of ketone, cyanide source, and ammonium carbonate can significantly impact the yield. A common starting point is a 1:2:2 molar ratio of ketone to potassium cyanide to ammonium carbonate.[1]

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of reactants or products.

  • pH Control: The pH of the reaction mixture is crucial. Ammonium carbonate acts as a buffer to maintain a slightly alkaline pH (around 8-9), which is optimal for the reaction.[1] Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the formation of the necessary cyanohydrin intermediate.[1]

  • Purity of Starting Ketone: The purity of the starting ketone is critical. Impurities can lead to unwanted side reactions and complicate the purification process.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Side reactions are a common cause of low conversion rates. In the context of the Bucherer-Bergs reaction, potential side reactions include:

  • Cyanohydrin Decomposition: The cyanohydrin intermediate can revert to the starting ketone, especially under unfavorable pH conditions.

  • Over-alkylation: Excess cyanide can potentially lead to side products.[1]

  • Polymerization: Some ketones and intermediates can be prone to polymerization under the reaction conditions.

To minimize these side reactions:

  • Ensure precise control over the reagent ratios.

  • Maintain the optimal pH range using the buffering capacity of ammonium carbonate.[1]

  • Monitor the reaction temperature closely.

Q3: The cyclization step to form the hydantoin ring appears to be incomplete. How can I drive the reaction to completion?

A3: Incomplete cyclization is a frequent issue. To improve the efficiency of this step:

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

  • Temperature: Increasing the reaction temperature might be necessary to overcome the activation energy of the cyclization step. However, be cautious of potential decomposition at excessively high temperatures.

  • Solvent: The choice of solvent can influence the reaction. While aqueous ethanol is commonly used, for more challenging substrates, solvents like propylene glycol or melted acetamide have been shown to improve yields.[2]

Q4: I am losing a significant amount of my product during the purification step. What are the best practices for purifying spirohydantoins?

A4: Product loss during purification is a common challenge. Here are some tips for efficient purification of spirohydantoins:

  • Work-up: After the reaction is complete, acidification with an acid like HCl is typically used to precipitate the spirohydantoin product.[1]

  • Recrystallization: This is often an effective method for purifying the crude product. Ethanol/water mixtures are commonly used for recrystallization.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. A silica gel stationary phase with a gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a good starting point.

Data Presentation

Table 1: Influence of Reaction Parameters on Spirohydantoin Synthesis Yield (Bucherer-Bergs Reaction)

Starting KetoneCyanide Source(NH4)2CO3 (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
BenzophenoneNaCN-60% EtOH58-62107[2]
BenzophenoneNaCN-60% EtOH58-629067[2]
BenzophenoneNaCN-60% EtOH110-75[2]
BenzophenoneKCN-Propylene Glycol--91-96[2]
CyclohexanoneKCN455% C2H5OH55-605-[3]
Substituted PiperidinonesKCN/TMSCN--Reflux-High[4]
Various Aldehydes/KetonesKCNSaturatedEthyl Acetate/Water1200.5~95[5][6]

Experimental Protocols

General Protocol for Spirohydantoin Synthesis via Bucherer-Bergs Reaction

This protocol is a general guideline for the synthesis of a spirohydantoin from a cyclic ketone.

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the cyclic ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).[7]

  • Add a mixture of ethanol and water (e.g., 50% aqueous ethanol) to the flask.[8]

  • Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.[1]

  • Monitor the progress of the reaction by TLC (see protocol below). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the disappearance of the starting ketone spot on the TLC), cool the mixture to room temperature.

  • Slowly and carefully acidify the reaction mixture with concentrated HCl in a fume hood until the spirohydantoin product precipitates out.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water.

  • Purify the crude product by recrystallization or column chromatography (see protocols below).

Protocol for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., ethyl acetate/hexanes mixture)

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate stain)

Procedure:

  • Prepare a developing chamber by adding a small amount of the chosen solvent system (e.g., 30% ethyl acetate in hexanes) and placing a piece of filter paper inside to saturate the atmosphere.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Using a capillary tube, spot a small amount of a dilute solution of your starting ketone on the "SM" and "C" marks.

  • Carefully withdraw a small aliquot of your reaction mixture using a capillary tube and spot it on the "RM" and "C" marks.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • If the spots are not UV-active, use a staining solution to visualize them.

  • The reaction is considered complete when the spot corresponding to the starting material in the "RM" lane has disappeared and a new, more polar spot (the spirohydantoin product) has appeared.

Protocol for Purification by Column Chromatography

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography)

  • Sand

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes)

  • Collection tubes

  • Crude spirohydantoin product

Procedure:

  • Pack a glass column with a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Add another thin layer of sand on top of the silica gel.

  • Dissolve the crude spirohydantoin in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the initial solvent system, collecting fractions in separate test tubes.

  • Gradually increase the polarity of the eluting solvent (e.g., to 20% ethyl acetate, then 30%, etc.) to elute the spirohydantoin product.

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified spirohydantoin.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity 1. Check Purity of Starting Materials (Ketone, KCN, (NH4)2CO3) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No check_conditions 2. Review Reaction Conditions (Stoichiometry, Temp, pH, Solvent) purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Reaction Conditions (See Table 1) conditions_ok->optimize_conditions No monitor_reaction 3. Monitor Reaction Progress (TLC) (Incomplete Reaction?) conditions_ok->monitor_reaction Yes optimize_conditions->check_conditions reaction_complete Reaction Complete? monitor_reaction->reaction_complete increase_time_temp Increase Reaction Time/Temp reaction_complete->increase_time_temp No check_workup 4. Evaluate Work-up & Purification (Product Loss?) reaction_complete->check_workup Yes increase_time_temp->monitor_reaction workup_ok Purification Efficient? check_workup->workup_ok optimize_purification Optimize Purification Protocol (Recrystallization, Chromatography) workup_ok->optimize_purification No success Improved Conversion Rate workup_ok->success Yes optimize_purification->check_workup

Caption: A flowchart for troubleshooting low conversion rates in spirohydantoin synthesis.

Bucherer_Bergs_Mechanism cluster_reagents Reactants ketone Ketone/Aldehyde cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + CN⁻ cyanide Cyanide (CN⁻) ammonia Ammonia (NH₃) (from (NH₄)₂CO₃) co2 Carbon Dioxide (CO₂) (from (NH₄)₂CO₃) aminonitrile α-Aminonitrile Intermediate cyanohydrin->aminonitrile + NH₃ - H₂O carbamate Cyano-Carbamic Acid aminonitrile->carbamate + CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular Cyclization isocyanate Isocyanate Intermediate oxazolidinone->isocyanate Rearrangement spirohydantoin Spirohydantoin Product isocyanate->spirohydantoin Rearrangement

Caption: The reaction mechanism of the Bucherer-Bergs spirohydantoin synthesis.

References

Technical Support Center: Recrystallization of 1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1,3-diazaspiro[4.4]nonane-2,4-dione. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, a polar protic solvent like ethanol or a mixture of ethanol and water is a good starting point. A related compound, 1,6-Dioxaspiro(4.4)nonane-2,7-dione, is effectively recrystallized from 95% ethanol. Always perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound is not dissolving in the hot solvent. What should I do?

If the compound remains insoluble even in a large volume of boiling solvent, the solvent is likely unsuitable. Consider a more polar solvent or a solvent mixture. If you are using a solvent mixture, you may need to increase the proportion of the "good" solvent in which the compound is more soluble.

Q3: Upon cooling, my compound separates as an oil instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are several strategies to promote crystal formation:

  • Reheat and Add More Solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath.

  • Use a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

Q4: I have a very low yield of crystals after filtration. What are the possible reasons?

A low recovery can be due to several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. If possible, concentrate the filtrate and cool it again to recover more crystals.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
The compound "oils out". 1. The solution is too concentrated.2. The cooling rate is too fast.3. The boiling point of the solvent is too high relative to the compound's melting point.1. Reheat the solution, add more solvent, and cool slowly.2. Allow the flask to cool to room temperature before placing it in an ice bath.3. Choose a solvent with a lower boiling point.
Low recovery of crystals. 1. Too much solvent was used.2. Incomplete cooling.3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool again.2. Ensure the flask is adequately cooled for a sufficient period.3. Use a pre-heated funnel and flask for hot filtration.
Crystals are colored. 1. Colored impurities are present.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product.
Crystals are very fine or needle-like. 1. The solution cooled too quickly.1. Allow the solution to cool more slowly to encourage the growth of larger crystals.

Physicochemical Data and Solubility Profile

The following table summarizes key data for this compound. Solubility data is qualitative and intended as a guide for solvent selection.

Property Value
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
CAS Number 699-51-4
Appearance White to off-white crystalline solid (typical)
Melting Point Not available
Solubility in Water Sparingly soluble in cold water, more soluble in hot water.
Solubility in Ethanol Soluble in hot ethanol, sparingly soluble in cold ethanol.
Solubility in Acetone Moderately soluble.
Solubility in Ethyl Acetate Slightly soluble.
Solubility in Hexane Insoluble.

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol is a general guideline. The optimal solvent ratio and volumes should be determined through small-scale trials.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of ethanol in the receiving flask and heat it on a hot plate to keep the filtered solution warm and prevent premature crystallization.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Hot Solvent A->B C Completely Dissolved B->C D Hot Gravity Filtration (if needed) C->D E Slow Cooling D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals Crystals Form? Cool->Crystals Filter Filter and Dry Crystals->Filter Yes Oil Oiling Out? Crystals->Oil No LowYield Low Yield? Filter->LowYield Pure Pure Product Oil->Pure No, Crystals Form Reheat Reheat, Add Solvent, Cool Slowly Oil->Reheat Yes Reheat->Cool LowYield->Pure No Concentrate Concentrate Mother Liquor LowYield->Concentrate Yes Concentrate->Cool

Caption: Troubleshooting logic for common recrystallization issues.

Stability issues of 1,3-diazaspiro[4.4]nonane-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 1,3-diazaspiro[4.4]nonane-2,4-dione in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for hydantoin rings, such as that in this compound, is hydrolysis. This involves the opening of the hydantoin ring to form a hydantoic acid derivative. The hydrolysis can be catalyzed by both acid and base.[1][2][3]

Q2: What factors can influence the stability of this compound in solution?

A2: Several factors can affect the stability of this compound in solution, including:

  • pH: The rate of hydrolysis of the hydantoin ring is highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote degradation.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][5]

  • Solvent: The choice of solvent can influence the stability of the compound.

  • Light: Although specific data for this compound is limited, many organic molecules are susceptible to photodegradation.[6]

  • Presence of Oxidizing Agents: Oxidizing agents can potentially lead to degradation.

Q3: Are there any known incompatible reagents or conditions to avoid when working with this compound?

A3: Based on the general reactivity of hydantoins, it is advisable to avoid strongly acidic or alkaline conditions, especially at elevated temperatures, to minimize hydrolytic degradation.[1][2] The presence of strong oxidizing agents should also be considered as a potential incompatibility.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the degradation of this compound.[7][8][9] This technique allows for the separation and quantification of the parent compound from its degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution

Symptoms:

  • Significantly lower than expected concentration of this compound in your analytical measurements.

  • Appearance of new, unidentified peaks in your chromatogram.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Hydrolysis due to pH - Measure the pH of your solution. - If the pH is acidic or alkaline, consider buffering the solution to a neutral pH (around 6-8) if your experimental conditions allow. - If possible, perform your experiment at a lower temperature to reduce the rate of hydrolysis.
Thermal Degradation - If your experiment involves heating, assess if the temperature can be lowered without compromising the experimental outcome. - For storage, ensure the solution is kept at the recommended temperature (e.g., refrigerated or frozen).[4]
Incompatible Solvent - Review the literature for recommended solvents for this compound or similar spirohydantoin compounds. - If using a novel solvent system, perform a preliminary stability study to assess the compound's stability in that solvent over the time course of your experiment.
Issue 2: Inconsistent or Irreproducible Experimental Results

Symptoms:

  • High variability in measurements of the compound's activity or concentration across replicate experiments.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Stock Solution Instability - Prepare fresh stock solutions of this compound for each experiment. - If storing stock solutions, validate their stability over the storage period by re-analyzing the concentration at regular intervals. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.
Degradation During Experiment - Evaluate the stability of the compound under your specific experimental conditions (e.g., in your assay buffer at the incubation temperature). - Consider adding the compound to the experimental system at the last possible moment to minimize the time it is exposed to potentially destabilizing conditions.

Quantitative Data

Table 1: Stability of this compound in Solution under Different Conditions (Template)

ConditionSolventTemperature (°C)Duration% DegradationDegradation Products (if identified)
Acidic Hydrolysis (e.g., 0.1 M HCl)
Basic Hydrolysis (e.g., 0.1 M NaOH)
Neutral Hydrolysis (e.g., Water or Buffer pH 7)
Thermal Stress
Photolytic Stress

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., phosphate buffer)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Hydrogen peroxide for oxidative stress

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix an aliquot of the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis by HPLC:

  • At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

  • Inject the samples into the HPLC system.

  • Develop a suitable HPLC method to separate the parent compound from any degradation products. A typical starting point for a C18 column could be a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

  • The percentage degradation can be calculated using the following formula: % Degradation = ((Initial Area - Area at Time t) / Initial Area) * 100

Visualizations

Hydrolysis_Pathway Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O (Acid/Base catalysis) Product Hydantoic Acid Derivative Intermediate->Product Ring Opening

Caption: General Hydrolysis Pathway of a Hydantoin Ring.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Thermal Thermal Prep_Stock->Thermal Photo Photolysis Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental Workflow for Stability Testing.

References

Technical Support Center: Production of 1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,3-diazaspiro[4.4]nonane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction involves the treatment of cyclopentanone with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate.[1][3]

Q2: What are the key reaction intermediates in the Bucherer-Bergs synthesis of this compound?

A2: The reaction proceeds through the initial formation of a cyanohydrin from cyclopentanone and cyanide. This is followed by a reaction with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to yield the final spirohydantoin product.

Q3: What are the typical solvents used for this reaction?

A3: Aqueous ethanol is a commonly used solvent for the Bucherer-Bergs reaction, as it facilitates the dissolution of the reactants.[1] For starting materials with low polarity, ethyl acetate has been identified as an effective solvent in continuous flow systems.[4]

Q4: How can the purity of this compound be assessed?

A4: The purity of the final product can be determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for identifying and quantifying impurities. Other techniques such as Gas Chromatography (GC) for volatile impurities and Mass Spectrometry (MS) for impurity identification are also valuable. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and can be used for quantitative analysis (qNMR).

Troubleshooting Guides

Low Product Yield

Q: We are experiencing lower than expected yields of this compound during scale-up. What are the potential causes and how can we address them?

A: Low yields in the Bucherer-Bergs synthesis of this compound on a larger scale can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical method like TLC or HPLC. For instance, prolonging the reaction time has been shown to significantly increase yields in similar syntheses.[2]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield.

    • Solution: A common molar ratio for the Bucherer-Bergs reaction is 1:2:2 for the ketone, cyanide, and ammonium carbonate, respectively.[3] It is advisable to perform small-scale experiments to optimize these ratios for your specific conditions.

  • Poor Temperature Control: The reaction can be sensitive to temperature fluctuations, especially on a larger scale where heat dissipation can be challenging.

    • Solution: Implement robust temperature control measures. For exothermic reactions, consider a slower addition of reagents or the use of a jacketed reactor with efficient cooling.

  • Side Reactions and Polymerization: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Adjusting the reaction temperature and pH can help minimize side reactions. Maintaining a pH in the range of 8-9 is often recommended.[3] The use of ultrasonication has also been reported to reduce polymerization and improve yields.[1]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.

    • Solution: Optimize the workup procedure. Ensure complete precipitation of the product before filtration. When recrystallizing, use a minimal amount of a suitable solvent and consider collecting multiple crops of crystals.

Impurity Formation

Q: Our final product is contaminated with significant impurities. What are the likely side products and how can we minimize their formation?

A: Impurity formation is a common challenge in the Bucherer-Bergs reaction, especially during scale-up. Here are some potential impurities and mitigation strategies:

  • Unreacted Starting Materials: The presence of cyclopentanone or its cyanohydrin indicates an incomplete reaction.

    • Solution: As with low yield, increasing the reaction time, temperature, or optimizing reagent stoichiometry can drive the reaction to completion.

  • Hydrolysis Products: The hydantoin ring can be susceptible to hydrolysis, especially under harsh pH conditions during workup.

    • Solution: Maintain careful control of pH during the workup and purification steps. Avoid prolonged exposure to strong acids or bases.

  • Over-alkylation Products: Excess cyanide can potentially lead to the formation of over-alkylated byproducts.[3]

    • Solution: Use the correct stoichiometry of reagents, avoiding a large excess of the cyanide salt.[3]

  • Polymeric Materials: Polymerization of intermediates can lead to tar-like impurities that are difficult to remove.

    • Solution: Better temperature control and potentially the use of ultrasonication can help to prevent polymerization.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on Spirohydantoin Yield (Illustrative Data)

ParameterCondition 1Condition 2Condition 3
Temperature 60°C80°C100°C
Pressure AtmosphericAtmospheric10 bar
Cyclopentanone:KCN:(NH₄)₂CO₃ Molar Ratio 1:1.5:1.51:2:21:2.5:2.5
Reaction Time 12 hours18 hours24 hours
Yield (%) 65%85%92%
Purity (%) 90%95%98%

Note: This table presents illustrative data based on general principles of the Bucherer-Bergs reaction. Actual results will vary depending on specific experimental conditions.

Experimental Protocols

Key Experiment: Kilogram-Scale Synthesis of this compound via Bucherer-Bergs Reaction

Materials:

  • Cyclopentanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of ammonium carbonate in a mixture of water and ethanol.

  • Addition of Reactants: To this solution, add cyclopentanone. Heat the mixture to the desired reaction temperature (e.g., 55-60°C) with stirring.

  • Cyanide Addition: Slowly add a solution of potassium cyanide in water to the reaction mixture. Maintain the temperature and continue stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed (typically 18-24 hours).

  • Workup - Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in a minimum amount of water.

    • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6 to precipitate the crude product.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid product by filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

    • Dry the purified product under vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A Prepare (NH₄)₂CO₃ solution in Ethanol/Water B Add Cyclopentanone A->B C Heat to 55-60°C B->C D Slowly add KCN solution C->D E Stir for 18-24h D->E F Cool to RT E->F G Concentrate in vacuo F->G H Dissolve in Water G->H I Acidify with HCl H->I J Filter and Wash I->J K Recrystallize from Ethanol J->K L Dry under Vacuum K->L M Final Product: This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Issue CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes ActionIncomplete Increase Time/Temp Optimize Stoichiometry Incomplete->ActionIncomplete CheckPurification Review Workup & Purification Protocol Complete->CheckPurification Loss Product Loss during Workup/Purification? CheckPurification->Loss ActionLoss Optimize Precipitation & Recrystallization Loss->ActionLoss Yes ImpurityAnalysis Analyze Impurity Profile (HPLC-MS) Loss->ImpurityAnalysis No ActionImpurity Adjust pH, Temp Consider Ultrasonication ImpurityAnalysis->ActionImpurity

Caption: Logical troubleshooting workflow for scaling up production.

References

Technical Support Center: Refinement of Analytical Methods for 1,3-diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diazaspiro[4.4]nonane-2,4-dione. The information is designed to address specific issues that may be encountered during the analytical characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for the characterization of this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and analysis of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q2: How can I improve the retention of this compound on a reverse-phase HPLC column?

A2: this compound is a polar compound, which can lead to poor retention on traditional C18 columns. To improve retention, consider using a polar-embedded or polar-endcapped column, which is designed for better interaction with polar analytes.[1] Additionally, using a mobile phase with a lower organic content or adding a volatile buffer system can enhance retention.

Q3: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?

A3: The ¹H NMR spectrum of this compound is expected to show signals for the protons on the cyclopentane ring and the N-H protons of the hydantoin ring. The protons on the cyclopentane ring will likely appear as multiplets in the aliphatic region (around 1.5-2.5 ppm). The N-H protons are expected to appear as a broad singlet at a higher chemical shift, which can be confirmed by D₂O exchange.

Q4: Can this compound be analyzed by GC-MS directly?

A4: Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation in the injector port. Derivatization to increase volatility and thermal stability is a common strategy for nitrogen-containing compounds. However, with careful optimization of the inlet temperature and a short, inert column, direct analysis may be possible.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing) Secondary interactions with residual silanols on the column; Column overload.Use a column with end-capping or a polar-embedded phase.[1] Reduce sample concentration. Ensure the sample solvent is compatible with the mobile phase.
Inconsistent retention times Inadequate column equilibration; Fluctuations in mobile phase composition or temperature.Ensure the column is fully equilibrated with the mobile phase before injection. Use a column thermostat to maintain a consistent temperature. Prepare fresh mobile phase daily.
No peak detected Compound is not retained or not eluting; Detector issue.Use a more retentive column (e.g., polar-embedded). Decrease the organic content of the mobile phase. Check detector settings (wavelength, lamp).
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Peak tailing or broad peaks Active sites in the injector liner or column; Compound degradation.Use a deactivated liner and an inert column. Lower the injector temperature. Consider derivatization to improve thermal stability.
No peak or low signal Compound is not volatile enough or is degrading; Adsorption in the system.Increase injector temperature incrementally, monitoring for degradation. Use a more inert column. Check for leaks in the system.
Mass spectrum shows fragmentation inconsistent with the structure Thermal degradation in the injector or ion source.Lower the injector and/or ion source temperature. Use a softer ionization technique if available.
NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad N-H signals Quadrupolar broadening from the nitrogen nuclei; Chemical exchange.This is often inherent to the structure. Performing the analysis at a lower temperature may sharpen the signals.
Complex multiplets for cyclopentane protons Overlapping signals and complex spin-spin coupling.Use a higher field strength NMR spectrometer (e.g., 500 MHz or higher) to improve spectral dispersion. 2D NMR techniques like COSY can help in assigning the proton correlations.
Poor solubility in common deuterated solvents The compound may have limited solubility in non-polar solvents.Use a more polar deuterated solvent such as DMSO-d₆ or Methanol-d₄.

Experimental Protocols

HPLC-UV Method for Purity Analysis
  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

GC-MS Method for Identification
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, low-bleed, inert column (e.g., DB-5ms)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C (start low and optimize if degradation is observed)

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

¹H NMR Spectroscopy for Structural Confirmation
  • Spectrometer: 400 MHz

  • Solvent: DMSO-d₆

  • Concentration: 5-10 mg/mL

  • Parameters: Standard proton acquisition parameters. Number of scans can be increased for better signal-to-noise ratio.

  • Analysis: Identify chemical shifts for the cyclopentane and hydantoin protons. Confirm N-H protons by adding a drop of D₂O and re-acquiring the spectrum to observe the disappearance of the N-H signals.

Data Presentation

Table 1: Typical HPLC-UV Purity Analysis Data
Parameter Value
Retention Time (min)8.5
Purity (%)>98%
Tailing Factor1.2
Theoretical Plates>5000
Table 2: Expected GC-MS Data
Parameter Value
Retention Time (min)10.2
Molecular Ion (m/z)154.07
Key Fragment Ions (m/z)126, 97, 69, 55
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Proton Assignment Chemical Shift (ppm) Multiplicity
Cyclopentane CH₂1.6 - 2.2Multiplet
N-H (Hydantoin)8.0 - 10.0Broad Singlet

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV (Purity Assessment) Purification->HPLC Purity > 98%? GCMS GC-MS (Identification) Purification->GCMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Pass Pass HPLC->Pass Yes Fail Fail (Further Purification) HPLC->Fail No

Caption: General analytical workflow for this compound.

Troubleshooting_HPLC Start Poor HPLC Results PeakShape Poor Peak Shape? Start->PeakShape Retention Inconsistent Retention? PeakShape->Retention No Tailing Check for secondary interactions or column overload PeakShape->Tailing Yes (Tailing) NoPeak No Peak? Retention->NoPeak No Equilibration Check column equilibration and mobile phase stability Retention->Equilibration Yes End Problem Solved NoPeak->End No, consult further RetentionCheck Is compound retained? NoPeak->RetentionCheck Yes Solution1 Solution1 Tailing->Solution1 Use polar-embedded column or reduce concentration Solution1->End Solution2 Solution2 Equilibration->Solution2 Equilibrate longer or prepare fresh mobile phase Solution2->End Solution3 Solution3 RetentionCheck->Solution3 No -> Use more retentive column Yes -> Check detector Solution3->End

Caption: Troubleshooting decision tree for HPLC analysis.

Analytical_Techniques_Relationship cluster_techniques Analytical Techniques Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spectrometry Compound->MS Purity Purity HPLC->Purity Provides Identification Identification GCMS->Identification Provides Structure Structure NMR->Structure Provides FunctionalGroups FunctionalGroups FTIR->FunctionalGroups Provides MolecularWeight MolecularWeight MS->MolecularWeight Provides Structure->Purity Confirms Structure->Identification Confirms MolecularWeight->Identification Confirms

Caption: Relationship between analytical techniques for characterization.

References

Technical Support Center: Enhancing the Solubility of 1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of the Parent Compound

Problem: The this compound derivative exhibits low solubility in aqueous media, hindering downstream biological assays and formulation development.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Considerations
High Crystallinity (Lattice Energy) 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area-to-volume ratio. 2. Amorphous Solid Dispersion: Convert the crystalline form to a more soluble amorphous state by creating a solid dispersion with a polymer carrier. 3. Co-crystallization: Form co-crystals with a suitable co-former to alter the crystal lattice and improve solubility.- Micronization: Use jet milling or ball milling. Monitor particle size distribution. Be aware that this may not increase equilibrium solubility but can improve the dissolution rate.[1] - Nanosuspension: Wet media milling is a practical method.[2] Screen different stabilizers (e.g., HPMC, Tween 80) to prevent particle agglomeration.[2][3] - Solid Dispersion: Use techniques like solvent evaporation or hot-melt extrusion.[4] Select a carrier (e.g., PVP, HPMC, PEGs) that has good miscibility with the compound.[4] - Co-crystallization: Screen various co-formers and use methods like solvent evaporation or grinding.
Hydrophobic Nature of the Molecule 1. Use of Co-solvents: Dissolve the compound in a mixture of water and a water-miscible organic solvent. 2. Cyclodextrin Complexation: Encapsulate the hydrophobic molecule within the cavity of a cyclodextrin. 3. Surfactant Solubilization: Incorporate the compound into surfactant micelles.- Co-solvents: Common co-solvents include PEG 300, ethanol, and propylene glycol.[5] Determine the optimal co-solvent ratio to maximize solubility without causing toxicity in biological systems. - Cyclodextrins: β-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used.[6][7] The complexation can significantly increase aqueous solubility.[6][7] - Surfactants: Use surfactants like Tween 80 or Poloxamer 338.[8] Ensure the surfactant concentration is above the critical micelle concentration (CMC).
Ionization State (pH-dependent solubility) pH Adjustment: Modify the pH of the aqueous medium to ionize the compound, which is generally more soluble than the neutral form.- Determine the pKa of the derivative. For acidic compounds, increase the pH. For basic compounds, decrease the pH.[9] - Be mindful that significant pH changes may not be compatible with biological assays or physiological conditions.
Issue 2: Precipitation of the Compound Upon Dilution of a Stock Solution

Problem: A stock solution of the derivative, typically in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for an experiment.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Considerations
Solvent Shift 1. Optimize Co-solvent System: Instead of 100% organic solvent, prepare the stock in a co-solvent mixture that is more compatible with the final aqueous medium. 2. Use of Surfactants: Include a surfactant in the aqueous dilution buffer to help maintain the compound's solubility.- Test various ratios of the organic solvent to aqueous buffer for the stock solution. - Add a non-ionic surfactant like Tween 80 to the final buffer at a concentration above its CMC.
Supersaturation and Crystallization Formulate as a Solid Dispersion or Cyclodextrin Complex: These formulations can generate and maintain a supersaturated state upon dilution.- Amorphous solid dispersions can dissolve to a higher concentration than the crystalline form before precipitation occurs. - Cyclodextrin complexes provide a sustained release of the drug molecule, preventing rapid supersaturation and precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of my this compound derivative?

A1: The initial step should be a thorough characterization of the compound's physicochemical properties, including its aqueous solubility at different pH values, its pKa, and its logP. This information will guide the selection of the most appropriate solubility enhancement strategy. For instance, if the compound is ionizable, pH adjustment might be a simple and effective first approach.[9]

Q2: How much of an increase in solubility can I expect with these techniques?

A2: The degree of solubility enhancement varies significantly depending on the compound and the method used. For example, complexation of spiro[cyclopropane-1,3′-oxindoles] with β-cyclodextrins has been shown to increase aqueous solubility by up to fourfold.[6][7] Nanosuspensions have been reported to increase the Cmax and AUC of poorly soluble drugs by 3 to 4.4 times.[2] Solid dispersions can increase the amount of dissolved API by over 100 times compared to the pure crystalline drug.

Q3: Are there any potential downsides to using solubility enhancers like co-solvents or surfactants?

A3: Yes, while effective, these excipients can have their own biological effects or toxicities, which need to be carefully evaluated, especially for in vivo studies. It is crucial to run appropriate vehicle controls in all experiments to account for any effects of the formulation components themselves.

Q4: Can I combine different solubility enhancement techniques?

A4: Absolutely. Combining techniques can often be more effective than using a single method. For example, you could create a nanosuspension of a co-crystal or dissolve a solid dispersion in a co-solvent system.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for different solubility enhancement techniques. Note that the actual improvement for a specific this compound derivative will need to be determined experimentally.

TechniqueDerivativeSolvent/VehicleSolubility Enhancement (Fold Increase)Reference
Cyclodextrin Complexation Spiro[cyclopropane-1,3′-oxindoles]Aqueous Buffer (pH 7.4) with HP-β-CDUp to 4[6][7]
Nanosuspension Cilostazol0.5% HPMC / 0.5% Tween 804.4 (AUC in rats)[2]
Nanosuspension Danazol0.5% HPMC / 0.5% Tween 801.6 (AUC in rats)[2]
Solid Dispersion ItraconazolePVA-based matrix~120 (in vitro dissolution)
Solid Dispersion NitrofurantoinPoloxamer 188 (1:1 ratio)3.88 (bioavailability in rats)[10]
Co-solvency SulfamethazineAcetonitrile/EthanolVaries with co-solvent ratio[11]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling

This protocol is adapted from a general method for preparing nanosuspensions of poorly water-soluble compounds.[2]

Objective: To prepare a nanosuspension of a this compound derivative to enhance its dissolution rate and oral absorption.

Materials:

  • This compound derivative

  • Stabilizer solution: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80 in deionized water

  • Zirconia beads (0.1 mm diameter)

  • Mixer mill or a similar high-energy mill

Procedure:

  • Weigh 10 mg of the this compound derivative.

  • Place the compound, 1 mL of the stabilizer solution, and 1 g of zirconia beads into a milling vial.

  • Secure the vial in the mixer mill.

  • Mill the mixture at a high frequency (e.g., 30 Hz) for 30-60 minutes.

  • After milling, separate the nanosuspension from the zirconia beads by centrifugation at a low speed or by using a sieve.

  • Characterize the resulting nanosuspension for particle size distribution (e.g., using dynamic light scattering), morphology (e.g., by scanning electron microscopy), and drug content (e.g., by HPLC).

Troubleshooting:

  • Particle Aggregation: Increase the concentration of the stabilizer or try a different stabilizer.

  • Broad Particle Size Distribution: Optimize the milling time and energy.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is a general method for preparing solid dispersions.[4]

Objective: To prepare an amorphous solid dispersion of a this compound derivative with a hydrophilic polymer to improve its solubility and dissolution rate.

Materials:

  • This compound derivative

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Suitable organic solvent (e.g., acetone, methanol)

  • Rotary evaporator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve the calculated amounts of the this compound derivative and the polymer carrier in a minimal amount of the organic solvent in a round-bottom flask.

  • Ensure complete dissolution to form a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film or powder is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for its amorphous nature (e.g., by powder X-ray diffraction - PXRD and differential scanning calorimetry - DSC), drug content, and dissolution profile.

Troubleshooting:

  • Phase Separation: Ensure good miscibility between the drug and the polymer. Screen different polymers if necessary.

  • Recrystallization upon Storage: Store the solid dispersion in a tightly sealed container with a desiccant. Monitor for crystallinity over time.

Visualizations

Experimental_Workflow_Nanosuspension cluster_preparation Preparation cluster_characterization Characterization start Weigh Compound & Stabilizers mix Mix with Milling Media start->mix mill Wet Media Milling mix->mill separate Separate Nanosuspension mill->separate psize Particle Size Analysis (DLS) separate->psize morph Morphology (SEM/TEM) psize->morph content Drug Content (HPLC) morph->content

Caption: Experimental workflow for preparing a nanosuspension.

Experimental_Workflow_Solid_Dispersion cluster_preparation Preparation cluster_characterization Characterization start Dissolve Drug & Polymer evap Solvent Evaporation start->evap dry Vacuum Drying evap->dry collect Collect Solid Dispersion dry->collect pxrd Amorphous Nature (PXRD) collect->pxrd dsc Thermal Properties (DSC) pxrd->dsc dissolution Dissolution Testing dsc->dissolution

Caption: Experimental workflow for preparing a solid dispersion.

logical_relationship_solubility_enhancement cluster_phys_chem Physicochemical Properties cluster_strategies Solubility Enhancement Strategies problem Poor Aqueous Solubility of Derivative pka pKa problem->pka logp LogP problem->logp crystal Crystallinity problem->crystal ph_adjust pH Adjustment pka->ph_adjust cosolvents Co-solvents logp->cosolvents complexation Complexation logp->complexation particle_size Particle Size Reduction crystal->particle_size solid_dispersion Solid Dispersion crystal->solid_dispersion

Caption: Decision-making flowchart for selecting a solubility enhancement strategy.

References

Validation & Comparative

Comparative Analysis of 1,3-diazaspiro[4.4]nonane-2,4-dione Derivatives' Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and safer antiepileptic drugs is a continuous endeavor in medicinal chemistry. Within this landscape, derivatives of 1,3-diazaspiro[4.4]nonane-2,4-dione, a class of spirohydantoins, have emerged as a promising scaffold for the development of new anticonvulsant agents. Their structural similarity to known antiepileptic drugs like phenytoin suggests a potential for similar mechanisms of action, while the spirocyclic core offers unique stereochemical properties that can be exploited to enhance potency and selectivity. This guide provides a comparative analysis of the anticonvulsant activity of various this compound derivatives, supported by experimental data from preclinical screening models.

Data Presentation: Comparative Anticonvulsant Activity

The anticonvulsant potential of novel compounds is typically assessed using a battery of standardized in vivo models in rodents. The two most common initial screening tests are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is often evaluated using the rotarod test, which assesses motor coordination.

The following tables summarize the anticonvulsant activity and neurotoxicity of selected this compound and related spiro compound derivatives, providing a basis for comparative evaluation.

Table 1: Anticonvulsant Activity of 1,3-Diazaspiro[4.5]decan-4-one Derivatives

CompoundMES Screen (% Protection @ 0.09 mmol/kg)scPTZ Screen (ED50 in mmol/kg)Neurotoxicity (Motor Impairment)
8a 100%-No minimal motor impairment
8w Moderate to weak activitySignificantly lower than phenobarbital and ethosuximideNo minimal motor impairment
Phenobarbital-Reference-
Ethosuximide-Reference-

Data sourced from a study on substituted-1,3-diazaspiro[4.5]decan-4-ones, which are structurally related to the [4.4]nonane core.[1]

Table 2: Anticonvulsant Activity of N-Substituted 2-Azaspiro[4.4]nonane-1,3-dione Derivatives

CompoundAnimal ModelMES Test (Dose)scPTZ Test (Dose)ED50 (mg/kg)
9: N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione MiceActive @ 100 mg/kg--
RatsActive @ 30 mg/kg--
1j: N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione Not SpecifiedEvaluatedEvaluated76.27

Data compiled from studies on various N-substituted 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives.[2][3]

Table 3: Anticonvulsant Activity of N-1', N-3'-disubstituted Spirohydantoins in the Pilocarpine Model

CompoundActivity in Pilocarpine Model of Temporal Lobe Epilepsy
5c Showed the best anticonvulsant activity, completely preventing precursor events of motor seizure.
Ten other analogsMore effective than phenytoin based on Racine's score.

This study highlights the efficacy of these derivatives in a model of temporal lobe epilepsy.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of anticonvulsant screening data. Below are the methodologies for the key experiments cited.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for compounds that may be effective against generalized tonic-clonic seizures.

  • Animal Model: Male mice are typically used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle like 0.5% methylcellulose.[5] A control group receives the vehicle alone.

  • Induction of Seizure: After a specific time interval (e.g., 0.5 and 4 hours) following drug administration, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure. A compound is considered to have provided protection if this tonic extension is absent.

  • Data Analysis: The percentage of animals protected at each dose is recorded. For active compounds, the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a primary screening model for identifying compounds that may be effective against absence seizures.

  • Animal Model: Male mice are commonly used.

  • Drug Administration: Test compounds are administered i.p. at varying doses, similar to the MES test.

  • Induction of Seizure: Following a predetermined time interval, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.[5]

  • Endpoint: The endpoint is the failure to observe a threshold seizure (e.g., a clonic seizure lasting for at least 5 seconds) within a specified observation period (e.g., 30 minutes).

  • Data Analysis: The percentage of animals protected from the threshold seizure is determined, and the ED50 is calculated for active compounds.

Rotarod Neurotoxicity Test

This test assesses motor impairment and is used to determine the neurotoxic side effects of the test compounds.

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Training: Animals are trained to stay on the rotating rod (e.g., at a constant speed) for a set period (e.g., 1 minute).

  • Test Procedure: After drug administration, the animals are placed on the rotarod at various time intervals.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the set time period.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, is determined. The protective index (PI) can then be calculated as PI = TD50 / ED50, with a higher PI indicating a wider safety margin.

Visualizations

To better understand the experimental process and the relationships between different screening stages, the following diagrams are provided.

Anticonvulsant_Screening_Workflow cluster_0 Phase I: Initial Screening cluster_1 Phase II: Quantitative Analysis cluster_2 Phase III: Efficacy & Safety Assessment start Synthesis of This compound Derivatives mes_test Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Model for absence seizures) start->scptz_test neurotox_test Rotarod Neurotoxicity Test (Motor Impairment) start->neurotox_test ed50_determination ED50 Determination (Median Effective Dose) mes_test->ed50_determination scptz_test->ed50_determination td50_determination TD50 Determination (Median Toxic Dose) neurotox_test->td50_determination pi_calculation Protective Index (PI) Calculation (PI = TD50 / ED50) ed50_determination->pi_calculation td50_determination->pi_calculation sar_studies Structure-Activity Relationship (SAR) Studies pi_calculation->sar_studies lead_optimization Lead Compound Optimization sar_studies->lead_optimization

Caption: Workflow for the preclinical screening of anticonvulsant drug candidates.

This comparative guide underscores the potential of this compound derivatives as a fruitful area for the discovery of new anticonvulsant therapies. The presented data and protocols offer a foundational resource for researchers in the field, facilitating the design and evaluation of next-generation antiepileptic drugs with improved efficacy and safety profiles. Further investigations into the structure-activity relationships and mechanisms of action of these compounds are warranted to fully realize their therapeutic potential.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1,3-Diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,3-diazaspiro[4.4]nonane-2,4-dione and a structurally related alternative, 5,5-dimethylhydantoin. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves to confirm the structure of the target compound and offer a comparative benchmark for researchers in the field.

Structural Comparison

This compound is a spirocyclic compound containing a hydantoin ring fused to a cyclopentane ring. For comparative analysis, 5,5-dimethylhydantoin is selected as it shares the core hydantoin structure but with two methyl groups at the 5-position instead of the spirocyclic cyclopentane ring. This comparison allows for the clear attribution of spectral features to the respective structural motifs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 5,5-dimethylhydantoin.

¹H NMR Data

Table 1: Comparative ¹H NMR Data (Predicted for Target, Experimental for Alternative)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound (Predicted)~8.0-8.5Singlet2H-NH- (amide protons)
~1.8-2.0Multiplet8H-CH₂- (cyclopentane ring)
5,5-Dimethylhydantoin (Experimental)~7.9Singlet2H-NH- (amide protons)
1.35Singlet6H-CH₃ (methyl groups)
¹³C NMR Data

Table 2: Comparative ¹³C NMR Data (Predicted for Target, Experimental for Alternative)

CompoundChemical Shift (ppm)Assignment
This compound (Predicted)~178C=O (C4)
~158C=O (C2)
~65Spiro C (C5)
~37-CH₂- (cyclopentane, α to spiro)
~25-CH₂- (cyclopentane, β to spiro)
5,5-Dimethylhydantoin (Experimental)177.8C=O (C4)
156.9C=O (C2)
58.9Quaternary C (C5)
24.5-CH₃
IR Spectroscopy Data

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Predicted)5,5-Dimethylhydantoin (Experimental)
N-H Stretch (Amide)~3200-3300 (broad)3270, 3190
C-H Stretch (Aliphatic)~2850-29602980
C=O Stretch (Amide I)~1710-17401770, 1710
N-H Bend (Amide II)~16401650
Mass Spectrometry Data

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) (Predicted/Observed)
This compound 154Predicted: 126 ([M-CO]⁺), 111 ([M-HNCO]⁺), 83 (cyclopentyl fragment), 69 (cyclopentenyl cation)
5,5-Dimethylhydantoin 128Observed: 113 ([M-CH₃]⁺), 85 ([M-HNCO]⁺), 56 ([C₄H₈]⁺)

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.

  • Mass Analysis: Accelerate the resulting positive ions into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Confirmation_Logic cluster_predicted Predicted Spectroscopic Features cluster_experimental Experimental Data Target This compound (Proposed Structure) Predicted_NMR Predicted NMR: - NH protons - Cyclopentane protons - Carbonyl carbons - Spiro carbon Target->Predicted_NMR Predicted_IR Predicted IR: - N-H stretch - C=O stretch - C-H stretch Target->Predicted_IR Predicted_MS Predicted MS: - Molecular Ion at m/z 154 - Key fragment ions Target->Predicted_MS Experimental_NMR Acquired NMR Spectra Predicted_NMR->Experimental_NMR Comparison Experimental_IR Acquired IR Spectrum Predicted_IR->Experimental_IR Comparison Experimental_MS Acquired Mass Spectrum Predicted_MS->Experimental_MS Comparison Confirmation Structural Confirmation Experimental_NMR->Confirmation Experimental_IR->Confirmation Experimental_MS->Confirmation

Caption: Logical diagram for the structural confirmation of the target compound.

Spirohydantoins: A Comparative Analysis of Biological Activity Based on Spiro-Ring Variation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the influence of different spiro-rings on the anticancer, anticonvulsant, and antimicrobial properties of spirohydantoin compounds.

Spirohydantoins, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a hydantoin moiety with various cyclic systems at a single carbon atom imparts a rigid three-dimensional structure, which is often crucial for specific interactions with biological targets. This guide provides a comparative overview of the biological activities of spirohydantoins bearing different spiro-rings, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Tale of Two Spiro-Rings

The anticancer potential of spirohydantoins has been extensively explored, with spiro-oxindole and spiro-piperidine hydantoins emerging as prominent scaffolds. The nature of the spiro-ring significantly influences the cytotoxic efficacy and the underlying mechanism of action.

Spiro-oxindole hydantoins have demonstrated potent anticancer activity across a range of cancer cell lines.[1][2] Their mechanism of action is often linked to the disruption of critical cellular pathways, including the inhibition of the p53-MDM2 interaction and the modulation of kinase activity.[1][3] Halogenated spiro-oxindoles, in particular, have shown promise as multi-targeted agents, inducing apoptosis and cell cycle arrest.[1]

Spiro-piperidine hydantoins , on the other hand, have been investigated as a novel class of antimalarial agents, which also points to their potential as antiproliferative compounds.[4][5] While their anticancer mechanism is not as extensively studied as that of spiro-oxindoles, their unique structural features present an alternative avenue for developing new anticancer drugs.

Comparative Anticancer Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative spirohydantoin derivatives against various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Spiro-Ring ScaffoldCompoundCancer Cell LineIC50 (µM)Reference
Spiro-oxindole Compound 30b MDA-MB-231 (Breast)Low micromolar range[1]
HepG2 (Liver)Low micromolar range[1]
Caco-2 (Colorectal)Low micromolar range[1]
Compound 4b Caco-2 (Colorectal)68[6][7]
HCT116 (Colorectal)55[6][7]
Compound 4i Caco-2 (Colorectal)63[6][7]
HCT116 (Colorectal)51[6][7]
Spiro-piperidine Compound 4e (CWHM-123) P. falciparum 3D7 (Malaria)0.310[4][5]
P. falciparum Dd2 (Malaria)0.22[4]
Compound 12k (CWHM-505) P. falciparum 3D7 (Malaria)0.099[4][5]
Spiro-pyridine Compound 5 HepG-2 (Liver)10.58 ± 0.8[8]
Caco-2 (Colorectal)9.78 ± 0.7[8]
Compound 7 HepG-2 (Liver)8.90 ± 0.6[8]
Caco-2 (Colorectal)7.83 ± 0.5[8]
Compound 8 HepG-2 (Liver)8.42 ± 0.7[8]
Caco-2 (Colorectal)13.61 ± 1.2[8]

Anticonvulsant Activity: Exploring Diverse Spiro-Architectures

Spirohydantoins have shown considerable promise as anticonvulsant agents, with the spiro-ring playing a crucial role in modulating their activity. Studies have investigated various spiro-moieties, including cyclopropane and camphor-derived rings, revealing significant differences in their efficacy.

A study on 5,5-cyclopropanespirohydantoin derivatives identified compounds with potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[9] Notably, compound 5j exhibited a high protective index, suggesting a favorable therapeutic window.[9]

Interestingly, the stereochemistry of the spiro-ring can also dramatically impact anticonvulsant properties. In spirohydantoins derived from camphor , the l-form demonstrated strong anticonvulsive properties, while the d-form showed only modest activity.[10] This highlights the importance of stereoisomerism in the design of new anticonvulsant drugs.

Comparative Anticonvulsant Activity
Spiro-Ring ScaffoldCompoundTest ModelED50 (mg/kg)Protective Index (TD50/ED50)Reference
Cyclopropane 5j MES9.245.8[9]
Camphor l-form scPTZProtected 100% of subjectsNot reported[10]
d-form scPTZProtected 50% of subjectsNot reported[10]

Antimicrobial Activity: A Broad Spectrum of Action

The antimicrobial potential of spirohydantoins has been demonstrated against a variety of bacterial and fungal pathogens. The nature of the spiro-ring, as well as the substituents on the hydantoin core, influences the spectrum and potency of antimicrobial activity.

A study evaluating a series of imidazolidine-2,4-dione derivatives , including spirohydantoins, found that these compounds exhibited stronger antibacterial effects compared to other hydantoin derivatives.[11] Specifically, compounds Hyd15 and Hyd17 were effective against Lactobacillus plantarum and Pseudomonas aeruginosa.[11]

Furthermore, the fusion of a spiropyrrolidine ring to the hydantoin scaffold has yielded compounds with excellent activity against Micrococcus luteus and significant antifungal potential against Candida albicans and Candida krusei.[12]

Comparative Antimicrobial Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for different spirohydantoin derivatives against various microorganisms.

Spiro-Ring ScaffoldCompoundMicroorganismMIC (µg/mL)Reference
General Spirohydantoins Hyd15 L. plantarum15.75[11]
P. aeruginosa500[11]
Hyd17 L. plantarum15.75[11]
P. aeruginosa500[11]
Spiro-pyrrolidine 4c, 4h, 4g, 4m M. luteus93.75[12]
4g S. aureus23.34[12]
4e C. albicans23.43[12]
C. krusei46.87[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.[13]

Anticonvulsant Screening Models

Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to the corneas of the test animals (e.g., mice) to induce a seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.[9]

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for compounds that are effective against absence seizures. A subcutaneous injection of pentylenetetrazole (PTZ), a CNS stimulant, is administered to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by spiro-oxindole hydantoins and a typical workflow for anticancer drug screening.

p53_MDM2_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell (with Spiro-oxindole) p53 p53 MDM2 MDM2 p53->MDM2 Binds to MDM2->p53 Ubiquitination & Degradation p53_cancer p53 MDM2_cancer MDM2 p53_cancer->MDM2_cancer Binding Blocked Apoptosis Apoptosis & Cell Cycle Arrest p53_cancer->Apoptosis Activates Spiro_oxindole Spiro-oxindole Hydantoin Spiro_oxindole->MDM2_cancer Inhibits

Caption: p53-MDM2 signaling pathway and its inhibition by spiro-oxindole hydantoins.

anticancer_workflow start Start: Compound Synthesis cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Spirohydantoin (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: Experimental workflow for in vitro anticancer activity screening.

References

A Comparative Guide to the Synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione: Validating a Novel One-Pot, Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core scaffolds is paramount. This guide provides a comprehensive comparison of a novel, one-pot, microwave-assisted synthetic route for 1,3-diazaspiro[4.4]nonane-2,4-dione against traditional synthetic methodologies. The data presented herein validates the proposed route as a more efficient and time-saving alternative.

The this compound scaffold is a key structural motif in medicinal chemistry, exhibiting a range of biological activities. Traditional synthetic methods, while reliable, often involve lengthy reaction times and laborious work-ups. This guide introduces a modern approach that leverages microwave technology to significantly improve synthetic efficiency.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the synthesis of this compound via a proposed new route and two traditional methods.

MetricProposed New Route: One-Pot, Microwave-Assisted Bucherer-Bergs ReactionTraditional Route 1: Conventional Bucherer-Bergs ReactionTraditional Route 2: Urech-type Synthesis from Spiro Amino Acid
Overall Yield Estimated > 85%60-75%~70-80% (two steps from amino acid)
Purity High (>95% after simple precipitation)Moderate to High (often requires recrystallization)High (can be purified by crystallization)
Reaction Time 15-30 minutes12-24 hours4-8 hours (cyclization step)
Number of Steps 1 (one-pot)1 (one-pot)2 (amino acid to ureido acid, then cyclization)
Key Advantage Rapid synthesis, high yield, energy efficient.Well-established, readily available starting materials.Avoids the use of cyanide salts in the final step.
Key Disadvantage Requires specialized microwave reactor.Long reaction times, use of toxic cyanide salts.Requires the synthesis of the starting spiro amino acid.

Mandatory Visualization

The following diagrams illustrate the logical workflows of the proposed new synthetic route and a comparative overview of the key performance indicators.

New_Synthetic_Route_Workflow cluster_0 One-Pot Microwave-Assisted Synthesis Start Cyclopentanone, KCN, (NH4)2CO3 in sealed vessel Microwave_Irradiation Microwave Irradiation (e.g., 120°C, 15-30 min) Start->Microwave_Irradiation Rapid Heating Cooling_Precipitation Cooling and Acidification Microwave_Irradiation->Cooling_Precipitation Reaction Completion Isolation Filtration and Washing Cooling_Precipitation->Isolation Product Precipitation Product This compound Isolation->Product Purified Product Performance_Comparison cluster_new New Route cluster_trad1 Traditional Route 1 cluster_trad2 Traditional Route 2 Yield_N Yield (>85%) Yield_T1 Yield (60-75%) Yield_N->Yield_T1 Superior Yield_T2 Yield (~70-80%) Yield_N->Yield_T2 Superior Time_N Time (15-30 min) Time_T1 Time (12-24 h) Time_N->Time_T1 Significantly Faster Time_T2 Time (4-8 h) Time_N->Time_T2 Significantly Faster Purity_N Purity (High) Purity_T1 Purity (Moderate) Purity_N->Purity_T1 Improved Purity_T2 Purity (High)

A Comparative Guide to Cross-Reactivity Profiling of 1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives. In the absence of specific cross-reactivity data for this chemical series, this document outlines a recommended panel of in vitro assays based on the known biological activities of structurally related spirocyclic compounds, including spirohydantoins and other related heterocyclic entities. The provided experimental protocols and data presentation templates are intended to guide researchers in designing and executing robust selectivity profiling studies.

Introduction to Cross-Reactivity in Drug Discovery

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to undesirable side effects, toxicity, or even unexpected therapeutic benefits. Therefore, early and comprehensive cross-reactivity profiling is a critical step in the drug discovery and development process. For novel chemical scaffolds such as this compound derivatives, establishing a clear selectivity profile is paramount for advancing a compound toward clinical evaluation.

Structurally related spirocyclic compounds have demonstrated a range of biological activities. For instance, various spirohydantoin derivatives have been identified as inhibitors of p300/CBP histone acetyltransferases with off-target activity at serotonin and dopamine transporters[1][2]. Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been developed as selective delta-opioid receptor (DOR) agonists, with broader screening confirming selectivity across a large panel of G-protein coupled receptors (GPCRs)[3][4]. Other related structures have shown affinity for various aminergic GPCRs and transporters[5]. Given these precedents, a thorough investigation into the cross-reactivity of new this compound derivatives is warranted.

Proposed Cross-Reactivity Screening Cascade

A tiered approach to cross-reactivity screening is recommended, starting with broad panels and progressing to more specific functional assessments for any identified hits.

Start Test Compound: This compound Derivative Broad_Panel Tier 1: Broad Screening Panels Start->Broad_Panel Safety_Panel General Safety Pharmacology Start->Safety_Panel GPCR_Panel GPCR Binding Panel (e.g., Eurofins SafetyScreen44™) Broad_Panel->GPCR_Panel Kinase_Panel Kinome Scan (e.g., KINOMEscan®) Broad_Panel->Kinase_Panel Hit_Deconvolution Tier 2: Hit Deconvolution & Functional Assays GPCR_Panel->Hit_Deconvolution Kinase_Panel->Hit_Deconvolution hERG hERG Channel Assay Safety_Panel->hERG CYP450 CYP450 Inhibition Panel Safety_Panel->CYP450 hERG->Hit_Deconvolution CYP450->Hit_Deconvolution Functional_Assay Target-Specific Functional Assays (e.g., cAMP, Ca2+ flux) Hit_Deconvolution->Functional_Assay IC50_Determination IC50/EC50 Determination Functional_Assay->IC50_Determination SAR_Analysis Tier 3: SAR Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization to Improve Selectivity SAR_Analysis->Lead_Optimization

Caption: Proposed workflow for cross-reactivity profiling.

Data Presentation: Comparative Cross-Reactivity Profile

The following table structure is recommended for summarizing the quantitative data obtained from the proposed screening cascade. This format allows for a clear and direct comparison of the cross-reactivity profiles of different this compound derivatives.

Derivative IDTarget ClassSpecific Off-TargetAssay TypeParameterValue (µM)
DSN-001 GPCRδ-Opioid ReceptorRadioligand BindingKi0.5
5-HT2A ReceptorRadioligand Binding% Inh @ 10µM85
M1 Muscarinic ReceptorCa2+ MobilizationEC50> 30
TransporterSerotonin Transporter (SERT)Radioligand Binding% Inh @ 10µM60
Dopamine Transporter (DAT)Radioligand Binding% Inh @ 10µM45
Enzymep300Enzyme InhibitionIC5015
CYP3A4Enzyme InhibitionIC50> 50
Ion ChannelhERGPatch ClampIC50> 30
DSN-002 GPCRδ-Opioid ReceptorRadioligand BindingKi1.2
5-HT2A ReceptorRadioligand Binding% Inh @ 10µM25
TransporterSerotonin Transporter (SERT)Radioligand Binding% Inh @ 10µM15
Enzymep300Enzyme InhibitionIC50> 50
Ion ChannelhERGPatch ClampIC50> 30

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard industry practices and can be adapted as needed.

GPCR Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) or percentage of inhibition of the test compound against a panel of GPCR targets.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from recombinant cell lines. Protein concentration is determined using a standard method (e.g., Bradford assay).

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.

    • Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-DPDPE for the delta-opioid receptor) is incubated with the cell membranes and a range of concentrations of the test compound.

    • Incubation: The reaction mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., p300 HAT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific enzyme.

  • Methodology:

    • Reagents: Recombinant human p300 enzyme, a histone H3 peptide substrate, and Acetyl-CoA are used. The assay buffer typically contains Tris-HCl, DTT, and a protease inhibitor cocktail.

    • Assay Procedure: The test compound, at various concentrations, is pre-incubated with the p300 enzyme in the assay buffer.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the histone H3 peptide and Acetyl-CoA.

    • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 30 minutes).

    • Detection: The level of histone acetylation is quantified. This can be done using various methods, such as a fluorescence-based assay where the product is coupled to a fluorescent signal, or by using an antibody that specifically recognizes the acetylated histone peptide in an ELISA or TR-FRET format.

    • Data Analysis: The enzyme activity is calculated as a percentage of the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

hERG Channel Patch Clamp Assay
  • Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Methodology:

    • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.

    • Electrophysiology: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.

    • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG tail currents. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.

    • Compound Application: The test compound is applied at multiple concentrations to the cells, and the effect on the hERG current is recorded.

    • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable model.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To evaluate the potential of the test compound to inhibit major drug-metabolizing CYP enzymes.

  • Methodology:

    • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) are used.

    • Substrates: A specific probe substrate for each CYP isoform is used (e.g., midazolam for CYP3A4).

    • Incubation: The test compound is incubated with the enzyme source, a NADPH-generating system, and the probe substrate in a suitable buffer.

    • Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).

    • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value is determined from the concentration-response curve.

Visualization of Potential Off-Target Signaling

The following diagram illustrates a hypothetical signaling pathway that could be modulated by off-target binding of a this compound derivative to a Gq-coupled GPCR, a common off-target class.

Ligand DSN Derivative (Off-Target Ligand) GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Potential Gq-coupled GPCR off-target signaling pathway.

By following the structured approach outlined in this guide, researchers can effectively characterize the cross-reactivity profile of novel this compound derivatives, enabling informed decisions in the lead optimization and candidate selection phases of drug discovery.

References

Head-to-Head Comparison: 1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives vs. Existing Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant potential of investigational compounds based on the 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold against established anticonvulsant drugs. Due to the limited availability of public data on the parent compound, this analysis focuses on its more extensively studied derivatives. The data presented is derived from preclinical studies, primarily utilizing rodent models of epilepsy, which are fundamental in the discovery and development of new antiepileptic drugs.

Data Presentation: Comparative Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) of selected spirocyclic compounds and current anticonvulsants in standard preclinical models: the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which models absence seizures. Neurotoxicity is typically assessed using the rotarod test.

CompoundTest ModelSpeciesED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)
Spirocyclic Compounds (Derivatives)
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMESMouse76.27> 300> 3.9
A 1,3-diazaspiro[4.5]decan-4-one derivative (Compound 8w)scPTZMouse~5x lower than PhenobarbitalNot ReportedNot Reported
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMESMouse100Not ReportedNot Reported
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMESRat30Not ReportedNot Reported
Existing Anticonvulsants
PhenytoinMESMouse9.565.56.9
MESRat27.02107.8
CarbamazepineMESMouse8.880.59.1
MESRat15.0> 500> 33.3
EthosuximidescPTZMouse1306505.0
scPTZRat150> 1000> 6.7
Valproic AcidMESMouse2724391.6
scPTZMouse1494392.9

Note: Data for spirocyclic compounds is for specific derivatives as published in various studies and may not be directly comparable due to variations in experimental conditions. The protective index (PI) is a measure of the margin of safety of a compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field of anticonvulsant drug screening.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal electrodes.

  • Animal restrainers.

Procedure:

  • Animal Preparation: Rodents (mice or rats) are handled and weighed. The test compound or vehicle is administered via the intended route (e.g., intraperitoneally or orally) at a predetermined time before the test.

  • Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal. Following this, a drop of saline is applied to improve electrical conductivity. The corneal electrodes are then placed on the eyes of the restrained animal.

  • Stimulation: An alternating current electrical stimulus is delivered. Common parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase of the seizure. The ED50 is the dose at which 50% of the animals are protected.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures and evaluates a compound's ability to elevate the seizure threshold.

Apparatus:

  • Syringes and needles for injection.

  • Observation chambers.

Procedure:

  • Animal Preparation: Rodents are weighed, and the test compound or vehicle is administered.

  • PTZ Administration: At the time of expected peak effect of the test compound, a convulsant dose of pentylenetetrazole (typically 85 mg/kg for mice) is injected subcutaneously into a loose fold of skin, usually on the back of the neck.

  • Observation: The animal is placed in an individual observation chamber and observed for a period of 30 minutes for the onset of seizures.

  • Endpoint: The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit a clonic seizure within the observation period. The ED50 is the dose that protects 50% of the animals from the clonic seizure.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the dose of a compound that causes neurological deficit (TD50).

Apparatus:

  • A rotarod apparatus, consisting of a rotating rod that can be set to a constant or accelerating speed.

Procedure:

  • Training: Animals are often trained on the rotarod for a few sessions before the test day to ensure they can perform the task.

  • Compound Administration: The test compound or vehicle is administered.

  • Testing: At the time of expected peak effect, the animal is placed on the rotating rod. The time the animal is able to stay on the rod (latency to fall) is recorded.

  • Endpoint: Neurological impairment is indicated by the inability of the animal to remain on the rod for a predetermined amount of time (e.g., one minute). The TD50 is the dose at which 50% of the animals fail the test.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks in anticonvulsant drug discovery and evaluation.

Anticonvulsant_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_evaluation Efficacy & Toxicity Evaluation cluster_development Preclinical Development Compound_Library Compound Library Primary_Screening Primary Screening (e.g., MES, scPTZ) Compound_Library->Primary_Screening High-Throughput Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Compounds Dose_Response Dose-Response Studies (ED50 Determination) Hit_Identification->Dose_Response Neurotoxicity Neurotoxicity Assessment (Rotarod - TD50) Dose_Response->Neurotoxicity Efficacy Data PI_Calculation Protective Index (PI = TD50 / ED50) Neurotoxicity->PI_Calculation Toxicity Data Lead_Optimization Lead Optimization PI_Calculation->Lead_Optimization Safety Margin Advanced_Models Advanced Seizure Models Lead_Optimization->Advanced_Models Pharmacokinetics Pharmacokinetics (ADME) Advanced_Models->Pharmacokinetics

Caption: Preclinical screening workflow for anticonvulsant drug discovery.

Signaling_Pathway_Hypothesis cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Na+ Channels Glutamate_Release Glutamate Release VGSC->Glutamate_Release Inhibition VGCC Voltage-Gated Ca2+ Channels VGCC->Glutamate_Release Inhibition AMPA AMPA Receptor Glutamate_Release->AMPA Activates NMDA NMDA Receptor Glutamate_Release->NMDA Activates GABA_A GABA-A Receptor Neuronal_Excitation Neuronal Excitation GABA_A->Neuronal_Excitation Inhibition AMPA->Neuronal_Excitation Leads to NMDA->Neuronal_Excitation Leads to Spiro_Compound Spirocyclic Compound (e.g., 1,3-diazaspiro...dione derivative) Spiro_Compound->VGSC Modulates Spiro_Compound->GABA_A Enhances

Caption: Hypothesized mechanisms of action for spirocyclic anticonvulsants.

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Spirohydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted spirohydantoins, detailing their structure-activity relationships (SAR) across various therapeutic targets. Supported by experimental data, this document summarizes the performance of these compounds as inhibitors of p300/CBP histone acetyltransferases, cytotoxic agents against cancer cell lines, and as anticonvulsants.

Substituted spirohydantoins are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The unique three-dimensional spirocyclic core allows for versatile substitutions, leading to a wide range of biological effects. This guide delves into the SAR of these compounds, offering a comparative analysis of their efficacy and potency in different therapeutic areas.

Comparative Analysis of Biological Activity

The biological activity of substituted spirohydantoins is highly dependent on the nature and position of substituents on the hydantoin and spiro-linked rings. The following tables summarize the quantitative data from various studies, providing a clear comparison of the compounds' performance.

p300/CBP Histone Acetyltransferase (HAT) Inhibitors

Spirohydantoin derivatives have emerged as potent and selective inhibitors of the histone acetyltransferases p300 and its paralog CREB-binding protein (CBP).[1][2] Dysregulation of p300/CBP activity is implicated in various cancers, making them attractive therapeutic targets.[3][4]

CompoundModificationp300 IC50 (nM)Cellular Activity (IC50, nM)Reference
A-485 (Reference) Oxazolidinedione corePotent-[2]
Lead Compound 21 Spirohydantoin indane core, 3-fluoro, 5-methylpyrazoleMore potent than A-485More potent than A-485[2]
Compound 12 Thiophene-containing6201000-3000 (MCF-7, Kasumi-1)[5]
Compound 29 1,4-pyrazine-containing1400Strong activity against various cancer cells[6]

Table 1: Comparative activity of spirohydantoin derivatives as p300/CBP HAT inhibitors.

The SAR studies reveal that modifications at the 3- and 5-positions of the spirohydantoin indane core significantly influence potency and pharmacokinetic properties.[2] For instance, the introduction of a methylpyrazole group at the 5-position and a fluorine atom at the 3-position in lead compound 21 resulted in improved cellular activity and metabolic stability compared to the initial lead A-485.[2]

Cytotoxic Agents

Several spirohydantoin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.[7]

CompoundCell LineIC50 (µM)Key Structural FeaturesReference
DFH K562, Reh, CEM, 8E5 (Leukemia)Dose-dependent8-(3,4-difluorobenzyl)-1'-(pent-4-enyl)[7]
DCH K562, Reh, CEM, 8E5 (Leukemia)Dose-dependent8-(3,4-dichlorobenzyl)-1'-(pent-4-enyl)[7]
Compound 15 PC-3, HL-6029.2 (PC-3), 20.7 (HL-60)Arylpropyl sulfonamide analogue[8]
Compound HG 2 HeLa10Diphenylhydantoin with indole[9]

Table 2: Cytotoxic activity of substituted spirohydantoins.

The presence of halogenated benzyl groups, as seen in DFH and DCH, appears to be crucial for their cytotoxic and apoptosis-inducing properties.[7] For the arylpropyl sulfonamide series, long alkyl chains and a specific stereochemistry (1R, 2R) on the propyl group were found to be important for cytotoxic activity.[8]

Anticonvulsant Activity

Spirohydantoins have been investigated for their anticonvulsant properties, with some derivatives showing promising activity in preclinical models.[10]

CompoundAnticonvulsant ModelEfficacyKey Structural FeaturesReference
Compound 5c Pilocarpine modelCompletely prevented motor seizure precursorsN-3' alkyl (ethyl, propyl, or cyclopropyl) and N-1' 4-nitrophenyl group[10]
l-form camphor spirohydantoin Pentylenetetrazol challengeStrong anticonvulsive propertiesSpirohydantoin moiety on l-camphor[11]
d-form camphor spirohydantoin Pentylenetetrazol challengeModest anticonvulsive propertiesSpirohydantoin moiety on d-camphor[11]

Table 3: Anticonvulsant activity of substituted spirohydantoins.

Structure-activity relationship studies on N-1', N-3'-disubstituted spirohydantoins indicated that alkyl groups at the N-3' position and a 4-nitrophenyl group at the N-1' position are desirable for anticonvulsant activity.[10] Stereochemistry also plays a critical role, as demonstrated by the differing activities of the l- and d-forms of camphor-derived spirohydantoins.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against p300/CBP HAT.

Methodology:

  • Reaction Mixture: The assay is typically conducted in a reaction buffer (e.g., 50 mM HEPES, pH 7.9) containing the p300/CBP enzyme, a histone peptide substrate (e.g., histone H3 or H4 N-terminal peptide), and radiolabeled acetyl-coenzyme A ([¹⁴C]-acetyl-CoA).[12][13]

  • Incubation: The reaction is initiated by the addition of the enzyme or acetyl-CoA and incubated at 30°C for a defined period.

  • Quenching: The reaction is stopped by adding a quenching solution (e.g., 14% SDS).[13]

  • Detection: The amount of radiolabeled acetylated histone peptide is quantified using methods such as phosphorimaging after separation by SDS-PAGE.[14]

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against a range of compound concentrations.[13]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the spirohydantoin derivatives for a specified duration (e.g., 24-72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15][16]

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The intensity of the color is proportional to the number of viable cells.[16]

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

In Vivo Anticonvulsant Activity Assessment

Objective: To evaluate the anticonvulsant efficacy of compounds in animal models.

Methodology (Maximal Electroshock Seizure - MES Test):

  • Animal Model: The test is typically performed on mice or rats.[17]

  • Compound Administration: Test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.

  • Induction of Seizure: After a predetermined time, a maximal electroshock is delivered through corneal or ear electrodes to induce a tonic-clonic seizure.[18]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Efficacy Determination: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity. The ED50 (effective dose in 50% of animals) can be calculated.[17]

Methodology (Subcutaneous Pentylenetetrazole - scPTZ Test):

  • Animal Model: Mice are commonly used for this test.

  • Compound Administration: Test compounds are administered prior to the convulsant.

  • Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is given to induce clonic seizures.[18]

  • Observation: Animals are observed for the onset and severity of seizures.

  • Efficacy Determination: Protection against PTZ-induced seizures indicates potential efficacy against absence seizures.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the activity of substituted spirohydantoins.

p300_CBP_Signaling_Pathway cluster_nucleus Nucleus p300_CBP p300/CBP Histones Histones p300_CBP->Histones Acetylation (HAT activity) Gene_Transcription Oncogene Transcription Histones->Gene_Transcription Chromatin Remodeling TF Transcription Factors (e.g., p53, Rb) TF->p300_CBP Recruitment Spirohydantoin Spirohydantoin Inhibitor Spirohydantoin->p300_CBP Inhibition Cancer_Progression Cancer Progression (Proliferation, Survival) Gene_Transcription->Cancer_Progression Leads to

p300/CBP Signaling Pathway in Cancer.

Spirohydantoin_Induced_Apoptosis cluster_cell Cancer Cell Spirohydantoin Spirohydantoin (e.g., DFH, DCH) Bcl2 Bcl-2 (Anti-apoptotic) Spirohydantoin->Bcl2 Downregulates p53_up p53 Spirohydantoin->p53_up Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits Permeability Bax_Bad Bax, Bad (Pro-apoptotic) Bax_Bad->Mitochondrion Promotes Permeability Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis p53_up->Bax_Bad

Mitochondrial Pathway of Apoptosis.

Experimental_Workflow_Anticonvulsant start Start compound_admin Administer Spirohydantoin Derivative to Animal Model start->compound_admin seizure_induction Induce Seizure (MES or scPTZ) compound_admin->seizure_induction observation Observe Seizure Manifestations seizure_induction->observation data_analysis Analyze Data (e.g., ED50 calculation) observation->data_analysis end End data_analysis->end

Workflow for Anticonvulsant Activity.

References

A Comparative Guide to the Synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione: Reproducibility and Performance of Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reproducible synthesis of novel molecular scaffolds is paramount. The 1,3-diazaspiro[4.4]nonane-2,4-dione, a spirohydantoin derivative, represents a valuable building block in medicinal chemistry. This guide provides an objective comparison of the primary methods for its synthesis, focusing on the reproducibility, reaction conditions, and yields reported in the literature. The content is supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

Comparison of Synthetic Methodologies

The most widely employed method for the synthesis of this compound is the Bucherer-Bergs reaction, a one-pot multicomponent reaction that has been a cornerstone of hydantoin synthesis for over a century.[1][2][3] Variations of this classical method, such as the use of ultrasonication or continuous-flow reactors, have been explored to improve reaction times and yields.[2][4]

While direct comparative studies for the synthesis of this compound are scarce, the data for the synthesis of spirohydantoins from cyclic ketones, such as cyclopentanone, provide a strong basis for comparison. The following table summarizes the quantitative data from representative published methods.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYield (%)PurityReference
Classical Bucherer-Bergs CyclopentanoneKCN, (NH₄)₂CO₃, EtOH/H₂O10 - 90 hours58 - 110°C67 - 96%Crystalline product, further purification by recrystallization[5][6]
Ultrasonication-Assisted Bucherer-Bergs CyclopentanoneKCN, (NH₄)₂CO₃, EtOH/H₂OShorter than classicalLower than classicalHigher than classicalNot specified[2][7]
Continuous-Flow Bucherer-Bergs CyclopentanoneKCN, (NH₄)₂CO₃, Ethyl Acetate/H₂O~30 minutes120°C~95% (conversion)Not specified[4]

Experimental Protocols

Classical Bucherer-Bergs Synthesis of this compound

This protocol is a standard procedure adapted from the well-established Bucherer-Bergs reaction for the synthesis of spirohydantoins from cyclic ketones.[1][5][6]

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, a mixture of cyclopentanone, potassium cyanide, and ammonium carbonate is prepared in a molar ratio of approximately 1:2:4.

  • A solvent system of 50% aqueous ethanol is added to the mixture.

  • The reaction mixture is heated to a temperature between 60-70°C with constant stirring.

  • The reaction is monitored for its completion, which can take several hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then acidified with hydrochloric acid to precipitate the crude this compound.

  • The solid product is collected by filtration and washed with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a crystalline solid.

Reproducibility and Potential Issues

The Bucherer-Bergs reaction is generally considered a robust and reproducible method for the synthesis of spirohydantoins.[5] However, several factors can influence the outcome and reproducibility of the reaction:

  • Reaction Time and Temperature: The reaction can be slow, sometimes requiring prolonged heating.[2][5] The temperature needs to be carefully controlled to avoid the degradation of reactants and products.

  • pH Control: The pH of the reaction mixture is crucial. Ammonium carbonate acts as a buffer to maintain a slightly alkaline pH, which is optimal for the reaction.[1]

  • Side Reactions: Polymerization of the starting materials or intermediates can occur, leading to lower yields and difficulties in purification.[2]

  • Work-up Procedure: The acidification step for product precipitation must be performed carefully to ensure complete precipitation without causing degradation of the desired product.

Improvements such as the use of ultrasonication have been shown to reduce reaction times and improve yields, potentially enhancing the reproducibility by providing more consistent energy input.[2] Continuous-flow synthesis offers precise control over reaction parameters, which can lead to highly reproducible results.[4]

Visualizing the Synthesis Workflow

To better understand the experimental process, the following diagrams illustrate the key stages of the Bucherer-Bergs synthesis of this compound.

Bucherer_Bergs_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Cyclopentanone Cyclopentanone Cyanohydrin Cyclopentanone Cyanohydrin Cyclopentanone->Cyanohydrin + KCN, H⁺ KCN KCN KCN->Cyanohydrin Ammonium_Carbonate (NH₄)₂CO₃ Amino_nitrile α-Amino-nitrile Ammonium_Carbonate->Amino_nitrile Spirohydantoin 1,3-Diazaspiro[4.4]nonane- 2,4-dione Ammonium_Carbonate->Spirohydantoin Cyanohydrin->Amino_nitrile + NH₃ Amino_nitrile->Spirohydantoin + CO₂, H₂O (from (NH₄)₂CO₃)

Caption: Key steps in the Bucherer-Bergs reaction mechanism.

Experimental_Workflow A 1. Mix Reactants (Cyclopentanone, KCN, (NH₄)₂CO₃) in EtOH/H₂O B 2. Heat and Stir (60-70°C) A->B C 3. Cool Reaction Mixture B->C D 4. Acidify with HCl to Precipitate Product C->D E 5. Filter and Wash with Cold Water D->E F 6. Recrystallize (e.g., from Ethanol) E->F G Pure 1,3-Diazaspiro[4.4]nonane- 2,4-dione F->G

Caption: Experimental workflow for the classical Bucherer-Bergs synthesis.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 1,3-Diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and professionals in drug development are provided with essential guidance for the safe and compliant disposal of 1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS No. 699-51-4). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide outlines the necessary personal protective equipment, step-by-step disposal protocols, and spill management to foster a culture of safety and responsibility in the laboratory.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to don the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In the case of dusts or aerosols, a NIOSH-approved respirator is recommended.

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.

  • Waste Identification and Collection:

    • Unused or unwanted this compound should be maintained in its original or a compatible, clearly labeled container.

    • Label the container with the full chemical name, CAS number (699-51-4), and the words "Hazardous Waste".

  • Segregation:

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The most probable method of disposal will be incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be collected in a sealed and labeled container and disposed of as hazardous waste along with the chemical itself.

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

ParameterInformation
CAS Number 699-51-4
GHS Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reaction

Disposal Decision Workflow

Disposal Workflow for this compound start Unwanted this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste spill->ppe No spill_procedure Follow Spill Management Protocol: - Evacuate & Secure - Ventilate - Absorb & Collect - Decontaminate spill->spill_procedure Yes spill_procedure->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs incineration Dispose via Chemical Incineration contact_ehs->incineration

Personal protective equipment for handling 1,3-Diazaspiro[4.4]nonane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS: 699-51-4). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after use.
Body Protection A standard laboratory coat should be worn. For larger quantities or where significant exposure is possible, a chemical-resistant apron is recommended.
Respiratory In case of inadequate ventilation or the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Have appropriate spill cleanup materials available.

2. Handling the Compound:

  • Avoid direct contact with skin and eyes.
  • Do not ingest.
  • Minimize the creation of dust or aerosols.
  • Wash hands thoroughly after handling.
  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Store in a tightly closed container.
  • Keep in a cool, dry, and well-ventilated place.
  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a clearly labeled, sealed container.
  • Contaminated materials, such as gloves and weighing paper, should also be collected as hazardous waste.

2. Disposal Method:

  • Dispose of the chemical waste through a licensed professional waste disposal service.
  • Do not dispose of down the drain or in regular trash.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate collect_waste Collect Waste dissolve->collect_waste store Store Unused Compound decontaminate->store dispose Dispose via Licensed Service collect_waste->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
Reactant of Route 2
1,3-Diazaspiro[4.4]nonane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.